Di(benzotriazol-1-yl)carbonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(benzotriazol-1-yl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N6O3/c20-13(21-18-11-7-3-1-5-9(11)14-16-18)22-19-12-8-4-2-6-10(12)15-17-19/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQNDCSTOHZQEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2OC(=O)ON3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88544-01-8 | |
| Record name | Di(1-benzotriazolyl)carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Di(benzotriazol-1-yl)carbonate (DBTC): A Comprehensive Technical Guide to Synthesis, Characterization, and Application
Foreword: The Enduring Relevance of Benzotriazole-Based Coupling Reagents
In the landscape of modern organic synthesis, particularly in the intricate field of peptide and complex molecule construction, the efficient and selective formation of amide bonds remains a cornerstone. The evolution from harsh reagents like acid chlorides to sophisticated in-situ activating agents has been driven by the need for milder conditions, higher yields, and suppression of side reactions. Within this evolution, reagents derived from benzotriazole have carved out a significant and trusted niche. Di(benzotriazol-1-yl)carbonate (DBTC), a stable, crystalline solid, stands as a prime example of this class. It offers a safer and more manageable alternative to phosgene-based methodologies for activating carboxylic acids, transforming them into highly reactive intermediates primed for nucleophilic attack by amines. This guide provides an in-depth exploration of DBTC, from its rational synthesis and rigorous characterization to its practical application, grounded in field-proven insights for the research and drug development professional.
The Synthetic Pathway to this compound
The most prevalent and reliable synthesis of DBTC involves the reaction of two equivalents of 1-hydroxybenzotriazole (HOBt) with a phosgene equivalent. For laboratory and industrial-scale preparations, bis(trichloromethyl) carbonate, commonly known as triphosgene, is the reagent of choice.[1][2][3]
Mechanistic Rationale and Causality
Triphosgene serves as a solid, crystalline source of phosgene, offering significant advantages in handling, storage, and stoichiometry compared to the highly toxic phosgene gas.[1][2][3][4] The reaction is typically conducted in the presence of a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
The causality behind these choices is rooted in the reaction mechanism:
-
Activation of Triphosgene: Although it can react directly, triphosgene is often activated catalytically by nucleophiles (like chloride ions) to release phosgene in situ.[2][5]
-
Role of the Base: The base serves a critical dual purpose. First, it deprotonates the hydroxyl group of 1-hydroxybenzotriazole (HOBt), forming the more nucleophilic benzotriazolate anion. Second, it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct during the reaction, driving the equilibrium towards the product.
-
Solvent Selection: Anhydrous aprotic solvents are essential to prevent the premature decomposition of triphosgene and the hydrolysis of the product.
The overall reaction proceeds as follows: Triphosgene reacts with the benzotriazolate anions in a stepwise manner, ultimately displacing all six chlorine atoms to form the stable this compound product, which conveniently precipitates from the reaction mixture, facilitating its isolation.
Experimental Workflow: Synthesis of DBTC
The following diagram outlines the standard laboratory procedure for the synthesis of this compound.
Caption: Synthesis workflow for this compound (DBTC).
Detailed Step-by-Step Laboratory Protocol
Safety Note: This procedure must be performed in a well-ventilated fume hood. Triphosgene is toxic and decomposes to release phosgene.[4] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[6][7]
-
Preparation: To a three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 1-hydroxybenzotriazole (HOBt) (2.2 equivalents) and anhydrous tetrahydrofuran (THF).
-
Basification: Cool the resulting suspension to 0 °C in an ice bath. Slowly add triethylamine (TEA) (2.2 equivalents) to the flask while stirring.
-
Triphosgene Addition: In a separate flask, dissolve triphosgene (1.0 equivalent) in anhydrous THF. Transfer this solution to the dropping funnel.
-
Reaction: Add the triphosgene solution dropwise to the stirred HOBt/TEA suspension over 30-60 minutes, maintaining the temperature at 0 °C. A thick white precipitate will form.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Isolation: Collect the white solid precipitate by vacuum filtration using a Büchner funnel.
-
Purification: Wash the filter cake sequentially with cold THF to remove any unreacted starting materials and triethylamine hydrochloride. Follow with a wash of deionized water to remove any remaining salts.
-
Drying: Dry the purified white solid under high vacuum to a constant weight. The product, this compound, is typically obtained in high yield and purity.
Physicochemical Characterization: A Self-Validating System
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized DBTC. The combination of spectroscopic and physical data provides a self-validating system, ensuring the material is suitable for its intended application.
Summary of Characterization Data
The following table summarizes the key analytical data for this compound.
| Parameter | Technique | Expected Value / Observation |
| Molecular Formula | - | C₁₃H₈N₆O₃[8][] |
| Molecular Weight | - | 296.24 g/mol [8][] |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Melting Point | Melting Point Apparatus | 150 °C[10][11] |
| ¹H NMR | NMR Spectroscopy (DMSO-d₆) | δ ~8.3-7.6 ppm (multiplets, 8H, aromatic protons) |
| ¹³C NMR | NMR Spectroscopy (CDCl₃) | Aromatic carbons: ~143, 131, 126, 120, 110 ppm; Carbonyl carbon: ~148 ppm |
| FT-IR | IR Spectroscopy (KBr, cm⁻¹) | ~1780-1810 (C=O, carbonate stretch), ~1600, 1450 (C=C, aromatic stretch) |
| Mass Spectrum | MS (CI+) | m/z = 297 [M+H]⁺ |
In-Depth Analysis
-
Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum is expected to be relatively complex in the aromatic region (δ 7.6-8.3 ppm) due to the protons on the two benzotriazole rings. The symmetry of the molecule means only four distinct proton signals would be expected, but coupling can create complex multiplets. Similarly, the ¹³C NMR spectrum will show characteristic peaks for the aromatic carbons and a key downfield signal for the central carbonate carbonyl carbon.[12][13][14]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The most diagnostic peak in the IR spectrum is the strong carbonyl (C=O) stretching vibration of the carbonate group, typically found at a high wavenumber (around 1800 cm⁻¹) due to the electron-withdrawing nature of the attached benzotriazole rings.[15]
-
Melting Point: A sharp melting point at the literature value is a strong indicator of high purity.[10][11] Any significant depression or broadening of the melting range suggests the presence of impurities.
Core Applications in Synthesis
The primary utility of DBTC stems from its ability to act as an efficient activating agent for carboxylic acids, particularly in the formation of amides and peptides.[16] It reacts with a carboxylic acid to form a highly reactive 1-benzotriazolyl active ester, which is susceptible to nucleophilic attack by an amine. This pathway is advantageous as it proceeds under mild conditions and the 1-hydroxybenzotriazole byproduct is non-toxic and easily removed.
Beyond peptide synthesis, DBTC is also used as a versatile carbonylating agent and has found application as an ultraviolet (UV) stabilizer in polymers, where it helps prevent degradation from exposure to sunlight.[]
Safety, Handling, and Storage
Adherence to strict safety protocols is paramount when working with DBTC and its precursors.
-
Hazard Identification: DBTC is harmful if swallowed and causes serious eye irritation. It is also classified as toxic to aquatic life with long-lasting effects.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[7] Work should be conducted in a certified chemical fume hood to avoid inhalation of dust.[6]
-
Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][10] It may be sensitive to light and should be stored accordingly.[17] Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]
Conclusion
This compound is a valuable and versatile reagent in the modern synthetic chemist's toolkit. Its synthesis from 1-hydroxybenzotriazole and triphosgene is straightforward, yielding a stable, crystalline solid that serves as a safe and effective alternative to phosgene. Rigorous characterization via NMR, IR, and melting point analysis confirms its identity and purity, ensuring reliable performance in its primary application as a coupling reagent for amide bond formation. By understanding the principles of its synthesis, characterization, and safe handling as detailed in this guide, researchers can confidently leverage the power of DBTC to advance their work in drug discovery and materials science.
References
- 1. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triphosgene: History and Advantage_Chemicalbook [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. fishersci.com [fishersci.com]
- 8. Di(1-benzotriazolyl)carbonate | C13H8N6O3 | CID 9839129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. chembk.com [chembk.com]
- 12. researchgate.net [researchgate.net]
- 13. spectrabase.com [spectrabase.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. jocpr.com [jocpr.com]
- 16. This compound | 88544-01-8 | Benchchem [benchchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
"Di(benzotriazol-1-yl)carbonate" CAS number and properties
An In-Depth Technical Guide to Di(benzotriazol-1-yl)carbonate
Authored by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of this compound, a significant reagent in modern organic synthesis. Identified by its CAS Number 88544-01-8, this compound has emerged as a highly efficient and mild activating agent, particularly for the formation of amide bonds in peptide synthesis. We will explore its fundamental physicochemical properties, delve into the mechanistic underpinnings of its reactivity, present a practical experimental workflow, and discuss critical safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent for the synthesis of complex molecules.
Introduction: The Evolution of Amide Bond Formation
The synthesis of amide bonds is a cornerstone of organic and medicinal chemistry, fundamental to the creation of peptides, pharmaceuticals, and polymers. Historically, the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable, necessitating the activation of the carboxylic acid component. Early methodologies relied on converting acids to highly reactive derivatives like acid chlorides or anhydrides. While effective, these methods often demand harsh conditions incompatible with the sensitive functional groups prevalent in complex molecular architectures[1].
The advent of solid-phase peptide synthesis (SPPS) catalyzed the search for milder, more selective "coupling reagents." Carbodiimides, such as dicyclohexylcarbodiimide (DCC), represented a major advancement. However, their use was frequently complicated by racemization of chiral centers and the formation of insoluble N-acylurea byproducts[1]. The breakthrough discovery of 1-hydroxybenzotriazole (HOBt) as an additive to carbodiimide reactions dramatically suppressed these side reactions.
This success paved the way for a new generation of activating agents derived directly from benzotriazole[1]. These reagents, including this compound, integrate the benefits of HOBt into a single, stable molecule. Their efficacy stems from the in-situ formation of a 1-benzotriazolyl active ester, a highly reactive intermediate that couples cleanly and efficiently with amines, minimizing side reactions and preserving stereochemical integrity[1].
Physicochemical Properties and Identification
Accurate identification and understanding of a reagent's physical properties are paramount for its effective and safe use in a laboratory setting. This compound is a stable, crystalline solid under standard conditions.
| Property | Value | Source(s) |
| CAS Number | 88544-01-8 | [][3][4][5] |
| Molecular Formula | C₁₃H₈N₆O₃ | [][4][5] |
| Molecular Weight | 296.24 g/mol | [][4][5][6] |
| Synonyms | Bis(1H-benzotriazol-1-yl) carbonate, Bis(1-benzotriazolyl) carbonate | [3][5] |
| Melting Point | ~150 °C | [3] |
| Density | ~1.7 g/cm³ | |
| Appearance | White to off-white crystalline powder | N/A |
| InChI Key | PPQNDCSTOHZQEH-UHFFFAOYSA-N | [] |
| SMILES | C1=CC=C2C(=C1)N=NN2OC(=O)ON3C4=CC=CC=C4N=N3 | [][5] |
Mechanism of Action: Carboxylic Acid Activation
The primary utility of this compound lies in its function as a superior carbonylating agent for the activation of carboxylic acids. The reaction proceeds through a well-defined, two-step mechanism that ensures high efficiency and minimizes undesirable side products.
Step 1: Formation of the Active Ester In the presence of a mild base (e.g., Diisopropylethylamine, DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks the electrophilic carbonyl carbon of this compound. This leads to the displacement of one benzotriazole moiety (as the 1-hydroxybenzotriazole anion, a good leaving group) and the formation of a highly reactive 1-benzotriazolyl ester intermediate. A second equivalent of the leaving group is released as the reaction progresses.
Step 2: Nucleophilic Acyl Substitution (Amide Formation) The 1-benzotriazolyl ester is a potent acylating agent. The amine nucleophile readily attacks the activated carbonyl carbon. This addition-elimination sequence results in the formation of the desired stable amide bond and the release of 1-hydroxybenzotriazole (HOBt) as a benign, water-soluble byproduct. The regeneration of HOBt during the reaction course is a key feature, as it actively suppresses potential side reactions, such as racemization.
Caption: Reaction workflow for amide bond formation using this compound.
Experimental Protocol: General Procedure for Amide Coupling
This protocol provides a self-validating, field-proven methodology for a standard amide coupling reaction. The precise equivalents and reaction times may require optimization based on the specific substrates used.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Amine (as hydrochloride salt, 1.1 eq)
-
This compound (1.1 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel, magnetic stirrer, nitrogen/argon atmosphere setup
Methodology:
-
Vessel Preparation: Under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), the amine salt (1.1 eq), and this compound (1.1 eq) to the reaction vessel.
-
Solvent Addition: Add anhydrous DMF to dissolve the solids, typically to a concentration of 0.1-0.5 M with respect to the limiting reagent.
-
Initiation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add DIPEA (3.0 eq) dropwise via syringe. The initial equivalent of base neutralizes the amine salt, while the subsequent equivalents facilitate the activation and coupling steps.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.
-
Workup:
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with 5% aqueous citric acid or HCl (to remove excess base), saturated aqueous sodium bicarbonate (to remove HOBt and unreacted acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to yield the pure amide.
Applications in Synthesis
While its primary application is in peptide synthesis , where it serves as a reliable alternative to other uronium/phosphonium salt reagents like HBTU or BOP, its utility is not limited[7][8][9][10]. As a versatile carbonylating agent, this compound can also be employed in the synthesis of:
-
Carbonates: From the reaction with alcohols.
-
Ureas: From the reaction with primary or secondary amines in excess.
-
Carbamates: From the reaction of an alcohol followed by an amine.
The benzotriazole moiety also finds broad application in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and antiparasitic properties[11][12][13].
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential for ensuring personal and environmental safety.
-
Hazard Classification: The compound is classified as a flammable solid and is harmful if swallowed. It can cause skin and serious eye irritation[14][15].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat[16].
-
Handling Precautions:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[15][17]. Keep locked up and away from incompatible materials such as strong acids[17].
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal facility[14].
Conclusion
This compound is a powerful and versatile activating agent that offers significant advantages for the synthesis of amide bonds and other carbonyl-containing functional groups. Its ability to generate highly reactive 1-benzotriazolyl esters under mild conditions, coupled with the suppression of common side reactions, makes it an invaluable tool for chemists in academia and industry. By understanding its properties, mechanism, and proper handling procedures as outlined in this guide, researchers can effectively and safely incorporate this reagent into their synthetic strategies to achieve higher yields and purities in the construction of complex molecules.
References
- 1. This compound | 88544-01-8 | Benchchem [benchchem.com]
- 3. This compound | 88544-01-8 [chemnet.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chemscene.com [chemscene.com]
- 6. Di(1-benzotriazolyl)carbonate | C13H8N6O3 | CID 9839129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gsconlinepress.com [gsconlinepress.com]
- 14. echemi.com [echemi.com]
- 15. cpachem.com [cpachem.com]
- 16. fishersci.com [fishersci.com]
- 17. files.dep.state.pa.us [files.dep.state.pa.us]
The Architect of Amide Bonds: An In-depth Technical Guide to the Mechanism of Di(benzotriazol-1-yl)carbonate in Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the precise and efficient formation of the amide bond is paramount. Among the arsenal of coupling reagents developed to achieve this, Di(benzotriazol-1-yl)carbonate (BTC) stands out as a potent and versatile tool. This guide delves into the core mechanistic principles of BTC-mediated peptide coupling, providing a detailed understanding for researchers aiming to leverage its full potential while navigating its specific chemical nuances.
Introduction: The Quest for the Perfect Amide Bond
The synthesis of peptides, whether for therapeutic, diagnostic, or research purposes, hinges on the sequential and stereochemically faithful linkage of amino acids. This process, known as peptide coupling, involves the activation of a carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another.[1] The ideal coupling reagent should promote rapid and complete amide bond formation, minimize the risk of racemization at the chiral α-carbon, and generate byproducts that are easily removed.
While numerous reagents have been developed, this compound, a stable, crystalline solid, offers a distinct mechanistic pathway that sets it apart. Understanding this mechanism is not merely an academic exercise; it is fundamental to optimizing reaction conditions, troubleshooting-related syntheses, and pushing the boundaries of complex peptide assembly.
The Core Mechanism: A Phosgene Equivalent in Disguise
At its heart, this compound functions as a phosgene equivalent. Phosgene itself is a highly effective reagent for activating carboxylic acids by converting them into highly reactive acyl chlorides. However, its extreme toxicity and gaseous nature make it impractical and hazardous for routine laboratory use. BTC provides a safer, solid-phase alternative that generates the activating species in situ.
The overall mechanism can be dissected into two primary stages: the activation of the carboxylic acid and the subsequent aminolysis to form the peptide bond.
Stage 1: Activation of the Carboxylic Acid - The Genesis of a Highly Reactive Intermediate
The journey to amide bond formation begins with the reaction of the N-protected amino acid with this compound in the presence of a non-nucleophilic base. This initial step is the cornerstone of the entire process, resulting in the formation of a highly reactive acyl chloride intermediate.
The key steps are as follows:
-
Initial Reaction: The carboxylic acid of the N-protected amino acid attacks the electrophilic carbonyl carbon of this compound.
-
Intermediate Formation: This leads to the formation of an unstable mixed anhydride intermediate and the release of a benzotriazole anion.
-
Decomposition to Acyl Chloride: The mixed anhydride rapidly decomposes, driven by the favorable formation of carbon dioxide and another equivalent of the benzotriazole anion, to yield the crucial Fmoc-amino acid chloride.
This in situ generation of the acyl chloride is a key feature of the BTC-mediated coupling.[2][3] The benzotriazole leaving groups are excellent, facilitating the rapid formation of this highly electrophilic species.
Caption: Activation of a carboxylic acid using this compound.
Stage 2: Aminolysis - The Consummation of the Peptide Bond
With the highly reactive acyl chloride formed, the stage is set for the nucleophilic attack by the free amino group of the second amino acid (or the N-terminus of a peptide chain).
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the amino group attacks the electrophilic carbonyl carbon of the acyl chloride.
-
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Proton Transfer and Bond Formation: A proton is transferred from the nitrogen to a base, and the chloride ion is expelled, resulting in the formation of the stable amide (peptide) bond.
This two-step process, activation followed by aminolysis, is highly efficient, particularly for sterically hindered amino acids or challenging coupling sequences where other reagents might falter.
Caption: Formation of the peptide bond from the acyl chloride intermediate.
Critical Experimental Parameters and Mechanistic Implications
The theoretical mechanism provides a framework, but its successful application in the laboratory is contingent on careful control of experimental conditions. The choice of solvent and base has profound mechanistic implications.
Solvent Selection: Averting Detrimental Side Reactions
The choice of solvent is critical when using this compound. Aprotic, non-nucleophilic solvents such as tetrahydrofuran (THF) and dichloromethane (DCM) are highly recommended.[1]
The Pitfall of Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) must be strictly avoided.[1][4] In the presence of BTC, these solvents can react to form a chloroiminium ion. This species can then lead to undesirable side reactions, including racemization of the activated amino acid.[2][4]
Caption: Detrimental side reaction of BTC with DMF or NMP.
Base Selection: Maintaining an Optimal Reaction Environment
A non-nucleophilic base is required to neutralize the HCl generated during the aminolysis step and to facilitate the initial activation. Sterically hindered bases like 2,4,6-collidine or N,N-diisopropylethylamine (DIPEA) are commonly employed. The choice of a weaker base, such as collidine, can be advantageous in minimizing the risk of racemization, especially for sensitive amino acids.[1]
Experimental Protocol: A Practical Workflow for BTC-Mediated Coupling
The following protocol provides a general framework for a solution-phase peptide coupling using this compound.
Materials:
-
N-protected amino acid
-
Amino acid ester hydrochloride (or free amine)
-
This compound (BTC)
-
2,4,6-Collidine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolution of Reactants: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 eq.) in anhydrous DCM or THF.
-
Addition of Base: Add 2,4,6-collidine (2.2 eq.) to the solution and stir for 5-10 minutes at room temperature.
-
Activation: Add this compound (0.5 eq.) to the mixture. The reaction is typically stirred at room temperature for 15-30 minutes to ensure complete formation of the acyl chloride.
-
Coupling: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq.) in anhydrous DCM or THF and add 2,4,6-collidine (1.1 eq.). Cool this solution to 0 °C.
-
Addition of Activated Amino Acid: Slowly add the solution containing the in situ generated acyl chloride to the cooled solution of the amino component.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude peptide by column chromatography on silica gel to obtain the desired product.
Quantitative Data and Comparisons
The efficiency of this compound can be compared to other common coupling reagents. The following table summarizes typical performance characteristics.
| Coupling Reagent | Typical Yields | Racemization Risk | Byproducts | Key Considerations |
| This compound (BTC) | High to Excellent | Low in appropriate solvents | Benzotriazole, CO2 | Highly efficient for hindered couplings; solvent choice is critical.[1] |
| DCC/HOBt | Good to High | Low with HOBt | Dicyclohexylurea (DCU) | DCU byproduct can be difficult to remove completely. |
| HBTU/DIPEA | High to Excellent | Low | Tetramethylurea | Widely used in solid-phase synthesis; can cause guanidinylation of the N-terminus. |
| HATU/DIPEA | Excellent | Very Low | Tetramethylurea | Highly efficient and low racemization; more expensive. |
Conclusion: A Powerful Tool Requiring a Deft Hand
This compound is an exceptionally effective coupling reagent, particularly for challenging peptide syntheses involving sterically hindered amino acids or less reactive amines.[1] Its mechanism, proceeding through a highly reactive acyl chloride intermediate generated in situ, underpins its high reactivity. However, this reactivity necessitates a thorough understanding of its chemical behavior to avoid potential pitfalls. The judicious selection of non-nucleophilic solvents and bases is paramount to harnessing the full power of BTC while ensuring the stereochemical integrity of the final peptide product. For the discerning researcher, a deep appreciation of the mechanism of action of this compound transforms it from a mere reagent into a precision instrument for the artful construction of complex peptides.
References
- 1. bachem.com [bachem.com]
- 2. researchgate.net [researchgate.net]
- 3. In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
The Genesis and Evolution of a Peptide Chemist's Ally: A Technical Guide to Di(benzotriazol-1-yl)carbonate
For decades, the synthesis of peptides and related compounds has been a cornerstone of drug discovery and development. Central to this endeavor is the efficient and reliable formation of amide bonds, a task often fraught with challenges such as racemization and low yields. In the landscape of reagents developed to overcome these hurdles, Di(benzotriazol-1-yl)carbonate (DBTC) has emerged as a significant and versatile tool. This technical guide delves into the discovery, historical development, and practical application of this important reagent, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its origins and utility.
From Additive to Standalone Reagent: The Historical Context of DBTC's Emergence
The story of this compound is intrinsically linked to the evolution of peptide coupling reagents. The journey began with the recognition of 1-hydroxybenzotriazole (HOBt) as a crucial additive in carbodiimide-mediated peptide synthesis. While effective, early methods for amide bond formation often required harsh conditions and were prone to side reactions. The introduction of HOBt was a landmark discovery that significantly suppressed these undesirable outcomes, particularly racemization of chiral amino acids.
This success paved the way for the development of a new class of activating agents derived directly from benzotriazole. The rationale was to incorporate the beneficial properties of HOBt into the structure of the coupling reagent itself. This led to the creation of a host of "onium" salts, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), which became mainstays in peptide synthesis. These reagents offered faster reaction times and higher coupling efficiencies.
It is within this context of refining and improving upon benzotriazole-based reagents that this compound found its place. While the precise initial discovery is not widely documented in a single seminal publication, its synthesis is a logical extension of the established chemistry of HOBt and phosgene or its safer equivalents.
The Synthesis of this compound: A Tale of Two Carbonyl Sources
The primary and most established method for the synthesis of this compound involves the reaction of 1-hydroxybenzotriazole (HOBt) with a carbonylating agent. Historically, the highly reactive but also highly toxic phosgene gas was a common choice. However, due to significant handling risks, safer alternatives have become the preferred standard in modern laboratories.
The Triphosgene Route: A Safer and More Practical Approach
The use of triphosgene (bis(trichloromethyl) carbonate), a stable, crystalline solid, represents a significant improvement in the synthesis of DBTC. Triphosgene acts as a solid phosgene equivalent, releasing phosgene in situ under controlled conditions, thereby mitigating the hazards associated with handling gaseous phosgene.
A 2019 publication by Ferraro et al. describes a modified procedure for the synthesis of what they term bis(benzotriazol-1-yl)methanone, an alternative name for this compound, emphasizing the avoidance of phosgene.[1] This method highlights the contemporary approach to synthesizing this valuable reagent.
Experimental Protocol: Synthesis of this compound using Triphosgene
Objective: To synthesize this compound from 1-hydroxybenzotriazole and triphosgene.
Materials:
-
1-Hydroxybenzotriazole (HOBt)
-
Triphosgene
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or a similar inert solvent
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-hydroxybenzotriazole (2 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Triphosgene: Dissolve triphosgene (1 equivalent) in a separate portion of anhydrous dichloromethane and add it dropwise to the stirred HOBt solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt that has precipitated.
-
Wash the filtrate sequentially with a dilute acid solution (e.g., 1 M HCl) to remove any remaining base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent in vacuo to yield the crude product.
-
-
Purification: Recrystallize the crude this compound from a suitable solvent system (e.g., dichloromethane/hexanes) to obtain a pure, crystalline solid.
Safety Precautions: Triphosgene, while more manageable than phosgene, should be handled with care in a well-ventilated fume hood, as it can decompose to release phosgene. Appropriate personal protective equipment (PPE), including gloves and safety glasses, is essential.
Mechanism of Action: The Role of the Benzotriazolyl Ester
The efficacy of this compound as a coupling reagent lies in its ability to activate carboxylic acids by forming a highly reactive 1-benzotriazolyl ester intermediate. This active ester is susceptible to nucleophilic attack by an amine, leading to the formation of a stable amide bond with the concomitant release of two molecules of 1-hydroxybenzotriazole. The benzotriazole moiety serves as an excellent leaving group, facilitating the aminolysis of the activated carboxylic acid.[2]
Figure 1: General mechanism of amide bond formation using this compound.
Applications Beyond Peptide Synthesis
While its primary application lies in the realm of peptide chemistry, the reactivity of this compound extends to other synthetic transformations. Its role as a carbonylating agent allows for the synthesis of various carbonyl-containing compounds, such as ureas, carbamates, and carbonates, from the corresponding amines and alcohols. This versatility makes it a valuable reagent in the synthesis of a wide range of organic molecules.
Data Summary
| Property | Value |
| IUPAC Name | bis(1H-benzotriazol-1-yl) carbonate |
| CAS Number | 88544-01-8 |
| Molecular Formula | C₁₃H₈N₆O₃ |
| Molecular Weight | 296.24 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Approximately 150 °C |
Conclusion: An Enduring Legacy in Synthesis
From its conceptual roots in the application of HOBt to its establishment as a reliable and manageable solid reagent, this compound holds a firm place in the synthetic chemist's toolbox. Its historical development reflects the continuous drive for safer, more efficient, and more selective methods for constructing essential chemical bonds. For researchers and professionals in drug development and organic synthesis, a thorough understanding of the history, synthesis, and mechanism of this reagent is not merely academic but a practical necessity for innovation and success in the laboratory.
References
Di(benzotriazol-1-yl)carbonate: A Comprehensive Technical Guide for Advanced Chemical Synthesis
Foreword: Beyond a Reagent, A Strategic Tool
In the landscape of modern organic synthesis, particularly in the intricate world of peptide chemistry and drug development, the choice of a coupling reagent is a decision that dictates the efficiency, purity, and ultimate success of a synthetic campaign. Di(benzotriazol-1-yl)carbonate (DBTC), often overshadowed by its uronium-based cousins like HBTU and HATU, represents a pivotal yet nuanced tool for the discerning chemist. Its true power lies not in being a universal solution, but in its specific, reliable, and often gentler activation of carboxylic acids. This guide is crafted for the researcher at the bench, the scientist in process development, and the professional dedicated to the art of molecule building. It moves beyond a simple recitation of facts to provide a deeper understanding of why and how DBTC functions, enabling you to harness its full potential. We will delve into the core principles of its reactivity, provide field-tested protocols for its synthesis and application, and offer a comparative analysis to ground its use in the broader context of available synthetic methodologies.
Core Physicochemical & Structural Characteristics
A thorough understanding of a reagent's physical and chemical properties is the bedrock of its effective and safe application. DBTC is a stable, crystalline solid, which simplifies handling and storage compared to liquid or gaseous reagents.
Structural and Molecular Data
This compound is structurally characterized by a central carbonate group flanked by two benzotriazole moieties. This symmetrical arrangement is key to its function as a carbonyl source and an activating agent.
| Property | Value | Source(s) |
| IUPAC Name | bis(benzotriazol-1-yl) carbonate | [1] |
| CAS Number | 88544-01-8 | [1] |
| Molecular Formula | C₁₃H₈N₆O₃ | [1] |
| Molecular Weight | 296.24 g/mol | [1] |
| Exact Mass | 296.06578814 Da | [1] |
| InChIKey | PPQNDCSTOHZQEH-UHFFFAOYSA-N | [1] |
Physical Properties
The physical properties of DBTC make it a convenient reagent for laboratory use.
| Property | Value | Source(s) |
| Appearance | White to light tan crystalline powder | [2] |
| Melting Point | 150 °C | [2][3][4] |
| Density | ~1.65 - 1.7 g/cm³ | [2][4] |
| Refractive Index | ~1.796 - 1.856 | [2][3] |
| Boiling Point | 499.8 ± 28.0 °C at 760 mmHg | [2] |
| Flash Point | 256.1 ± 24.0 °C | [2] |
Solubility Profile
| Solvent | Solubility |
| Dichloromethane (DCM) | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble |
| Acetonitrile (ACN) | Soluble |
| Ethyl Acetate (EtOAc) | Moderately Soluble |
| Petroleum Ether / Hexanes | Sparingly Soluble / Insoluble |
| Water | Insoluble (hydrolyzes) |
This table is based on general observations in synthetic protocols. It is always recommended to perform a small-scale solubility test before proceeding with a large-scale reaction.
Stability and Storage
DBTC is a relatively stable compound that can be stored for extended periods under appropriate conditions.
-
Storage Conditions: Store in a cool, dry, well-ventilated place in a tightly sealed container.[2]
-
Incompatibilities: Avoid strong acids and oxidizing agents.
-
Thermal Stability: While the melting point is 150 °C, decomposition of benzotriazole-containing compounds generally occurs at higher temperatures, often in the range of 280-380°C.[5] However, it is good practice to avoid prolonged exposure to high temperatures.
Synthesis and Purification: A Validated Protocol
The most common and reliable method for synthesizing this compound involves the reaction of 1-hydroxybenzotriazole (HOBt) with a phosgene equivalent, such as triphosgene (bis(trichloromethyl)carbonate), which is a safer, solid alternative to gaseous phosgene.
Synthesis Workflow
The synthesis is a straightforward procedure that should be performed in an anhydrous environment to prevent hydrolysis of the reagents and product.
Detailed Experimental Protocol: Synthesis
Materials:
-
1-Hydroxybenzotriazole (HOBt), anhydrous (2.0 eq)
-
Triphosgene (bis(trichloromethyl)carbonate) (1.0 eq)
-
Anhydrous Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve anhydrous HOBt (2.0 eq) and the base (2.2 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Preparation: In a separate dry flask, dissolve triphosgene (1.0 eq) in anhydrous THF.
-
Addition: Transfer the triphosgene solution to the dropping funnel and add it dropwise to the stirred HOBt solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates the consumption of HOBt.
-
Workup: Filter the reaction mixture to remove the precipitated amine hydrochloride salt. Wash the salt with a small amount of cold, anhydrous THF.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude this compound as a solid.
Detailed Experimental Protocol: Purification
Purification is critical to ensure the high reactivity and reliability of DBTC as a coupling reagent. Recrystallization is the most effective method.
Procedure:
-
Dissolution: Dissolve the crude DBTC in a minimal amount of hot dichloromethane (DCM).
-
Precipitation: Slowly add petroleum ether or hexanes while stirring until the solution becomes cloudy.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) or freezer (-20 °C) for several hours to complete crystallization.
-
Isolation: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold petroleum ether, and dry under high vacuum.
Mechanism of Action: The Formation of the Active Ester
The efficacy of this compound in amide bond formation stems from its ability to convert a carboxylic acid into a highly reactive 1-benzotriazolyl ester intermediate. This two-step process is efficient and generally proceeds with minimal side reactions.
Activation of the Carboxylic Acid
In the first step, the carboxylic acid reacts with DBTC in the presence of a base (often the amine substrate itself or a non-nucleophilic base like DIPEA). This reaction forms the active 1-benzotriazolyl ester, releasing a molecule of HOBt and carbon dioxide.
Nucleophilic Acyl Substitution
The resulting 1-benzotriazolyl ester is highly susceptible to nucleophilic attack by the amine. The benzotriazolyl group is an excellent leaving group, facilitating the formation of the thermodynamically stable amide bond. The HOBt released in this step can be removed during aqueous workup.
The key advantage of this mechanism is the in situ formation of a highly reactive intermediate that readily couples with the amine, often at room temperature, thus minimizing the risk of racemization for chiral carboxylic acids, a critical consideration in peptide synthesis.
Applications in Synthesis
While primarily known for its role in peptide synthesis, the reactivity of DBTC extends to its use as a versatile carbonylating agent.
Amide Bond Formation and Peptide Coupling
DBTC is an effective reagent for the coupling of N-protected amino acids in both solution-phase and solid-phase peptide synthesis (SPPS). It offers a milder alternative to carbodiimides like DCC, often reducing the extent of side reactions.
General Protocol for Peptide Coupling:
-
Activation: Dissolve the N-protected amino acid (1.0 eq) and this compound (1.05 eq) in an appropriate anhydrous solvent (e.g., DMF, DCM). Add a non-nucleophilic base such as DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the active ester.
-
Coupling: Add the amine component (as a free base or its salt with an equivalent of base) to the activated amino acid solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Workup: Upon completion, the reaction mixture is typically worked up by aqueous extraction to remove HOBt and any salts, followed by purification of the peptide product by chromatography or crystallization.
Carbonylating Agent: Synthesis of Ureas and Carbamates
DBTC can act as a phosgene equivalent for the synthesis of other carbonyl-containing functional groups.
-
Urea Synthesis: The reaction of DBTC with two equivalents of a primary or secondary amine yields a symmetrical urea. An unsymmetrical urea can be formed by the sequential addition of two different amines.
-
Carbamate Synthesis: The reaction of DBTC with an alcohol in the presence of a base, followed by the addition of an amine, can be used to synthesize carbamates.
These applications make DBTC a useful reagent in the synthesis of various small molecules and intermediates for drug discovery.
Characterization and Quality Control
Ensuring the purity of this compound is paramount for its successful application. The following are typical characterization data for the purified compound.
Spectroscopic Data
-
¹H NMR (in CDCl₃): The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.4-8.2 ppm) corresponding to the protons of the two benzotriazole rings. Due to the symmetry of the molecule, a relatively simple aromatic signal pattern is expected.
-
¹³C NMR (in CDCl₃): The carbon NMR spectrum will show signals for the aromatic carbons of the benzotriazole rings and a characteristic signal for the carbonate carbon, typically in the downfield region (around 150-160 ppm).
-
FTIR (KBr pellet): The infrared spectrum will exhibit characteristic absorption bands. Key peaks would include C=O stretching of the carbonate group (around 1780-1820 cm⁻¹), C=N and N=N stretching from the triazole ring, and C-H stretching and bending from the aromatic rings. The absence of a broad O-H stretch (from HOBt starting material) is a key indicator of purity.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
GHS Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation and is suspected of causing cancer.[2] It is also classified as a flammable solid.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2] Work in a well-ventilated area or a fume hood.
-
Handling: Avoid breathing dust. Keep away from heat, sparks, and open flames.[2] Ground and bond container and receiving equipment.
-
Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2]
Comparative Analysis with Other Coupling Reagents
The choice of a coupling reagent is often context-dependent. Here is a comparative overview of DBTC with other common reagents.
| Reagent | Activating Group | Byproducts | Racemization Risk | Key Advantages | Key Disadvantages |
| DBTC | 1-Benzotriazolyl ester | HOBt, CO₂ | Low to Moderate | Stable solid, mild activation | Less reactive than uronium salts |
| DCC/DIC | O-acylisourea | Insoluble/Soluble urea | Moderate to High (HOBt additive helps) | Inexpensive, powerful | Byproduct removal can be difficult (DCC), allergenic |
| HBTU/HATU | OBt/OAt ester | Tetramethylurea, HOBt/HOAt | Low (especially HATU)[6] | Highly efficient, fast reactions[6] | More expensive, potential for guanidinylation side reaction |
| COMU | Oxime ester | Morpholine-based urea | Very Low | High solubility, safer (non-explosive) byproducts[7] | Higher cost |
Expert Insight: DBTC is an excellent choice for routine couplings where extreme speed is not the primary concern and a cost-effective, stable, and easy-to-handle reagent is desired. For particularly difficult couplings, hindered amino acids, or when minimizing racemization is absolutely critical, the more potent (and more expensive) uronium salts like HATU or oxime-based reagents like COMU may be more appropriate.[6][7]
Conclusion: A Strategic Asset in the Synthetic Chemist's Toolbox
This compound is more than just another coupling reagent; it is a reliable and versatile workhorse for the synthesis of amides, peptides, and other carbonyl-containing compounds. Its stability, ease of handling, and mild activation mechanism make it a valuable asset, particularly in scenarios where avoiding harsh conditions and minimizing side reactions are paramount. By understanding its fundamental properties, mechanism of action, and place within the broader context of coupling reagents, researchers and scientists can leverage DBTC to achieve their synthetic goals with precision and efficiency.
References
- 1. Di(1-benzotriazolyl)carbonate | C13H8N6O3 | CID 9839129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound | 88544-01-8 [chemnet.com]
- 4. Bis(1H-benzotriazol-1-yl) carbonate [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Di(benzotriazol-1-yl)carbonate: Molecular Structure, Conformation, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di(benzotriazol-1-yl)carbonate (BTC), a stable, crystalline solid, has emerged as a significant reagent in modern organic synthesis, particularly in the realm of peptide and amide bond formation. This guide provides a comprehensive technical overview of its molecular structure, conformational properties, and its practical application as a coupling reagent. By delving into the causality behind its reactivity and providing detailed experimental protocols, this document serves as an authoritative resource for researchers seeking to leverage the unique advantages of this versatile molecule.
Introduction: The Evolution of Benzotriazole-Derived Activating Agents
The synthesis of peptides and other complex amide-containing molecules is a cornerstone of drug discovery and development. The formation of the amide bond, a thermodynamically unfavorable condensation reaction, necessitates the activation of the carboxylic acid moiety. Historically, methods involving acid chlorides and anhydrides, while effective, often require harsh conditions incompatible with sensitive functional groups. The advent of carbodiimide reagents, such as dicyclohexylcarbodiimide (DCC), represented a significant advancement, enabling milder reaction conditions. However, challenges such as byproduct formation and racemization of chiral centers persisted.
A pivotal breakthrough came with the use of 1-hydroxybenzotriazole (HOBt) as an additive in carbodiimide-mediated couplings. HOBt acts as a scavenger for the highly reactive O-acylisourea intermediate, converting it to a less reactive but still highly efficient benzotriazolyl active ester. This strategy effectively suppresses side reactions and minimizes racemization. This success spurred the development of a new generation of coupling reagents that incorporate the benzotriazole moiety directly into their structure. This compound (BTC), also known as bis(1-benzotriazolyl) carbonate, is a prominent member of this class, offering the benefits of benzotriazole-mediated activation in a stable and easy-to-handle form.
Molecular Structure and Conformation
A thorough understanding of the three-dimensional structure of this compound is fundamental to comprehending its reactivity. While a publicly available crystallographic information file (CIF) for detailed analysis is not readily accessible, its structure can be confidently inferred from its constituent parts and spectroscopic data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₃H₈N₆O₃ | --INVALID-LINK--[1] |
| Molecular Weight | 296.24 g/mol | --INVALID-LINK--[1] |
| CAS Number | 88544-01-8 | --INVALID-LINK--[1] |
| Appearance | White crystalline solid | --INVALID-LINK-- |
| Melting Point | 150 °C | --INVALID-LINK--[2] |
| Density | 1.65 g/cm³ | --INVALID-LINK--[] |
The molecule consists of a central carbonate group linked to two benzotriazole moieties via the N1 position of the triazole ring. The benzotriazole units themselves are planar aromatic systems. The overall conformation of the molecule is dictated by the rotational freedom around the N-C and C-O bonds of the carbonate linkage. Computational modeling studies of related benzotriazole derivatives suggest that the benzotriazole rings are likely to be oriented at a significant dihedral angle to the plane of the carbonate group to minimize steric hindrance.[4] This twisted conformation is crucial for its reactivity, as it influences the accessibility of the carbonyl carbon to incoming nucleophiles.
Caption: 2D representation of this compound.
Synthesis of this compound
This compound is typically synthesized by the reaction of 1H-benzotriazole with a phosgene equivalent, most commonly triphosgene (bis(trichloromethyl) carbonate), which is a safer, solid alternative to phosgene gas.[5] The reaction proceeds in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction.
References
- 1. Di(1-benzotriazolyl)carbonate | C13H8N6O3 | CID 9839129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 4. 3D-QSAR study of benzotriazol-1-yl carboxamide scaffold as monoacylglycerol lipase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
"Di(benzotriazol-1-yl)carbonate" stability and decomposition pathways
An In-Depth Technical Guide to the Stability and Decomposition Pathways of Di(benzotriazol-1-yl)carbonate
Authored by: A Senior Application Scientist
Foreword
This compound (BTC), a derivative of 1-hydroxybenzotriazole (HOBt), is a highly effective coupling reagent in modern organic synthesis, particularly in the formation of amide and ester bonds. Its utility in the pharmaceutical and fine chemical industries is predicated on its ability to activate carboxylic acids, facilitating their reaction with nucleophiles under mild conditions. However, the very reactivity that makes BTC a valuable synthetic tool also implies a degree of instability. A thorough understanding of its stability profile and decomposition pathways is not merely an academic exercise; it is a critical prerequisite for its safe handling, storage, and optimal application in complex synthetic routes. This guide provides a comprehensive technical overview of the stability of this compound, detailing its decomposition under thermal, hydrolytic, and photolytic stress, as well as its controlled decomposition during its intended use as a coupling reagent.
Chemical and Physical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for its appropriate handling and use. These properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₃H₈N₆O₃ | [1][2][3] |
| Molecular Weight | 296.24 g/mol | [1][2][3] |
| Appearance | White to off-white solid | |
| Melting Point | Approximately 150 °C | [3][4] |
| Density | ~1.7 g/cm³ | [4] |
| CAS Number | 88544-01-8 | [1][2][3] |
Thermal Stability and Decomposition
The presence of multiple nitrogen-nitrogen bonds within the benzotriazole moieties of this compound suggests a potential for thermal instability. While specific comprehensive studies on the thermal decomposition of BTC are not widely published, data from related benzotriazole derivatives and safety assessments of peptide coupling reagents provide significant insights.[2][5]
Thermal Hazards
Benzotriazole-based reagents are known to be energetic compounds that can decompose exothermically.[6] The decomposition of similar structures often involves the liberation of nitrogen gas (N₂), which can lead to a rapid pressure increase in a closed system.[7][8] Safety data sheets for BTC classify it as a flammable solid and recommend avoiding exposure to heat and open flames.[3][4]
Proposed Thermal Decomposition Pathway
Upon heating, this compound is likely to undergo a multi-step decomposition. The initial and most probable pathway involves the homolytic cleavage of the N-O bond, followed by a cascade of reactions leading to the formation of more stable products. A plausible decomposition pathway is outlined below.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Di(1-benzotriazolyl)carbonate | C13H8N6O3 | CID 9839129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Gas‐phase thermolysis of benzotriazole derivatives: part 1—synthesis of α‐N(1)‐ andN(2)‐benzotriazolyl ketones and kinetics and mechanism of their gas‐phase pyrolysis | Scilit [scilit.com]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Safe Handling and Application of Di(benzotriazol-1-yl)carbonate
Distribution: Internal Reference for Researchers, Scientists, and Drug Development Professionals
Preamble: Acknowledging the Duality of Reactivity and Hazard
Di(benzotriazol-1-yl)carbonate (BTC), a derivative of 1-hydroxybenzotriazole (HOBt), has found utility in specialized applications, including as a coupling reagent in peptide synthesis and as a UV stabilizer in polymers.[] Its efficacy stems from the highly reactive nature of the benzotriazolyl leaving group, a characteristic it shares with a broader class of benzotriazole-based reagents.[2] However, this same reactivity profile necessitates a comprehensive understanding and rigorous implementation of safety protocols. This guide is formulated to provide drug development professionals and researchers with the technical knowledge to handle BTC safely, moving beyond procedural checklists to explain the chemical rationale underpinning each precaution.
Section 1: Physicochemical Properties and Hazard Profile
A foundational understanding of the intrinsic properties of this compound is paramount for a thorough risk assessment.
1.1: Core Chemical and Physical Data
The following table summarizes the key physical and chemical properties of BTC. This data is essential for correct storage, handling, and emergency response planning.
| Property | Value | Source |
| Chemical Formula | C₁₃H₈N₆O₃ | [3] |
| Molecular Weight | 296.24 g/mol | [3] |
| Appearance | White to light tan crystalline powder | [4] |
| Melting Point | ~150 °C | [5] |
| Boiling Point | 499.8 ± 28.0 °C at 760 mmHg | [5] |
| Density | 1.7 ± 0.1 g/cm³ | [5] |
| Flash Point | 256.1 ± 24.0 °C | [5] |
1.2: GHS Hazard Classification and Rationale
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The following table outlines its hazard statements, with an explanation of the underlying chemical and toxicological basis for each classification.
| GHS Hazard Statement | Classification | Rationale |
| H228: Flammable solid | Flammable solids, Category 1 | The compound is a solid that is readily combustible. Dusts may form explosive mixtures with air. Energy input (heat, sparks, static discharge) should be minimized.[5] |
| H302: Harmful if swallowed | Acute toxicity, Oral, Category 4 | Ingestion can lead to systemic toxicity. The benzotriazole moiety and its metabolic byproducts can interfere with biological processes.[5] |
| H312: Harmful in contact with skin | Acute toxicity, Dermal, Category 4 | The compound can be absorbed through the skin, leading to systemic effects. Prolonged or widespread contact should be avoided.[5] |
| H315: Causes skin irritation | Skin irritation, Category 2 | Direct contact can cause localized inflammation, redness, and discomfort due to the chemical reactivity with skin components.[5] |
| H319: Causes serious eye irritation | Eye irritation, Category 2 | The crystalline powder can cause significant mechanical and chemical irritation to the eyes, potentially leading to damage.[5] |
| H332: Harmful if inhaled | Acute toxicity, Inhalation, Category 4 | Inhalation of dust can lead to respiratory tract irritation and systemic absorption, causing toxic effects.[5] |
| H335: May cause respiratory irritation | Specific target organ toxicity – single exposure, Category 3 | Inhaled particles can irritate the mucous membranes of the respiratory system, leading to coughing and shortness of breath.[5] |
| H350: May cause cancer | Carcinogenicity, Category 1B | This classification suggests that the compound is presumed to have carcinogenic potential for humans, based on evidence from animal studies.[5] |
Section 2: Reactivity, Stability, and Decomposition Pathways
The utility of BTC is intrinsically linked to its reactivity. Understanding its stability under various conditions and its potential decomposition pathways is critical for preventing hazardous situations.
2.1: Thermal Stability
Causality: The thermal instability is inherent to the triazole ring system, which can eliminate molecular nitrogen (N₂), a highly favorable thermodynamic process that releases a significant amount of energy.
2.2: Hazardous Decomposition Products
Upon thermal decomposition or in the event of a fire, this compound is expected to produce a range of hazardous gases.[4]
-
Oxides of Carbon (CO, CO₂): Incomplete or complete combustion of the organic structure.
-
Nitrogen Oxides (NOx): A primary product from the thermal breakdown of the nitrogen-rich benzotriazole rings.[4] These are toxic and can form acidic compounds in the presence of moisture.
-
Hydrogen Cyanide (HCN): While not explicitly documented for BTC, the reaction of other coupling reagents like diisopropylcarbodiimide (DIC) with HOBt alternatives has been shown to generate HCN.[7] Given the structural similarities, the potential for HCN release, particularly in the presence of other reagents, should not be discounted.
2.3: Chemical Reactivity and Incompatibilities
The reactivity of BTC is centered around the lability of the carbonate's ester linkages to the benzotriazole moieties.
-
Nucleophilic Attack: BTC is highly susceptible to nucleophilic attack. This is the basis of its function as a coupling reagent. However, unintended reactions with nucleophiles can lead to uncontrolled reactions. Common laboratory nucleophiles to be aware of include:
-
Water (Hydrolysis): Exposure to moisture will lead to hydrolysis, liberating 1-hydroxybenzotriazole (HOBt) and carbonic acid (which will decompose to CO₂). While this is a degradation pathway, rapid hydrolysis in a closed container could lead to pressure buildup.
-
Alcohols: Will react to form the corresponding carbonates.
-
Amines: This is the desired reaction in peptide synthesis, leading to the formation of a urea linkage and the release of HOBt. However, uncontrolled mixing with strong or concentrated amines can be highly exothermic.
-
Bases: Strong bases can deprotonate the benzotriazole ring, potentially leading to side reactions and decomposition.
-
-
Incompatible Substances:
The following diagram illustrates the general reactivity of this compound with nucleophiles, which is central to both its utility and its hazard profile.
References
- 2. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Di(1-benzotriazolyl)carbonate | C13H8N6O3 | CID 9839129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
Methodological & Application
The Unseen Workhorse: A Technical Guide to Di(benzotriazol-1-yl)carbonate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical decision that dictates the efficiency, purity, and stereochemical integrity of the final peptide product. While uronium and phosphonium salts like HBTU and HATU have taken center stage, other, more classical reagents continue to hold value. This guide provides an in-depth exploration of Di(benzotriazol-1-yl)carbonate (BTC), a potent yet less commonly discussed benzotriazole-based activating agent. Here, we dissect its mechanistic underpinnings, provide detailed protocols for its synthesis and application, and offer a comparative perspective to situate its utility in the modern peptide synthesis laboratory.
The Benzotriazole Advantage: A Legacy of Suppressing Racemization
The formation of a peptide bond requires the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine. However, this activation can also inadvertently lead to the abstraction of the proton on the alpha-carbon of the amino acid, resulting in racemization—a loss of stereochemical purity that is often detrimental to the biological activity of the peptide.
The advent of 1-hydroxybenzotriazole (HOBt) as an additive in carbodiimide-mediated coupling was a landmark discovery that addressed this challenge.[1] The success of HOBt paved the way for a class of coupling reagents that incorporate the benzotriazole moiety directly into their structure. The core principle behind their efficacy is the in-situ formation of a highly reactive 1-benzotriazolyl active ester. This intermediate is more stable than the initial activated species and readily undergoes aminolysis while being less prone to racemization.[1] this compound belongs to this important family of reagents.
This compound (BTC): Properties and Mechanism of Action
This compound, also known as bis(1H-benzotriazol-1-yl) carbonate, is a solid reagent that serves as an efficient activating agent for carboxylic acids in peptide synthesis.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₃H₈N₆O₃ |
| Molecular Weight | 296.24 g/mol |
| CAS Number | 88544-01-8 |
| Appearance | White to off-white solid |
| Melting Point | ~150 °C |
Mechanism of Activation
The mechanism of action of this compound is analogous to that of other benzotriazole-based coupling reagents. In the presence of a tertiary amine, the carboxylic acid of the N-protected amino acid is deprotonated to form a carboxylate anion. This anion then attacks the electrophilic carbonyl carbon of BTC, leading to the displacement of one benzotriazole group and the formation of a highly reactive 1-benzotriazolyl active ester. This active ester is then readily attacked by the free amine of the resin-bound peptide, forming the desired peptide bond and releasing 1-hydroxybenzotriazole (HOBt) as a byproduct.
Caption: Activation and coupling mechanism of this compound in SPPS.
Synthesis of this compound
For laboratories preferring to synthesize their own reagents, this compound can be prepared from readily available starting materials. A common method involves the reaction of 1H-benzotriazole with triphosgene in the presence of a base.
Disclaimer: This protocol involves the use of triphosgene, a toxic substance. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials
-
1H-Benzotriazole
-
Triphosgene (bis(trichloromethyl)carbonate)
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
Protocol
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 1H-benzotriazole (3 equivalents) and triethylamine (3 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve triphosgene (1 equivalent) in anhydrous diethyl ether.
-
Slowly add the triphosgene solution to the stirred benzotriazole solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
The formation of a precipitate (triethylammonium chloride) will be observed.
-
Filter the reaction mixture to remove the salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Application in Solid-Phase Peptide Synthesis: A Representative Protocol
While specific, optimized protocols for this compound are not as prevalent in the literature as for reagents like HBTU, the following protocol, adapted from standard procedures for benzotriazole-based coupling agents, provides a robust starting point for its use in Fmoc-based SPPS.
Reagents and Solutions
-
Fmoc-protected amino acids
-
This compound (BTC)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF (for Fmoc deprotection)
-
Resin (e.g., Rink Amide for peptide amides)
SPPS Workflow
Caption: General workflow for a single coupling cycle in Fmoc-SPPS using BTC.
Step-by-Step Coupling Protocol
This protocol assumes a synthesis scale of 0.1 mmol.
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then drain. Repeat with a fresh portion of the piperidine solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to remove residual piperidine.
-
Coupling Reaction:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents, 0.3 mmol) and this compound (3 equivalents, 0.3 mmol) in DMF.
-
Add N,N-Diisopropylethylamine (DIEA) (6 equivalents, 0.6 mmol) to the solution and allow for a brief pre-activation of 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test indicates complete coupling.
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Comparative Performance and Considerations
Direct quantitative comparisons of this compound with modern coupling reagents like HATU and HCTU are scarce in the literature. However, based on the performance of other benzotriazole-based reagents, some inferences can be made.
Comparative Data for Other Benzotriazole-Based Coupling Reagents:
| Coupling Reagent | Relative Reactivity | Key Advantages |
| HBTU | Moderate | Well-established, reliable, good suppression of racemization.[2] |
| HATU | High | Very high reactivity, excellent for difficult couplings.[2] |
| HCTU | High | More reactive than HBTU, more cost-effective than HATU. |
| DEPBT | High | Derived from HODHBt, shows exceptional resistance to racemization.[3] |
It is reasonable to expect that BTC would offer good performance in terms of coupling efficiency and racemization suppression, likely comparable to or slightly less reactive than HBTU, given that it lacks the uronium salt structure that enhances the reactivity of HBTU. The primary advantages of BTC lie in its straightforward synthesis and its nature as a solid, easily handled reagent.
Considerations for Use:
-
Optimization: The provided protocol is a starting point. For challenging couplings, such as those involving sterically hindered amino acids or sequences prone to aggregation, optimization of coupling times and reagent equivalents may be necessary.
-
Base Selection: The choice and amount of tertiary amine can influence the extent of racemization. While DIEA is commonly used, other bases like N-methylmorpholine (NMM) can also be employed, though they may lead to higher rates of racemization in some cases.[4]
-
Safety: this compound should be handled with care. While not as shock-sensitive as some other reagents, it is a chemical reagent and appropriate personal protective equipment should be worn. Safety data for 1H-benzotriazole indicates it can be harmful if swallowed and causes serious eye irritation.
Conclusion: A Valuable Tool in the Peptide Chemist's Arsenal
This compound represents a classic and effective approach to carboxylic acid activation in solid-phase peptide synthesis. While it may not possess the sheer speed of the most advanced uronium salts, its foundation in the well-established benzotriazole chemistry ensures a high degree of reliability in suppressing racemization. Its ease of synthesis and handling make it a cost-effective and valuable tool for both routine and specialized peptide synthesis applications. By understanding its mechanism and employing well-considered protocols, researchers can successfully leverage this compound to produce high-quality peptides for a wide range of scientific endeavors.
References
Solution-Phase Peptide Synthesis Using Di(benzotriazol-1-yl)carbonate (BTC)
An Application and Protocol Guide
Introduction: The Role of Di(benzotriazol-1-yl)carbonate in Modern Peptide Chemistry
The chemical synthesis of peptides is a cornerstone of drug discovery, biochemistry, and materials science. While solid-phase peptide synthesis (SPPS) is dominant for many applications, solution-phase synthesis remains the strategy of choice for shorter peptides (≤10–15 amino acids) and for the large-scale industrial production of peptide active pharmaceutical ingredients (APIs).[1] The success of any peptide synthesis hinges on the critical step of peptide bond formation, which requires the activation of a carboxylic acid group to facilitate its reaction with an amino group.
This compound (BTC), also known as Castro's reagent B, has emerged as a highly efficient and safe activating agent for this purpose. It is a stable, crystalline solid that serves as a superior alternative to hazardous reagents like phosgene. BTC functions by converting N-protected amino acids into their corresponding highly reactive 1-hydroxybenzotriazole (HOBt) active esters. This activation strategy is renowned for its high coupling efficiency, rapid reaction kinetics, and a favorable safety profile, making it a valuable tool for the synthesis of complex peptide fragments.
This guide provides an in-depth exploration of the mechanistic underpinnings of BTC-mediated coupling, detailed experimental protocols, and expert insights into optimizing its use in a laboratory setting.
Part 1: The Chemistry of BTC Activation and Coupling
The Two-Step Mechanistic Pathway
The efficacy of this compound lies in its ability to generate a highly reactive intermediate, the HOBt active ester, in situ. The process occurs via a well-defined two-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.
Step 1: Carboxyl Group Activation The synthesis begins with the activation of the C-terminus of an N-protected amino acid. In the presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), the carboxylic acid is deprotonated to form a carboxylate anion. This anion then performs a nucleophilic attack on one of the carbonyl carbons of BTC. This results in the formation of the key intermediate, the N-protected aminoacyl-OBt ester, with the concomitant release of one equivalent of HOBt and carbon dioxide.
Step 2: Nucleophilic Acyl Substitution (Peptide Bond Formation) The newly formed OBt-ester is highly activated towards nucleophilic attack. The free amino group of the N-terminal coupling partner attacks the carbonyl carbon of the active ester. This aminolysis reaction forms the desired peptide bond and releases a second equivalent of 1-hydroxybenzotriazole (HOBt) as a byproduct. The generation of HOBt is advantageous, as it is known to accelerate coupling and suppress racemization, a common side reaction in peptide synthesis.[2]
Visualizing the Mechanism
The following diagram illustrates the complete activation and coupling pathway.
Caption: Mechanism of BTC-mediated peptide bond formation.
Part 2: Experimental Protocols and Workflow
General Considerations
-
Solvents: Anhydrous solvents are critical for successful coupling. Dimethylformamide (DMF) is the most common choice due to its excellent solvating properties for protected amino acids and peptides.[3] Other suitable solvents include N-methyl-2-pyrrolidinone (NMP) and dichloromethane (DCM).
-
Stoichiometry: Precise control over reagent ratios is essential. A slight excess of the activated amino acid is often used to drive the coupling reaction to completion.
-
Temperature Control: Activation is typically initiated at 0°C to minimize potential side reactions, including racemization. The reaction is then allowed to warm to room temperature.
Data Presentation: Reagent Stoichiometry
The table below provides a standard starting point for optimizing reagent quantities.
| Reagent | Molar Equivalents | Rationale |
| N-Protected Amino Acid | 1.0 | The limiting reagent. |
| This compound (BTC) | 0.55 | Provides one activating group per molecule. |
| Base (e.g., DIEA, NMM) | 1.0 - 1.2 | Neutralizes the carboxylic acid and any acid salts present. |
| Amino Component (Amine or Peptide) | 0.9 - 1.0 | A slight sub-stoichiometric amount prevents excess unreacted amine in the final product. |
Protocol 1: Activation of an N-Protected Amino Acid
This protocol details the in situ formation of the aminoacyl-OBt active ester.
Materials:
-
N-α-protected amino acid (e.g., Fmoc-Ala-OH, Z-Gly-OH)
-
This compound (BTC)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous DMF
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Nitrogen or Argon supply
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid (1.0 eq.) in anhydrous DMF.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
BTC Addition: Add this compound (0.55 eq.) to the stirred solution.
-
Base Addition: Add DIEA (1.1 eq.) dropwise to the reaction mixture. Causality Note: Slow addition of the base is crucial to control the exothermic reaction and prevent side reactions.
-
Activation: Stir the reaction at 0°C for 15-20 minutes. The formation of the active ester is typically rapid. The solution is now ready for the coupling step.
Protocol 2: Solution-Phase Peptide Coupling
This protocol describes the formation of the peptide bond using the pre-activated amino acid solution.
Materials:
-
Activated amino acid solution (from Protocol 1)
-
N-terminal deprotected amino acid or peptide (as a free amine or HCl/TFA salt)
-
Additional DIEA (if using an amine salt)
-
Reaction monitoring tools (TLC, HPLC)
Procedure:
-
Amine Component Preparation: In a separate flask, dissolve the amino component (0.95 eq.) in anhydrous DMF. If it is a hydrochloride or trifluoroacetate salt, add 1.0 equivalent of DIEA to neutralize the salt and stir for 5 minutes.
-
Coupling: Slowly add the solution of the amino component to the activated amino acid solution (from Protocol 1) at 0°C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting amino component is consumed.
-
Work-up:
-
Quench the reaction by adding a small amount of water.
-
Dilute the mixture with an organic solvent like ethyl acetate (EtOAc).
-
Perform aqueous washes to remove DMF and byproducts. Typically, this involves washing sequentially with a weak acid (e.g., 1N HCl or citric acid) to remove excess base, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted activated acid and HOBt, and finally with brine.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude protected peptide.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Visualizing the Experimental Workflow
Caption: General workflow for solution-phase peptide synthesis using BTC.
Part 3: Troubleshooting and Expert Insights
Even with robust protocols, challenges can arise. The following table addresses common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield | 1. Incomplete activation. 2. Moisture in reagents/solvents. 3. Steric hindrance from bulky amino acids. | 1. Increase activation time slightly (to 30 min). 2. Use freshly distilled, anhydrous solvents. 3. Increase coupling time or perform the reaction at a slightly elevated temperature (e.g., 40°C). |
| Racemization | 1. Excess base or prolonged exposure to base. 2. High reaction temperature. | 1. Use no more than 1.1-1.2 equivalents of base. 2. Maintain 0°C during activation and initial coupling. The HOBt byproduct naturally helps suppress racemization. |
| Side Product Formation | 1. Guanidinylation of the free amine if using HBTU/TBTU (less common with BTC).[2] 2. Dimerization of the activated ester. | 1. Ensure the amino component is added promptly after the activation step. 2. Avoid unnecessarily long activation times. |
Part 4: Safety and Handling
Professional laboratory safety practices are mandatory when handling any chemical reagents.
-
This compound (BTC): While safer than phosgene, BTC should be handled with care. It is a solid, reducing the risk of inhalation compared to liquid reagents.
-
1-Hydroxybenzotriazole (HOBt): The byproduct of the reaction, HOBt, is classified as a hazardous substance. It is harmful if swallowed and causes serious eye irritation.[4][5] Anhydrous HOBt can be explosive and is typically supplied hydrated with water to improve safety.
-
Solvents (DMF): DMF is a reproductive toxin and should be handled in a well-ventilated fume hood.
-
Bases (DIEA): DIEA is a corrosive and flammable liquid.
Mandatory Personal Protective Equipment (PPE):
-
Safety glasses or goggles.[6]
-
Chemical-resistant gloves (e.g., nitrile).
-
Laboratory coat.
Handling and Disposal:
-
Always handle solid reagents in a fume hood to avoid inhaling dust.
-
Wash hands thoroughly after handling.[5]
-
Dispose of all chemical waste in accordance with local, state, and federal regulations. Avoid release to the environment as benzotriazole derivatives can be toxic to aquatic life.[5]
References
Application Notes and Protocols: Di(benzotriazol-1-yl)carbonate (DBTC) as a Coupling Reagent for Amide Bond Formation
Abstract: The formation of the amide bond is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules.[1][2] This guide provides a comprehensive overview of Di(benzotriazol-1-yl)carbonate (DBTC), a highly efficient coupling reagent for amide bond formation. We will delve into its mechanism of action, highlight its advantages over traditional reagents, and provide detailed protocols for its application in various synthetic contexts. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their amide coupling strategies.
Introduction: The Critical Role of Amide Bond Synthesis
The amide bond is a ubiquitous functional group found in a vast array of biologically significant molecules, including peptides, proteins, and numerous blockbuster drugs. The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires high temperatures, limiting its applicability to robust substrates.[3][4] Consequently, the development of "coupling reagents" that activate the carboxylic acid in situ for facile reaction with an amine under mild conditions has been a major focus of chemical research.[3][4]
Historically, reagents like dicyclohexylcarbodiimide (DCC) were pivotal but suffered from drawbacks such as the formation of insoluble byproducts and racemization of chiral centers.[3][5][6] This led to the development of additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. Building on this legacy, benzotriazole-derived coupling reagents, such as DBTC, were designed to incorporate the activating and racemization-suppressing properties into a single molecule.[3]
This compound (DBTC): A Profile
This compound, also known as bis(1H-benzo[d][7][]triazol-1-yl) carbonate, is a powerful activating agent for carboxylic acids.[9] It offers several advantages that make it an attractive choice for modern organic synthesis.
Key Advantages of DBTC:
-
High Reactivity and Efficiency: DBTC rapidly activates carboxylic acids to form highly reactive 1-benzotriazolyl esters, leading to efficient amide bond formation.[3]
-
Mild Reaction Conditions: Couplings can be performed at or below room temperature, preserving sensitive functional groups within the substrates.[10]
-
Low Racemization: The benzotriazole moiety is an excellent leaving group that minimizes the risk of epimerization at chiral centers, a critical factor in peptide synthesis.[10]
-
Clean Reactions: The byproducts of the reaction are generally easy to remove, simplifying product purification.
-
Versatility: DBTC has demonstrated efficacy in a wide range of applications, from standard peptide couplings to the synthesis of complex small molecules.
Mechanism of Action
The efficacy of DBTC lies in a two-step activation and coupling process. First, the carboxylic acid reacts with DBTC to form a highly reactive 1-benzotriazolyl active ester. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide bond and the release of 1-hydroxybenzotriazole (HOBt) and carbon dioxide as byproducts.
Figure 1: Mechanism of DBTC-mediated amide bond formation.
Applications in Synthesis
DBTC is a versatile reagent suitable for a broad range of amide coupling reactions.
-
Peptide Synthesis: Due to its low racemization potential, DBTC is an excellent choice for both solution-phase and solid-phase peptide synthesis (SPPS).[7][10] It is particularly useful for coupling sterically hindered amino acids where other reagents may fail.
-
Small Molecule Synthesis: In the synthesis of complex organic molecules and drug candidates, DBTC provides a reliable method for introducing amide functionalities without compromising other sensitive groups in the molecule.[2]
-
Fragment Condensation: DBTC can be employed in the challenging coupling of larger peptide fragments, a key strategy in the synthesis of proteins.
Experimental Protocols
General Protocol for Solution-Phase Amide Coupling
This protocol provides a general guideline for a typical amide coupling reaction using DBTC. The specific conditions may require optimization based on the substrates.
Materials:
-
Carboxylic acid
-
Amine (or amine hydrochloride salt)
-
This compound (DBTC)
-
Tertiary amine base (e.g., N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (MeCN))
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) in the chosen anhydrous solvent.
-
Activation: Add DBTC (1.1 eq) to the solution and stir at room temperature for 10-15 minutes. The formation of the active ester can often be monitored by TLC or LC-MS.
-
Amine Addition: In a separate flask, dissolve the amine (1.2 eq) in the anhydrous solvent. If using an amine hydrochloride salt, add the tertiary amine base (1.2 eq for the salt and an additional 1.0 eq for the coupling reaction) and stir for 5 minutes.
-
Coupling: Slowly add the amine solution to the activated carboxylic acid mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the use of DBTC in a standard Fmoc-based solid-phase peptide synthesis cycle.
Materials:
-
Fmoc-protected amino acid
-
Resin-bound peptide with a free N-terminal amine
-
This compound (DBTC)
-
N,N-diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3.0 eq) and DBTC (3.0 eq) in DMF. Add DIPEA (6.0 eq) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate at room temperature for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Figure 2: Solid-Phase Peptide Synthesis (SPPS) workflow using DBTC.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield | Incomplete activation of the carboxylic acid. | Increase activation time or use a slight excess of DBTC. Ensure anhydrous conditions. |
| Sterically hindered substrates. | Increase reaction temperature or use a more polar solvent like DMF. | |
| Poor solubility of reagents. | Use a co-solvent system or switch to a more suitable solvent. | |
| Side Product Formation | Presence of moisture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Racemization. | Perform the reaction at lower temperatures (e.g., 0 °C to room temperature). | |
| Incomplete Reaction | Insufficient reaction time. | Monitor the reaction by TLC or LC-MS and allow it to proceed to completion. |
| Deactivation of the coupling reagent. | Ensure the quality of the DBTC and store it properly. |
Safety and Handling
This compound and its parent compound, 1H-Benzotriazole, should be handled with care in a well-ventilated fume hood.[11][12][13]
-
Hazards: Harmful if swallowed.[12][13] Causes serious eye irritation.[12][13] Toxic to aquatic life with long-lasting effects.[11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11][12]
-
Handling: Avoid breathing dust/fume/gas/mist/vapors/spray.[11] Wash skin thoroughly after handling.[12] Do not eat, drink, or smoke when using this product.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[11] Protect from moisture.[11]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[12] Avoid release to the environment.[11]
Always consult the Safety Data Sheet (SDS) for the most up-to-date and detailed safety information.[11][12][13]
Conclusion
This compound is a highly effective and versatile coupling reagent for the formation of amide bonds. Its ability to promote efficient coupling under mild conditions with minimal racemization makes it an invaluable tool for modern organic synthesis, particularly in the fields of peptide chemistry and drug discovery. By understanding its mechanism and following the outlined protocols, researchers can leverage the advantages of DBTC to streamline their synthetic workflows and achieve their target molecules with greater efficiency and purity.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 88544-01-8 | Benchchem [benchchem.com]
- 4. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. file.globalso.com [file.globalso.com]
- 9. Di(1-benzotriazolyl)carbonate | C13H8N6O3 | CID 9839129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. cpachem.com [cpachem.com]
Application Notes and Protocols: The Utility of Di(benzotriazol-1-yl)carbonate in Modern Heterocyclic Synthesis
Introduction
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the demand for safe, efficient, and versatile reagents is paramount. Di(benzotriazol-1-yl)carbonate (DBTC), a crystalline, stable solid, has emerged as a superior alternative to highly toxic and difficult-to-handle reagents like phosgene and its derivatives.[1] With the molecular formula C₁₃H₈N₆O₃, DBTC serves as an effective carbonyl-inserting reagent, enabling the construction of key functional groups that are integral to a vast array of heterocyclic compounds.[2] This guide provides an in-depth exploration of DBTC's applications, focusing on the synthesis of ureas and carbamates, which are prevalent motifs in medicinally active heterocyclic structures. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the practical considerations for employing this valuable synthetic tool.
Core Application: A Superior Reagent for Urea Synthesis
The urea functionality is a cornerstone in medicinal chemistry, acting as a rigid hydrogen bond donor-acceptor unit that facilitates crucial interactions with biological targets. Many heterocyclic drugs incorporate a urea or biuret substructure. The classical synthesis of ureas often involves hazardous isocyanates or phosgene.[1] DBTC provides a robust and safer pathway for the synthesis of both symmetrical and unsymmetrical ureas under mild conditions.
Mechanistic Rationale
The efficacy of DBTC stems from the excellent leaving group ability of the benzotriazolyl anion. The reaction proceeds via a two-step nucleophilic substitution at the carbonyl carbon.
-
Activation and Intermediate Formation: The first equivalent of an amine (R¹-NH₂) attacks the electrophilic carbonyl carbon of DBTC. This displaces one molecule of 1-hydroxybenzotriazole (BtOH), forming a highly reactive N-carbamoylbenzotriazole intermediate.
-
Urea Formation: A second amine (R²-NH₂) then attacks the carbonyl carbon of the intermediate, displacing the second BtOH molecule to yield the final substituted urea.
The stepwise nature of this reaction can be controlled to produce unsymmetrical ureas by using different amines in each step, showcasing the reagent's versatility.
Visualizing the Mechanism: Urea Synthesis
Caption: Mechanism of DBTC-mediated urea synthesis.
Experimental Protocol 1: Synthesis of a Symmetrical Urea
This protocol describes the synthesis of 1,3-dibenzylurea from benzylamine.
-
Reagents & Materials:
-
This compound (DBTC): 1.0 equiv.
-
Benzylamine: 2.1 equiv.
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA): 2.0 equiv. (optional, as base)
-
Magnetic stirrer, round-bottom flask, nitrogen atmosphere setup.
-
-
Procedure:
-
To a stirred solution of this compound (1.0 equiv.) in anhydrous DCM (10 mL per mmol of DBTC) under a nitrogen atmosphere, add benzylamine (2.1 equiv.) dropwise at 0 °C.
-
If the amine salt is used or if the amine is not basic enough, add a non-nucleophilic base like triethylamine (2.0 equiv.).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 1,3-dibenzylurea.
-
Versatile Synthesis of Carbamates
Carbamates are another critical functional group in medicinal chemistry, often used as stable isosteres of amides or esters and as prodrug moieties.[3][4] DBTC provides a clean and efficient one-pot method for synthesizing carbamates from alcohols and amines, avoiding the use of chloroformates or isocyanates.[5]
Mechanistic Rationale
The synthesis of carbamates follows a similar mechanistic pathway to urea synthesis. An alcohol, typically activated as an alkoxide by a base, performs the initial nucleophilic attack on DBTC to form an alkoxycarbonyl benzotriazole intermediate. This activated intermediate is then readily attacked by an amine to furnish the desired carbamate. The order of addition can be crucial for maximizing yield and minimizing side products.
Experimental Protocol 2: One-Pot Synthesis of an O-Aryl Carbamate
This protocol details the synthesis of Phenyl (4-methoxyphenyl)carbamate.
-
Reagents & Materials:
-
This compound (DBTC): 1.1 equiv.
-
Phenol: 1.0 equiv.
-
p-Anisidine (4-methoxyaniline): 1.0 equiv.
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable non-nucleophilic base: 1.1 equiv.
-
Magnetic stirrer, round-bottom flask, nitrogen atmosphere setup.
-
-
Procedure:
-
To a stirred suspension of NaH (1.1 equiv.) in anhydrous THF under a nitrogen atmosphere, add a solution of phenol (1.0 equiv.) in THF dropwise at 0 °C. Stir for 20 minutes to form the sodium phenoxide.
-
Add a solution of DBTC (1.1 equiv.) in THF to the reaction mixture and stir at room temperature for 1-2 hours.
-
Add p-anisidine (1.0 equiv.) to the mixture and continue stirring at room temperature for an additional 3-5 hours, or until TLC indicates the consumption of the starting materials.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the pure carbamate product.
-
Data Summary: Representative Syntheses using DBTC
| Product Type | Nucleophile 1 | Nucleophile 2 | Typical Yield (%) |
| Symmetrical Urea | Benzylamine | Benzylamine | >90 |
| Unsymmetrical Urea | Aniline | Cyclohexylamine | 75-85 |
| Carbamate | Ethanol | Benzylamine | 80-90 |
| Carbamate | Phenol | p-Anisidine | 70-85 |
Safety and Handling
While significantly safer than phosgene, DBTC and its reaction byproducts require careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and impervious gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. DBTC is classified as an irritant, causing skin, eye, and respiratory irritation.
-
Storage: Store in a cool, dry place in a tightly sealed container, away from oxidizing agents.
-
First Aid:
General Experimental Workflow
The following diagram illustrates a typical workflow for a synthesis reaction involving this compound.
Caption: General experimental workflow using DBTC.
Conclusion
This compound is a highly valuable and practical reagent for the synthesis of ureas and carbamates, which are fundamental building blocks in the construction of complex heterocyclic molecules. Its stability, ease of handling, and high reactivity under mild conditions make it an indispensable tool for researchers in medicinal chemistry and drug development. The protocols and mechanistic insights provided herein serve as a comprehensive guide for leveraging the synthetic potential of DBTC, enabling the efficient and safe production of key intermediates for novel therapeutic agents.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Di(1-benzotriazolyl)carbonate | C13H8N6O3 | CID 9839129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
Application Notes & Protocols: Di(benzotriazol-1-yl)carbonate as a High-Performance UV Stabilizer for Polymeric Systems
Document ID: AN-DBTC-UVSTAB-202601
Abstract: The photodegradation of polymeric materials upon exposure to ultraviolet (UV) radiation is a primary cause of material failure, leading to discoloration, embrittlement, and loss of mechanical integrity. This document provides a comprehensive technical guide for researchers and formulation scientists on the application of Di(benzotriazol-1-yl)carbonate (DBTC), a high-efficacy benzotriazole-based UV absorber. We will explore the underlying mechanism of UV degradation and the protective action of DBTC, followed by detailed, field-proven protocols for its synthesis, incorporation into polymer matrices, and rigorous performance evaluation.
The Challenge of UV-Induced Polymer Degradation
Polymers are susceptible to degradation from a variety of environmental factors, with solar radiation being a principal aggressor. The UV portion of the electromagnetic spectrum, particularly UV-A (315–400 nm) and UV-B (280–315 nm), possesses sufficient energy to cleave the covalent bonds within polymer chains[1]. This initiation step generates free radicals, which then propagate a cascade of oxidative reactions, especially in the presence of oxygen[2].
The macroscopic consequences of this molecular-level damage are severe and limit the service life of polymeric products in outdoor or high-intensity light applications. These effects include:
-
Discoloration: Primarily yellowing, due to the formation of chromophoric groups.
-
Loss of Mechanical Properties: Reduction in tensile strength, impact resistance, and elongation, leading to brittleness[3].
-
Surface Deterioration: Manifesting as chalking, cracking, and loss of gloss.
To counteract these effects, UV stabilizers are incorporated into the polymer matrix. These additives function through various mechanisms, with UV absorbers being the first line of defense. They operate by competitively absorbing harmful UV radiation and dissipating the energy in a harmless manner, typically as heat[4]. This compound belongs to the highly effective benzotriazole class of UV absorbers.
This compound (DBTC): Profile of a UV Absorber
This compound is a specialized organic compound recognized for its potential as a UV stabilizer in polymers, designed to enhance the durability of plastics exposed to sunlight[].
| Property | Value | Source |
| Chemical Name | bis(benzotriazol-1-yl) carbonate | [6] |
| CAS Number | 88544-01-8 | [6] |
| Molecular Formula | C₁₃H₈N₆O₃ | [6] |
| Molecular Weight | 296.24 g/mol | [6] |
| Appearance | White to off-white crystalline powder | (Typical) |
| Melting Point | ~150 °C | [7] |
Mechanism of Photostabilization
The efficacy of benzotriazole-based UV absorbers lies in their molecular structure, which facilitates an ultra-fast, reversible photochemical reaction known as Excited-State Intramolecular Proton Transfer (ESIPT). This process allows the molecule to absorb a high-energy UV photon and dissipate the energy without undergoing degradation itself.
The process can be summarized in the following steps:
-
UV Absorption: The benzotriazole molecule in its ground state absorbs a UV photon, promoting it to an excited state.
-
Intramolecular Proton Transfer: In the excited state, a proton is transferred from the hydroxyl group to a nitrogen atom on the triazole ring, forming an unstable keto-type tautomer.
-
Non-Radiative Decay: This tautomer rapidly returns to the ground state by dissipating the absorbed energy as heat.
-
Reverse Proton Transfer: The molecule then reverts to its original phenolic form, ready to absorb another UV photon.
This entire cycle occurs on a picosecond timescale, allowing a single DBTC molecule to dissipate the energy of thousands of UV photons over its lifetime, providing long-term protection to the polymer matrix.
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound
Causality: This protocol is adapted from a procedure for a similar compound, bis(benzotriazol-1-yl)methanone, and utilizes triphosgene as a phosgene equivalent for the synthesis of the carbonate linkage. Triphosgene is a safer, crystalline solid that decomposes into three equivalents of phosgene in situ, making it a preferred reagent for laboratory-scale carbonylation reactions[8].
Materials & Reagents:
-
1-Hydroxybenzotriazole (HOBt), hydrate
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Triethylamine (Et₃N), distilled
-
Toluene, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Reflux condenser with a nitrogen inlet
-
Low-temperature bath (e.g., acetone/dry ice)
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, dropping funnel, and reflux condenser under a nitrogen atmosphere.
-
Reagent Preparation: In the flask, dissolve 1-hydroxybenzotriazole (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous toluene. Cool the mixture to 0 °C using an ice bath.
-
Triphosgene Addition: Dissolve triphosgene (1.0 equivalent) in anhydrous toluene and add it to the dropping funnel. Add the triphosgene solution dropwise to the stirred HOBt solution over 30-45 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The formation of triethylamine hydrochloride will be visible as a white precipitate.
-
Workup: Filter the reaction mixture to remove the precipitate. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the crude residue in dichloromethane. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent on the rotary evaporator to yield the crude product.
-
Purification: Recrystallize the solid from an appropriate solvent system (e.g., toluene/hexanes) to obtain pure this compound as a white crystalline solid.
Protocol 2: Incorporation of DBTC into a Polycarbonate Matrix via Solvent Casting
Causality: Polycarbonate (PC) is selected as a model polymer due to its high susceptibility to UV degradation, making the effects of the stabilizer readily apparent[9]. Solvent casting is chosen as it ensures a homogenous dispersion of the additive at a laboratory scale without requiring high-temperature melt processing.
Materials & Reagents:
-
Polycarbonate (PC) pellets (e.g., Lexan™)
-
This compound (DBTC), synthesized from Protocol 1
-
Dichloromethane (DCM), analytical grade
Equipment:
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Flat, level glass casting surface (e.g., petri dish or glass plate)
-
Drying oven or vacuum oven
Procedure:
-
Solution Preparation (Control): Prepare a 10% (w/v) solution of polycarbonate in DCM. For example, dissolve 1.0 g of PC pellets in 10 mL of DCM. Stir until the polymer is fully dissolved (this may take several hours).
-
Solution Preparation (Stabilized): Prepare a second 10% (w/v) PC solution. To this, add DBTC at a desired loading concentration, typically between 0.5% and 2.0% by weight relative to the polymer. For a 1.0% loading, add 10 mg of DBTC to the solution containing 1.0 g of PC. Stir until both the polymer and the stabilizer are fully dissolved.
-
Casting: Ensure the glass casting surface is perfectly clean, dry, and level. Pour a consistent volume of each polymer solution onto the surface.
-
Solvent Evaporation: Cover the casting surface loosely to allow for slow, controlled evaporation of the DCM. This prevents the formation of bubbles or surface defects. Let it stand at room temperature for 24 hours.
-
Drying: Transfer the cast films (still on the glass) to a vacuum oven. Dry at 60 °C under vacuum for at least 12 hours to remove any residual solvent.
-
Film Removal: Carefully peel the dried polymer films from the glass substrate. Cut the films into standardized shapes for subsequent analysis (e.g., dumbbell shapes for tensile testing).
Protocol 3: Performance Evaluation via Accelerated Weathering
Causality: Accelerated weathering chambers are used to simulate the damaging effects of long-term outdoor exposure in a much shorter timeframe[10]. The ASTM G154 standard is a widely accepted practice for this purpose, using fluorescent UV lamps and controlled moisture cycles to mimic sunlight and dew/rain[10].
Equipment:
-
QUV Accelerated Weathering Tester (or equivalent) equipped with UVA-340 lamps.
-
Sample mounting racks.
Procedure:
-
Sample Mounting: Mount the control and DBTC-stabilized polymer films onto the sample racks according to the instrument's specifications. Also, mount a set of unexposed "archive" samples for baseline comparison.
-
Cycle Programming: Program the weathering tester to run a cycle representative of outdoor conditions. A common cycle under ASTM G154 is:
-
UV Exposure: 8 hours of UV irradiation at 60 °C using UVA-340 lamps.
-
Condensation: 4 hours of condensation (darkness, with water spray) at 50 °C.
-
-
Exposure: Run the programmed cycle for a predetermined duration (e.g., 250, 500, 750, 1000 hours).
-
Sampling: At each time interval, remove one set of control and stabilized samples for analysis.
Protocol 4: Post-Exposure Analytical Methods
A. Yellowness Index (YI) via UV-Vis Spectroscopy
Causality: The Yellowness Index is a standard metric to quantify the discoloration of polymers. A spectrophotometer measures the transmittance of the polymer film across the visible spectrum, and the YI is calculated from these values.
-
Instrument Setup: Calibrate a UV-Vis spectrophotometer according to the manufacturer's instructions.
-
Measurement: Place the polymer film sample in the spectrophotometer's sample holder.
-
Data Acquisition: Scan the transmittance of the film from 400 to 700 nm.
-
Calculation: Calculate the Yellowness Index according to ASTM E313.
B. Carbonyl Index (CI) via FTIR Spectroscopy
Causality: Photo-oxidation leads to the formation of carbonyl groups (C=O) in the polymer backbone. The increase in the carbonyl absorption band in the FTIR spectrum is a direct and quantifiable measure of the extent of degradation[11].
-
Instrument Setup: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background: Record a background spectrum.
-
Sample Analysis: Place the polymer film on the ATR crystal and apply pressure to ensure good contact. Record the IR spectrum (typically from 4000 to 650 cm⁻¹).
-
Calculation: Calculate the Carbonyl Index (CI) as the ratio of the integrated absorbance of the carbonyl peak (approx. 1750-1780 cm⁻¹ for PC) to the integrated absorbance of a reference peak that does not change during degradation (e.g., a C-H stretching peak around 2970 cm⁻¹)[12].
C. Mechanical Properties via Tensile Testing
Causality: UV degradation causes chain scission, reducing the polymer's molecular weight and, consequently, its mechanical strength and ductility[3]. Tensile testing quantifies this loss of performance.
-
Sample Preparation: Cut the polymer films into dumbbell shapes using a die, according to a standard such as ASTM D638.
-
Instrument Setup: Calibrate a universal testing machine (tensile tester) with an appropriate load cell.
-
Testing: Mount the dumbbell specimen in the grips of the tester. Pull the sample at a constant crosshead speed until it fractures.
-
Data Acquisition: Record the load-extension curve. From this data, calculate the Tensile Strength at Break and the Elongation at Break. Test at least five specimens for each condition to ensure statistical significance.
Representative Data and Interpretation
Note: The following data is illustrative of typical results expected when comparing an unstabilized polymer to one stabilized with a high-performance benzotriazole UV absorber like DBTC. Actual results will vary based on the specific polymer, additive concentration, and weathering conditions.
Table 1: Yellowness Index (YI) vs. Accelerated Weathering Time
| Weathering Time (hours) | YI (Control PC) | YI (PC + 1.0% DBTC) |
| 0 | 1.5 | 1.6 |
| 250 | 8.2 | 2.1 |
| 500 | 15.8 | 3.5 |
| 750 | 24.5 | 5.2 |
| 1000 | 35.1 | 7.8 |
Interpretation: The control polycarbonate shows a rapid and severe increase in yellowing. The sample stabilized with DBTC exhibits significantly suppressed yellowing, demonstrating the effectiveness of the UV absorber in preventing the formation of chromophores.
Table 2: Carbonyl Index (CI) vs. Accelerated Weathering Time
| Weathering Time (hours) | CI (Control PC) | CI (PC + 1.0% DBTC) |
| 0 | 0.02 | 0.02 |
| 250 | 0.15 | 0.04 |
| 500 | 0.31 | 0.07 |
| 750 | 0.55 | 0.11 |
| 1000 | 0.82 | 0.18 |
Interpretation: The carbonyl index of the control sample increases sharply, indicating significant photo-oxidation. The DBTC-stabilized sample shows a much slower rate of carbonyl group formation, confirming that the stabilizer is effectively inhibiting the oxidative degradation cascade.
Table 3: Retention of Mechanical Properties vs. Accelerated Weathering Time
| Weathering Time (hours) | Retention of Tensile Strength (Control) | Retention of Tensile Strength (Stabilized) | Retention of Elongation (Control) | Retention of Elongation (Stabilized) |
| 0 | 100% | 100% | 100% | 100% |
| 250 | 85% | 98% | 60% | 95% |
| 500 | 68% | 94% | 35% | 88% |
| 750 | 50% | 89% | 15% | 81% |
| 1000 | 38% | 85% | <5% (brittle) | 75% |
Interpretation: Elongation at break is often the most sensitive indicator of UV degradation. The control sample becomes brittle rapidly, with a catastrophic loss of ductility. In contrast, the DBTC-stabilized sample retains a high percentage of its initial tensile strength and elongation, demonstrating its crucial role in preserving the mechanical integrity of the polymer.
Safety and Handling
This compound should be handled with care in a well-ventilated area or fume hood. Based on available data, the compound is classified with the following hazards:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Respiratory Protection: Use in a fume hood or wear a particulate respirator if handling large quantities.
-
Skin and Body Protection: Lab coat.
Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.
References
- 1. Ranking the accelerated weathering of plastic polymers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 2. specialchem.com [specialchem.com]
- 3. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 4. Benzotriazole UV Absorber Wholesale, benzotriazole UV Technology | Tintoll [uvabsorber.com]
- 6. Di(1-benzotriazolyl)carbonate | C13H8N6O3 | CID 9839129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. CN1125031C - Triphosgene preparing process - Google Patents [patents.google.com]
- 9. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 10. Accelerated Laboratory Weathering of Polypropylene/Poly (Lactic Acid) Blends [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Mastering Ester Synthesis: A Guide to Di(benzotriazol-1-yl)carbonate (DBTC) Mediated Esterification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the formation of ester bonds is a cornerstone transformation, pivotal in the synthesis of pharmaceuticals, natural products, and advanced materials. While numerous methods exist, the demand for mild, efficient, and broadly applicable protocols remains high. Di(benzotriazol-1-yl)carbonate (DBTC), a stable, crystalline solid, has emerged as a powerful reagent for mediating esterification reactions, particularly for challenging substrates. This application note provides an in-depth technical guide to DBTC-mediated esterification, offering detailed protocols, mechanistic insights, and practical advice for researchers seeking to leverage this versatile reagent.
The Advantage of this compound in Ester Synthesis
DBTC belongs to the family of benzotriazole-based coupling reagents, which are renowned for their ability to activate carboxylic acids under mild conditions. The primary advantage of this class of reagents lies in the formation of a highly reactive 1-benzotriazolyl ester intermediate. This intermediate readily reacts with nucleophiles like alcohols, driving the esterification forward with high efficiency.
Compared to classical methods like Fischer esterification, which often require harsh acidic conditions and high temperatures, DBTC-mediated reactions typically proceed at room temperature, demonstrating broad functional group tolerance. Against other common coupling reagents, DBTC and its benzotriazole-derived counterparts offer distinct benefits:
-
Reduced Racemization: For chiral carboxylic acids, particularly amino acids, benzotriazole-based activators are known to minimize the risk of epimerization compared to some carbodiimide reagents like DCC when used without an additive.[1]
-
High Reactivity for Hindered Systems: The in situ formation of the benzotriazolyl active ester has proven particularly effective for the esterification of sterically hindered secondary and tertiary alcohols, a significant challenge for many other methods.[2][3]
-
Operational Simplicity: DBTC is a stable, easy-to-handle solid, simplifying reaction setup compared to gaseous or highly moisture-sensitive reagents. The byproducts are generally easy to remove during workup.
Mechanistic Pathway of DBTC-Mediated Esterification
The efficacy of this compound in promoting ester formation stems from a two-step activation and coupling sequence. The process is initiated by the reaction of the carboxylic acid with DBTC, typically in the presence of a non-nucleophilic base.
Step 1: Activation of the Carboxylic Acid
The carboxylate, formed by deprotonation of the carboxylic acid by a base (e.g., pyridine, triethylamine), attacks the electrophilic carbonyl carbon of DBTC. This leads to the displacement of one benzotriazole group and the formation of a highly reactive 1-benzotriazolyl ester intermediate.
Step 2: Nucleophilic Acyl Substitution
The alcohol, acting as the nucleophile, then attacks the carbonyl carbon of the activated 1-benzotriazolyl ester. This nucleophilic acyl substitution results in the formation of the desired ester and the release of 1-hydroxybenzotriazole (HOBt) as a byproduct.
Figure 1. General mechanism of DBTC-mediated esterification.
Experimental Protocols
The following protocols provide a general framework for conducting DBTC-mediated esterification reactions. Optimization of stoichiometry, solvent, and reaction time may be necessary for specific substrates.
General Protocol for Esterification of Primary and Secondary Alcohols
This protocol is suitable for a wide range of carboxylic acids and less sterically demanding alcohols.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Alcohol (1.0 - 1.5 eq)
-
This compound (DBTC) (1.1 - 1.2 eq)
-
Pyridine or Triethylamine (TEA) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid and the alcohol.
-
Dissolve the starting materials in the chosen anhydrous solvent.
-
Add the base (pyridine or TEA) to the solution and stir for 5-10 minutes at room temperature.
-
Add DBTC portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove the base), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
-
Protocol for Esterification of Sterically Hindered Tertiary Alcohols
For more challenging substrates, such as tertiary alcohols, slightly modified conditions can improve yields. The in-situ formation of the benzotriazole ester prior to the addition of the alcohol is often beneficial.[2][3]
Materials:
-
Carboxylic Acid (1.0 eq)
-
Tertiary Alcohol (1.5 - 4.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.0 eq)
-
4-(Dimethylamino)pyridine (DMAP) (1.0 - 4.0 eq)
-
Anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid, EDC, and HOBt in anhydrous CHCl₃ or DCM.
-
Stir the mixture at room temperature for 30 minutes to pre-form the active benzotriazole ester.
-
Add DMAP, followed by the tertiary alcohol, to the reaction mixture.
-
Stir the reaction at room temperature or gently reflux (e.g., in CHCl₃) for 18-24 hours, monitoring by TLC.
-
Work-up:
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
| Parameter | Primary/Secondary Alcohols | Tertiary Alcohols |
| Coupling Reagent | DBTC | EDC/HOBt (for in-situ generation) |
| Stoichiometry | Alcohol: 1.0-1.5 eq, DBTC: 1.1-1.2 eq | Alcohol: 1.5-4.0 eq, EDC/HOBt: 1.0 eq |
| Base | Pyridine or TEA (1.5-2.0 eq) | DMAP (1.0-4.0 eq) |
| Solvent | DCM or MeCN | CHCl₃ or DCM |
| Temperature | Room Temperature | Room Temperature to Reflux |
| Reaction Time | 2-12 hours | 18-24 hours |
Table 1. Recommended reaction parameters for DBTC-mediated esterification.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses common issues and provides potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction | - Ensure all reagents and solvents are anhydrous. - Increase reaction time or temperature. - Use a slight excess of the alcohol and coupling reagent. - For hindered substrates, consider the pre-activation protocol. |
| Poor quality reagents | - Use fresh, high-purity DBTC and other reagents. | |
| Presence of N-acylurea byproduct | (More common with carbodiimides) | - If using EDC/HOBt, ensure HOBt is present in equimolar amounts. - DBTC generally avoids this issue. |
| Side reactions with nucleophilic side chains | Guanidinylation of amines (less common with DBTC vs. uronium reagents like HBTU)[4] | - Use the minimum effective amount of coupling reagent. - Protect sensitive functional groups if necessary. |
| Difficulty in removing byproducts | HOBt and unreacted carboxylic acid | - Thoroughly wash the organic layer with saturated aqueous NaHCO₃ during work-up. |
| Base (Pyridine, TEA, DMAP) | - Wash the organic layer with dilute acid (e.g., 1 M HCl) during work-up. |
Table 2. Troubleshooting common issues in DBTC-mediated esterification.
Applications in Complex Synthesis
The mild conditions and high efficiency of benzotriazole-mediated esterification have made it a valuable tool in the synthesis of complex molecules.
Synthesis of Sterically Congested Esters
As previously highlighted, a key application of this methodology is in the synthesis of esters from sterically demanding alcohols. For example, the esterification of the bulky tertiary alcohol, norethisterone, with acetic acid proceeds in high yield using a benzotriazole ester-based approach.[2] This capability is crucial in late-stage functionalization of complex scaffolds where other methods may fail.
Macrocyclization and Lactonization
While specific examples utilizing DBTC for macrocyclization are less common in the literature, the principle of forming a highly reactive intramolecular active ester is a well-established strategy for lactonization. The use of benzotriazole esters has been reported to afford excellent yields in the cyclization of ω-hydroxy acids to form macrolactones.[5] This suggests that DBTC could be a viable reagent for such transformations, particularly for constructing complex macrocyclic structures found in many natural products.
Figure 2. General experimental workflow for DBTC-mediated esterification.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of esters under mild conditions. Its ability to activate carboxylic acids towards nucleophilic attack by alcohols, including sterically hindered ones, makes it a valuable tool for organic chemists in academia and industry. By understanding the underlying mechanism and following the optimized protocols outlined in this guide, researchers can confidently employ DBTC to tackle challenging esterification reactions and accelerate their synthetic endeavors.
References
Application Notes and Protocols for Cobalt-Catalyzed Reactions and the Potential Utility of Di(benzotriazol-1-yl)carbonate
Introduction: Bridging Cobalt Catalysis with Advanced Carbonylating Agents
The field of transition metal catalysis is continually evolving, with a strong emphasis on developing sustainable and efficient methods for the synthesis of complex organic molecules. Cobalt, as an earth-abundant and cost-effective metal, has garnered significant attention for its unique reactivity in C-H functionalization reactions.[1] Concurrently, the development of safer and more effective carbonylating agents is crucial for avoiding hazardous reagents like phosgene. Di(benzotriazol-1-yl)carbonate has emerged as a stable, crystalline solid that serves as a versatile reagent for amide bond formation and as a potential source of a carbonyl group.[2]
This document provides a comprehensive overview of established cobalt-catalyzed carbonylation reactions. While, to date, the direct use of this compound in cobalt-catalyzed reactions is not yet reported in peer-reviewed literature, we will explore its potential as a carbonyl source in such systems. This guide will first detail a well-established protocol for cobalt-catalyzed C-H bond carbonylation using carbon monoxide. Subsequently, it will provide a hypothetical protocol for a cobalt-catalyzed carboxylation reaction utilizing this compound, based on mechanistic principles.
Part 1: Established Cobalt-Catalyzed Carbonylation of C(sp³)–H Bonds
Cobalt catalysts have proven effective in the regioselective carbonylation of unactivated C(sp³)–H bonds of aliphatic amides, providing access to valuable succinimide derivatives.[3][4] This transformation is significant as it allows for the direct installation of a carbonyl group into an otherwise inert C-H bond.
Mechanistic Insights
The reaction is believed to proceed through a C-H activation step, which is often the rate-determining step. The cobalt catalyst, typically in a low-valent state, coordinates to a directing group on the substrate (e.g., an amide). This is followed by oxidative addition into the C-H bond to form a cobalt-hydride intermediate. Subsequent migratory insertion of carbon monoxide and reductive elimination yields the carbonylated product and regenerates the active catalyst.
Figure 1: Generalized workflow for cobalt-catalyzed C-H carbonylation.
Experimental Protocol: Cobalt-Catalyzed Carbonylation of Aliphatic Amides
This protocol is adapted from the work of N. Bhanu Prakash Reddy et al., demonstrating the regioselective carbonylation of unactivated C(sp³)–H bonds.[3]
Materials:
-
Cobalt(II) Acetate (Co(OAc)₂)
-
1,10-Phenanthroline (Ligand)
-
Silver Carbonate (Ag₂CO₃) (Oxidant)
-
Potassium Acetate (KOAc) (Base)
-
1,4-Dioxane (Solvent)
-
Aliphatic Amide Substrate
-
Carbon Monoxide (CO) gas (balloon)
Procedure:
-
To a flame-dried Schlenk tube, add the aliphatic amide substrate (0.5 mmol), Co(OAc)₂ (10 mol%), 1,10-phenanthroline (20 mol%), Ag₂CO₃ (2.0 equiv.), and KOAc (2.0 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add 1,4-dioxane (2.0 mL) via syringe.
-
Evacuate and backfill the tube with carbon monoxide from a balloon three times, then leave the balloon attached.
-
Place the reaction mixture in a preheated oil bath at 130 °C and stir for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired succinimide product.
Quantitative Data:
| Substrate (Amide) | Product (Succinimide) | Yield (%) |
| N-(quinolin-8-yl)pivalamide | 2,2-dimethyl-1-(quinolin-8-yl)pyrrolidine-2,5-dione | 85 |
| N-(quinolin-8-yl)isobutyramide | 3,3-dimethyl-1-(quinolin-8-yl)pyrrolidine-2,5-dione | 82 |
| N-cyclohexyl-N-(quinolin-8-yl)cyclohexanecarboxamide | 1'-(quinolin-8-yl)spiro[cyclohexane-1,3'-pyrrolidine]-2',5'-dione | 75 |
Yields are representative and may vary based on specific substrate and reaction conditions.[3]
Part 2: this compound - A Safer Carbonylating Agent
This compound is a stable, crystalline solid often used in peptide synthesis as a coupling reagent.[2] It is an activated carbonate, which can be considered a safer, solid equivalent of phosgene. Its reaction with nucleophiles, such as amines, proceeds through the formation of a highly reactive 1-benzotriazolyl ester intermediate.
Properties:
| Property | Value |
| Molecular Formula | C₁₃H₈N₆O₃[5] |
| Molecular Weight | 296.24 g/mol [5] |
| Appearance | White to off-white solid |
| Hazard Profile | Flammable, Irritant[5] |
Part 3: Proposed Application: Cobalt-Catalyzed Carboxylation with this compound
Herein, we propose a hypothetical protocol for a cobalt-catalyzed carboxylation of an aryl C-H bond using this compound as the carbonyl source. This proposed reaction leverages the known ability of cobalt to catalyze C-H activation and the function of this compound as a carbonylating agent.
Hypothetical Mechanistic Pathway
The proposed mechanism would likely involve the following key steps:
-
C-H Activation: The cobalt catalyst, coordinated to a directing group on the aryl substrate, would activate a C-H bond to form an aryl-cobalt intermediate.
-
Carbonyl Insertion: The aryl-cobalt species would then react with this compound. This could proceed via nucleophilic attack of the aryl-cobalt species on one of the carbonyl carbons of the carbonate, leading to the formation of an acyl-cobalt intermediate and the release of a benzotriazole anion.
-
Hydrolysis/Product Formation: The acyl-cobalt intermediate would then undergo hydrolysis (or alcoholysis) to yield the corresponding carboxylic acid (or ester) and regenerate the active cobalt catalyst.
Figure 2: Proposed workflow for cobalt-catalyzed carboxylation with this compound.
Hypothetical Experimental Protocol
Materials:
-
Cobalt(II) Bromide (CoBr₂)
-
A suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand)
-
This compound
-
Aryl substrate with a directing group (e.g., 2-phenylpyridine)
-
A silver salt oxidant (e.g., Ag₂CO₃ or AgOAc)
-
A suitable base (e.g., K₂CO₃)
-
A polar aprotic solvent (e.g., DMF or DMAc)
-
Water for hydrolysis
Procedure:
-
In a glovebox, add CoBr₂ (5-10 mol%), the ligand (10-20 mol%), Ag₂CO₃ (2.0 equiv.), and K₂CO₃ (2.0 equiv.) to a reaction vessel.
-
Add the aryl substrate (1.0 equiv.) and this compound (1.5 equiv.).
-
Add the anhydrous solvent (e.g., DMAc) and seal the vessel.
-
Remove the vessel from the glovebox and heat to 100-140 °C for 12-24 hours.
-
Cool the reaction to room temperature and add water to hydrolyze the intermediate.
-
Acidify the reaction mixture with aqueous HCl to protonate the carboxylate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Self-Validation and Troubleshooting:
-
Control Experiments: To validate this hypothetical protocol, several control experiments would be necessary. Running the reaction without the cobalt catalyst, without the this compound, and without the directing group on the substrate would be crucial to demonstrate the necessity of each component.
-
Optimization: The reaction conditions (catalyst, ligand, solvent, temperature, and base) would require careful optimization to achieve good yields.
-
Byproducts: Potential side reactions could include homocoupling of the aryl substrate or decomposition of the this compound. Analysis of the crude reaction mixture by LC-MS would be essential to identify byproducts and guide optimization.
Conclusion
Cobalt-catalyzed C-H functionalization represents a powerful tool in modern organic synthesis. While the direct combination of cobalt catalysts with this compound is an unexplored area, the mechanistic principles of both components suggest a promising avenue for the development of novel carboxylation reactions. The protocols and insights provided in this document offer a solid foundation for researchers and drug development professionals to explore both established cobalt-catalyzed carbonylation reactions and to venture into new catalytic systems with safer, solid carbonylating agents.
References
- 1. The recent advances in cobalt-catalyzed C(sp3)–H functionalization reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. This compound | 88544-01-8 | Benchchem [benchchem.com]
- 3. Cobalt catalyzed carbonylation of unactivated C(sp3)–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cobalt catalyzed carbonylation of unactivated C(sp3)–H bonds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Di(1-benzotriazolyl)carbonate | C13H8N6O3 | CID 9839129 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Di(benzotriazol-1-yl)carbonate (DBTC) in the Preparation of Pharmaceutical Intermediates
Introduction: The Role of DBTC in Modern Drug Development
In the landscape of pharmaceutical process chemistry, the efficient and reliable formation of amide, urea, and carbamate bonds is paramount. These functional groups are ubiquitous in active pharmaceutical ingredients (APIs), forming the backbone of everything from enzyme inhibitors to receptor agonists. Di(benzotriazol-1-yl)carbonate (DBTC), also known as bis(1H-benzotriazol-1-yl)carbonate, has emerged as a highly effective and versatile coupling reagent for constructing these critical linkages.
Unlike classic carbodiimide reagents like Dicyclohexylcarbodiimide (DCC), which can lead to racemization and generate poorly soluble urea byproducts, DBTC operates through a clean and efficient active ester mechanism.[1][2] It is a stable, crystalline solid derived from phosgene and two equivalents of 1-hydroxybenzotriazole (HOBt), effectively serving as a solid, safer phosgene equivalent for specific transformations. Its primary utility lies in the activation of carboxylic acids and the controlled coupling with a wide range of nucleophiles. This guide provides an in-depth analysis of DBTC's mechanism, its advantages in the field, and detailed protocols for its application in the synthesis of key pharmaceutical intermediates.
Scientific Foundation: Mechanism of Action
The efficacy of DBTC is rooted in its ability to generate a highly reactive, yet relatively stable, active ester intermediate. The benzotriazole moiety is an excellent leaving group, making the activated carbonyl carbon highly susceptible to nucleophilic attack. The process can be dissected into two primary stages.
Stage 1: Activation of the Carboxylic Acid The carboxylic acid attacks the central carbonyl of DBTC. This displaces one molecule of 1-hydroxybenzotriazole (HOBt) and forms a highly reactive 1-(acyloxy)benzotriazole intermediate. This species is the key "active ester" that carries the acyl group into the next stage. A non-nucleophilic base is typically required to deprotonate the carboxylic acid, enhancing its nucleophilicity.
Stage 2: Nucleophilic Attack The target nucleophile (an amine for an amide, an alcohol for an ester, or an amine for a urea/carbamate) attacks the carbonyl carbon of the active ester. This step displaces the benzotriazole anion, which is subsequently protonated during workup, to form the final product and a second equivalent of HOBt as a byproduct. The use of HOBt-based reagents is well-documented to suppress racemization, a critical factor in synthesizing chiral APIs.[3][4][5]
Caption: General mechanism of DBTC-mediated amide bond formation.
Application Note I: Amide Bond Formation in a Sitagliptin Intermediate
The formation of amide bonds is the most common application of DBTC. Its ability to promote clean coupling with minimal racemization makes it ideal for complex targets, such as intermediates for APIs like Sitagliptin, a DPP-4 inhibitor for type 2 diabetes.[6][7]
Principle & Rationale: In the synthesis of Sitagliptin, a key step involves coupling (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[8][9][10]triazolo[4,3-a]pyrazine. While many coupling reagents can achieve this, a DBTC-analogous approach (using HOBt/EDC) is favored for its high yield and preservation of the stereocenter.[7][9] DBTC provides a pre-activated system that accomplishes this transformation efficiently. The choice of an aprotic solvent like Dichloromethane (DCM) or Acetonitrile (ACN) is crucial for reagent stability and substrate solubility. A tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA), is used to scavenge the proton from the carboxylic acid without competing as a nucleophile.
Protocol 3.1: Synthesis of a Boc-Protected Sitagliptin Amide Intermediate
Materials & Reagents:
-
(R)-3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 equiv)
-
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[8][9][10]triazolo[4,3-a]pyrazine HCl (1.1 equiv)
-
This compound (DBTC) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Dichloromethane (DCM), anhydrous (10 mL/g of acid)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactor Setup: To a clean, dry, nitrogen-purged reactor, add the carboxylic acid (1.0 equiv) and the amine hydrochloride salt (1.1 equiv).
-
Solvent Addition: Add anhydrous DCM (10 mL/g of acid) and stir to form a suspension.
-
Cooling: Cool the mixture to 0-5 °C using an ice-water bath.
-
Base Addition: Slowly add DIPEA (3.0 equiv) over 15 minutes, ensuring the internal temperature does not exceed 10 °C. Stir for an additional 15 minutes.
-
Activation: In a single portion, add DBTC (1.2 equiv) to the reaction mixture. A slight exotherm may be observed.
-
Reaction: Allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS for the disappearance of the carboxylic acid starting material.
-
Workup - Quenching: Upon completion, cool the mixture to 10 °C and slowly add saturated aqueous NaHCO₃ to quench the reaction and neutralize the excess acid.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x).
-
Drying & Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the pure amide intermediate.
Senior Scientist's Notes:
-
The use of 1.2 equivalents of DBTC ensures complete activation of the carboxylic acid.
-
DIPEA is the base of choice due to its steric bulk, which prevents it from competing with the primary amine as a nucleophile. Three equivalents are used to neutralize the amine hydrochloride salt and the carboxylic acid, plus one equivalent to facilitate the coupling.
-
The aqueous washes are critical for removing the HOBt byproduct and any unreacted starting materials, simplifying the final purification.
| Substrate Type | Base | Solvent | Typical Yield | Reference Basis |
| Aliphatic Acid + Primary Amine | DIPEA | DCM | 85-95% | [9] |
| Aromatic Acid + Primary Amine | Triethylamine | ACN | 80-90% | General Knowledge |
| Hindered Acid + Hindered Amine | DIPEA, DMAP (cat.) | DMF | 60-75% | [2] |
Application Note II: Synthesis of Substituted Ureas
DBTC is an excellent reagent for synthesizing unsymmetrical ureas, which are common motifs in kinase inhibitors and other targeted therapies. The reaction proceeds via an in-situ generated benzotriazolyl carbamate intermediate.
Principle & Rationale: DBTC reacts with a primary or secondary amine to form a 1-(aminocarbonyl)benzotriazole intermediate. This intermediate is an activated carbamoylating agent. Subsequent reaction with a second, different amine yields the unsymmetrical urea. The key to success is controlling the reactivity. Often, the first amine is added at a low temperature to form the intermediate, followed by the addition of the second amine. This stepwise, one-pot procedure is highly efficient.
Protocol 4.1: One-Pot Synthesis of an N,N'-Disubstituted Urea
Materials & Reagents:
-
Amine 1 (e.g., Aniline) (1.0 equiv)
-
This compound (DBTC) (1.1 equiv)
-
Amine 2 (e.g., Benzylamine) (1.0 equiv)
-
Triethylamine (TEA) or DIPEA (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous (15 mL/g of Amine 1)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
Procedure:
-
Reactor Setup: Dissolve Amine 1 (1.0 equiv) and TEA (1.2 equiv) in anhydrous THF in a nitrogen-purged reactor.
-
Cooling: Cool the solution to -10 °C.
-
Activation: In a separate flask, dissolve DBTC (1.1 equiv) in a minimum amount of anhydrous THF. Add this solution dropwise to the amine solution, maintaining the temperature below -5 °C. Stir for 30 minutes at this temperature to form the carbamoyl-benzotriazole intermediate.
-
Second Nucleophile Addition: Add Amine 2 (1.0 equiv) to the reaction mixture, either neat or as a solution in THF.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC/LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate.
-
Washing: Wash the organic solution sequentially with 1 M HCl (2x) to remove excess amines and HOBt, followed by saturated NaHCO₃ (1x) and brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude urea.
-
Purification: Purify by crystallization or column chromatography.
Senior Scientist's Notes:
-
The low-temperature addition of DBTC is critical to control the reaction and prevent the formation of symmetrical urea from Amine 1 reacting with the intermediate meant for Amine 2.
-
If Amine 1 is significantly more reactive than Amine 2, this one-pot method works exceptionally well. If their reactivities are similar, a two-step process with isolation of the intermediate may be necessary.
General Experimental Workflow
A successful synthesis using DBTC relies on a systematic and well-controlled workflow, from setup to final product analysis. Adherence to this process ensures reproducibility and high purity.
Caption: Standard laboratory workflow for DBTC-mediated coupling reactions.
Safety & Handling Precautions
As a Senior Scientist, ensuring laboratory safety is the highest priority. While DBTC is generally more stable than many other benzotriazole-based reagents, proper handling is essential.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves.
-
Handling: DBTC is harmful if swallowed and causes skin and serious eye irritation.[8] Avoid breathing dust. Handle only in a well-ventilated area or a chemical fume hood.
-
Stability: While more stable than reagents like BOP, benzotriazole derivatives can be energetic. Avoid grinding, excessive heat, or shock. Store in a cool, dry place away from incompatible materials.
-
Byproducts: The reaction generates 1-hydroxybenzotriazole (HOBt). HOBt is widely used but should be handled with care, as it can also be an irritant.
-
Disposal: Dispose of all chemical waste according to local and institutional regulations. Do not allow the product or byproducts to enter the sewage system.[8]
References
- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bachem.com [bachem.com]
- 6. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN102603749A - Synthesis method of sitagliptin intermediate - Google Patents [patents.google.com]
- 10. EP2481722A1 - Sitagliptin intermediates, preparation methods and uses thereof - Google Patents [patents.google.com]
Application Notes & Protocols: Peptide Coupling with Benzotriazole-Based Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of peptide coupling methodologies centered around the highly efficient benzotriazole chemical scaffold. While the term "Di(benzotriazol-1-yl)carbonate" is not a standard acronym for a common coupling reagent, this document addresses the two most powerful and relevant classes of benzotriazole-derived coupling strategies: aminium/uronium salt-mediated coupling and the in situ generation of amino acid chlorides using bis(trichloromethyl)carbonate (BTC), also known as triphosgene.
As a senior application scientist, this guide is structured to explain not only the procedural steps but also the underlying chemical principles and rationale, ensuring robust and reproducible outcomes in your peptide synthesis workflows.
Section 1: Aminium/Uronium Salt-Mediated Coupling (HBTU, TBTU, HATU)
The development of onium-type coupling reagents derived from 1-hydroxybenzotriazole (HOBt) and its analogues revolutionized peptide synthesis.[1][2] Reagents like HBTU, TBTU, and HATU offer rapid, efficient coupling with a high degree of chiral integrity by minimizing racemization.[3][4] They are particularly well-suited for both routine and challenging couplings in solid-phase peptide synthesis (SPPS).
Mechanism of Action
The efficacy of these reagents lies in the rapid, in situ formation of a benzotriazolyl-ester (active ester). This process proceeds in the presence of a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[4] The resulting active ester is significantly more reactive towards the incoming amine nucleophile than the initial carboxylic acid, yet it is relatively stable against racemization via the oxazolone pathway.[1]
Caption: Mechanism of HBTU/TBTU-mediated peptide coupling.
Key Advantages and Considerations
-
High Efficiency: Coupling reactions are often complete within minutes to an hour.[5]
-
Low Racemization: The use of HOBt or its 7-aza derivative (in HATU) effectively suppresses racemization, which is a critical concern when coupling peptide fragments or certain amino acids.[1][3]
-
Ease of Use: These reagents are stable, crystalline solids that are easy to handle and dissolve well in standard SPPS solvents like N,N-Dimethylformamide (DMF).[2]
-
Soluble Byproducts: The byproducts, such as tetramethylurea and HOBt, are soluble in common solvents, making them easy to wash away during SPPS, in contrast to the insoluble dicyclohexylurea (DCU) generated by DCC.[6][7]
Standard Protocol for HBTU/TBTU Coupling in Fmoc-SPPS
This protocol assumes a standard 0.1 mmol synthesis scale on a solid support resin.
Materials:
-
Fmoc-protected amino acid
-
HBTU or TBTU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Peptide synthesis resin with a free N-terminal amine
Procedure:
-
Resin Preparation: Swell the resin in DMF for 20-30 minutes. Ensure the N-terminal Fmoc group has been removed using a standard piperidine/DMF solution and the resin has been thoroughly washed.
-
Activation Solution Preparation:
-
In a separate vessel, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.) and HBTU (0.38 mmol, 3.8 eq.) in approximately 2 mL of DMF.
-
Add DIPEA (0.8 mmol, 8 eq.) to the solution.
-
Allow the solution to pre-activate for 1-2 minutes. The solution may change color.
-
-
Coupling Reaction:
-
Drain the DMF from the swelled resin.
-
Immediately add the activation solution to the resin.
-
Agitate the reaction vessel at room temperature for 45-60 minutes.
-
-
Washing:
-
Drain the reaction solution from the resin.
-
Wash the resin thoroughly with DMF (3 x 5 mL) to remove excess reagents and byproducts.
-
-
Completion Check (Optional but Recommended):
-
Perform a qualitative test (e.g., Kaiser test or Chloranil test) on a small sample of beads to confirm the absence of free primary amines, indicating reaction completion.[8] If the test is positive, a second coupling may be necessary.
-
| Parameter | Recommended Value | Rationale |
| Solvent | DMF | Excellent solvating properties for reagents and growing peptide chain. |
| Base | DIPEA | Sterically hindered, non-nucleophilic base that facilitates activation without side reactions. |
| Equivalents (AA) | 4 eq. | Drives the reaction to completion. |
| Equivalents (HBTU) | 3.8 eq. | Slight deficiency relative to the amino acid ensures complete activation of the acid. |
| Equivalents (DIPEA) | 8 eq. | Neutralizes the HBTU hexafluorophosphate salt and the amino acid carboxyl group. |
| Time | 45-60 min | Sufficient for most standard amino acid couplings. |
Section 2: In Situ Acid Chloride Formation with Bis(trichloromethyl)carbonate (BTC)
For particularly challenging coupling reactions, such as those involving N-methylated or other sterically hindered amino acids, even powerful uronium salt reagents may be insufficient.[9] In these cases, converting the N-protected amino acid to its highly reactive acid chloride derivative in situ provides the necessary reactivity.[10][11] Bis(trichloromethyl)carbonate (BTC), a stable, solid phosgene equivalent, is an excellent reagent for this purpose.[12]
Mechanism of Action
BTC is a crystalline solid that decomposes to generate three equivalents of phosgene.[12][13] In the presence of a mild, non-nucleophilic base like 2,4,6-collidine, the generated phosgene reacts with the carboxylic acid of the Fmoc-amino acid to form a highly reactive acyl chloride. This intermediate immediately reacts with the N-terminal amine on the resin to form the peptide bond.
Caption: Mechanism of BTC-mediated in situ acid chloride formation and coupling.
Critical Safety Considerations
WARNING: Bis(trichloromethyl)carbonate is a hazardous substance that generates highly toxic phosgene gas.[4][12] All manipulations must be performed in a certified, high-flow chemical fume hood by trained personnel. Appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, is mandatory. Consult the Safety Data Sheet (SDS) before use.[14]
Protocol for BTC-Mediated Coupling of Hindered Amino Acids
This protocol is adapted from established procedures for difficult couplings.[12]
Materials:
-
Fmoc-protected amino acid (e.g., Fmoc-N-Me-Val-OH)
-
Bis(trichloromethyl)carbonate (BTC)
-
2,4,6-Collidine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous grade
-
Peptide synthesis resin with a hindered N-terminal amine
Procedure:
-
Resin Preparation: Swell the resin in DCM for 20-30 minutes. Ensure the previous amino acid has been successfully coupled and deprotected.
-
Reagent Solution Preparation (Perform in Fume Hood):
-
In a dry glass vessel, add the Fmoc-amino acid (0.5 mmol, 5 eq.) and BTC (0.165 mmol, 1.65 eq.).
-
Add 3 mL of anhydrous THF or DCM.
-
Add 2,4,6-collidine (1.4 mmol, 14 eq.) to the suspension.
-
Stir the mixture at room temperature. The suspension should clarify as the acid chloride forms.
-
-
Coupling Reaction:
-
After approximately 10-15 minutes of activation, drain the solvent from the resin.
-
Transfer the prepared amino acid chloride solution to the reaction vessel containing the resin.
-
Agitate the mixture at room temperature. Reaction times can vary significantly based on the steric hindrance, from 1 to 4 hours.
-
-
Washing:
-
Drain the reaction solution (quench waste with a suitable nucleophilic scavenger like isopropanol/base solution).
-
Wash the resin thoroughly with DCM (3 x 5 mL) and then DMF (3 x 5 mL).
-
-
Completion Check:
-
Perform a qualitative test to confirm reaction completion. Due to the high reactivity, incomplete coupling is less common but should still be verified.
-
| Parameter | Recommended Value | Rationale |
| Solvent | Anhydrous THF or DCM | Inert solvents are critical. DO NOT USE DMF or NMP , as they react with BTC/phosgene.[4][13] |
| Base | 2,4,6-Collidine | A mild, non-nucleophilic base that facilitates acid chloride formation while minimizing racemization.[12] |
| Equivalents (BTC) | 1.65 eq. | Provides ~5 eq. of phosgene, stoichiometrically matching the amino acid. |
| Equivalents (Collidine) | 14 eq. | Acts as both a base and an acid scavenger for the HCl generated. |
| Time | 1-4 hours | Highly dependent on the specific "difficult" coupling being performed. |
References
- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 2. Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. WO2000002898A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents [patents.google.com]
- 14. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Troubleshooting guide for "Di(benzotriazol-1-yl)carbonate" reactions
Welcome to our dedicated technical support guide for reactions involving Di(benzotriazol-1-yl)carbonate. This resource is tailored for researchers, scientists, and professionals in drug development who leverage this potent coupling reagent. Our aim is to provide not just procedural guidance, but a deeper understanding of the reaction mechanisms to empower you in troubleshooting and optimizing your synthetic endeavors. This guide is structured in a question-and-answer format to directly address the challenges you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
Question 1: My amide/peptide coupling reaction with this compound is failing or showing low yield. What are the primary suspects?
Low or no yield in these coupling reactions is a common issue that can almost always be traced back to a few critical factors.
-
Reagent Integrity and Storage: this compound is highly sensitive to moisture. It should be stored in a desiccator, under an inert atmosphere if possible, and away from light.[1] The product is chemically stable under standard ambient conditions (room temperature), but exposure to moisture will lead to rapid decomposition.[1] Always use a fresh bottle or ensure your existing stock has been properly stored.
-
Anhydrous Reaction Conditions: The presence of water is detrimental. Water will readily hydrolyze this compound, rendering it inactive for your desired transformation. Ensure all glassware is rigorously dried (oven or flame-dried), and use anhydrous solvents.
-
Base Selection and Stoichiometry: A non-nucleophilic tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial. Its role is to deprotonate the carboxylic acid, forming the carboxylate which is the active nucleophile. An insufficient amount of base will result in incomplete activation of your carboxylic acid. A common starting point is 1.1 to 2.0 equivalents of base.
-
Steric Hindrance: Highly sterically hindered carboxylic acids or amines can significantly slow down the reaction rate. If you suspect steric hindrance is an issue, you may need to increase the reaction time or temperature. However, be aware that elevated temperatures can increase the risk of side reactions, particularly racemization.
Question 2: I'm observing significant racemization in my chiral products. How can this be mitigated?
Preserving stereochemical integrity is paramount, especially in peptide synthesis. The activated intermediate, the 1-benzotriazolyl ester, can be susceptible to racemization, particularly in the presence of excess base.[2]
-
Temperature Control: Maintain a low temperature (typically 0 °C) during the activation of the carboxylic acid and the subsequent coupling reaction.
-
Judicious Use of Base: While a base is necessary, excess base can promote the formation of an oxazolone intermediate, which is a key pathway for racemization. Use the minimum amount of base required for the reaction to proceed efficiently.
-
Coupling Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended.[3][4] These additives co-react to form a more stable active ester that is less prone to racemization and often enhances coupling efficiency.[4][5] In fact, Oxyma has been shown to be superior to HOBt in suppressing racemization in many cases.[4][6]
Question 3: What are the common byproducts, and how can I identify them?
The primary byproduct from the reaction itself is 1-hydroxybenzotriazole (HOBt). If your starting this compound has degraded due to moisture, you may have decomposition products. Unreacted starting materials will also be present in the crude product. The formation of N-acylurea byproducts, common with carbodiimide reagents like DCC, is less of an issue with benzotriazole-based reagents.[2] Identification of these components is best achieved through techniques like TLC, LC-MS, and NMR.
Section 2: Experimental Protocols and Methodologies
Protocol 1: Standard Peptide Coupling Procedure
This protocol provides a general guideline for a solution-phase peptide coupling reaction.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the N-protected amino acid (1.0 eq.) and a tertiary amine base such as DIPEA (2.0 eq.) in an anhydrous solvent (e.g., DMF, DCM) at 0 °C.
-
Activation: To the stirred solution, add this compound (1.1 eq.) and, if desired, a coupling additive like HOBt or Oxyma (1.1 eq.). Allow the mixture to stir at 0 °C for 15-30 minutes.
-
Coupling: Add the amino acid ester hydrochloride or a free amine (1.0 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid (e.g., 1N HCl), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Troubleshooting Workflow Diagram
Caption: A logical troubleshooting workflow for common issues.
Section 3: Mechanistic Insights
Understanding the reaction pathway is key to effective troubleshooting.
Reaction Mechanism Pathway
Caption: The two-stage mechanism of amide bond formation.
Section 4: Data Summaries and Reference Tables
Table 1: Common Solvents and Their Properties
| Solvent | Dielectric Constant | Boiling Point (°C) | Anhydrous Grade Availability | Notes |
| Dichloromethane (DCM) | 9.1 | 39.6 | Readily Available | Good for dissolving most starting materials. |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Readily Available | Higher boiling point, can be difficult to remove. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Readily Available | Can be a good alternative to DCM. |
| Acetonitrile (MeCN) | 37.5 | 82 | Readily Available | Useful for a range of polar substrates. |
Table 2: Key Reagent Properties
| Reagent | Molar Mass ( g/mol ) | Appearance | Key Hazard |
| This compound | 296.24 | White to off-white solid | Irritant, Flammable solid[7] |
| 1-Hydroxybenzotriazole (HOBt) | 135.13 | White to light yellow solid | Flammable solid |
| Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) | 142.11 | White crystalline solid | Skin and eye irritant |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | Colorless liquid | Flammable, Corrosive |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | 88544-01-8 | Benchchem [benchchem.com]
- 3. Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. Di(1-benzotriazolyl)carbonate | C13H8N6O3 | CID 9839129 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common side reactions with "Di(benzotriazol-1-yl)carbonate" in peptide synthesis
Welcome to the technical support guide for Di(benzotriazol-1-yl)carbonate, a reagent frequently utilized in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during its application. Here, we delve into the causality behind these issues and provide field-proven solutions to ensure the integrity and success of your synthesis.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
A1: this compound, often abbreviated as BTC, is a coupling reagent used to facilitate the formation of amide bonds between amino acids. It reacts with a carboxylic acid to form a highly reactive 1-acyloxybenzotriazole active ester. This intermediate then readily couples with an amine to form a stable peptide bond, releasing 1-hydroxybenzotriazole (HOBt) as a byproduct.[1] BTC is particularly valued for its efficiency in difficult couplings, including those involving sterically hindered or less reactive amines.[2]
Q2: What are the most common side reactions observed when using BTC?
A2: The most frequently encountered side reactions include guanidinylation of arginine side chains, racemization of the activated amino acid, and reactions with certain solvents. Understanding the underlying mechanisms of these reactions is crucial for their prevention.
Q3: Is BTC compatible with all common solvents used in solid-phase peptide synthesis (SPPS)?
A3: No, it is not. Solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) should be strictly avoided as they can react with BTC.[2][3] This reaction can lead to the formation of chloroiminium ions, which may cause racemization.[3] Inert solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are recommended for BTC-mediated couplings.[2][3]
Q4: How does BTC compare to other coupling reagents like carbodiimides (e.g., DCC, EDC)?
A4: BTC offers an advantage over carbodiimides by minimizing the formation of N-acylurea byproducts, a common issue with reagents like DCC that can lead to inactive compounds.[1] The benzotriazole-based activation is generally less prone to this side reaction, contributing to cleaner reaction profiles and higher yields.[1]
II. Troubleshooting Guide: Common Side Reactions
Problem 1: Unwanted Modification of Arginine Residues (Guanidinylation)
Symptoms:
-
Mass spectrometry (MS) analysis of the crude peptide shows a mass addition corresponding to the coupling reagent or a derivative on arginine residues.
-
The desired peptide peak is significantly reduced in the HPLC chromatogram, accompanied by new, unexpected peaks.
Root Cause Analysis: Uronium/aminium-based coupling reagents, including activated forms derived from BTC, can react with the unprotected guanidinium group of arginine side chains. This leads to the formation of a stable, irreversibly terminated side-product. This side reaction is particularly problematic when the coupling reagent is present in excess or when pre-activation times are not optimized.
Solution & Protocol:
The most effective way to prevent guanidinylation is to pre-activate the carboxylic acid of the incoming amino acid before introducing it to the resin-bound peptide.[4] This ensures that the highly reactive species is consumed in the desired amide bond formation rather than reacting with the arginine side chain.
Step-by-Step Protocol for Pre-activation:
-
In a separate reaction vessel, dissolve the Fmoc-protected amino acid (e.g., 3 equivalents) and BTC (e.g., 3 equivalents) in an inert solvent such as THF or DCM.
-
Add a suitable base, like N,N-diisopropylethylamine (DIEA) (e.g., 6 equivalents), to the solution.
-
Allow the pre-activation to proceed for 5-10 minutes at room temperature.
-
Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for the standard duration (e.g., 1-2 hours).
-
Wash the resin thoroughly to remove any unreacted reagents.
Visualizing the Guanidinylation Side Reaction:
Caption: Guanidinylation of Arginine by Activated BTC.
Problem 2: Racemization of the Activated Amino Acid
Symptoms:
-
HPLC analysis shows a doublet or broadened peak for the target peptide, indicating the presence of diastereomers.
-
Chiral amino acid analysis confirms the presence of the D-isomer of the coupled amino acid.
Root Cause Analysis: Racemization can occur during the activation of the carboxylic acid group of an amino acid (except for glycine and proline).[2] The formation of an oxazolone intermediate is a common pathway for racemization.[3] The choice of base and solvent can significantly influence the extent of this side reaction.[2][3] As mentioned, reactive solvents like DMF and NMP can exacerbate this issue when used with BTC.[2][3]
Solution & Protocol:
-
Solvent Selection: Strictly use inert solvents like THF or DCM for BTC-mediated couplings.[2][3]
-
Base Selection: In cases where racemization is a significant concern, consider using a weaker base than DIEA, such as sym-collidine.[2]
-
Temperature Control: Perform the coupling at a controlled temperature (e.g., room temperature) and avoid excessive heating.
-
Minimize Pre-activation Time: While pre-activation is necessary, prolonged times can increase the risk of racemization. Optimize the pre-activation duration for your specific system.
Quantitative Data Summary:
| Parameter | Standard Condition | Recommended for Minimizing Racemization |
| Solvent | DMF or NMP (Not for BTC) | THF or DCM[2][3] |
| Base | DIEA | sym-collidine[2] |
| Pre-activation Time | 5-10 minutes | 5 minutes or less |
| Temperature | Room Temperature | Room Temperature (monitor for exotherms) |
Problem 3: Incomplete Coupling and Low Yield
Symptoms:
-
The Kaiser test (or other ninhydrin-based tests) is positive after the coupling step, indicating free primary amines.[5]
-
MS analysis reveals deletion sequences (peptides missing one or more amino acids).[5]
-
The overall yield of the final, purified peptide is low.[6]
Root Cause Analysis: Incomplete coupling can arise from several factors, including steric hindrance from bulky amino acids, peptide aggregation on the resin, or insufficient reactivity of the coupling agent.[5][7][8] While BTC is a potent activator, challenging sequences may require optimized conditions.[2][7]
Solution & Protocol:
-
Double Coupling: For sterically hindered amino acids (e.g., Val, Ile, or coupling to a Pro residue), perform a second coupling step.[8] After the initial coupling and washing, repeat the coupling protocol with a fresh solution of the pre-activated amino acid.
-
Increased Reagent Equivalents: For difficult couplings, increase the equivalents of the amino acid and BTC (e.g., from 3 to 5 equivalents).
-
Disrupt Peptide Aggregation: If aggregation is suspected (common in hydrophobic sequences), consider switching to a more suitable resin (e.g., TentaGel) or adding chaotropic salts to the reaction mixture.[4]
-
In Situ Generation of Fmoc-Amino Acid Chlorides: For particularly challenging couplings, BTC can be used to generate Fmoc-amino acid chlorides in situ, which are highly reactive acylating agents.[7][9]
Visualizing the SPPS Troubleshooting Workflow:
Caption: Troubleshooting Workflow for Incomplete Coupling.
III. References
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem. --INVALID-LINK--
-
This compound | 88544-01-8. Benchchem. --INVALID-LINK--
-
CAS 88544-01-8 this compound. BOC Sciences. --INVALID-LINK--
-
APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmaceutical Innovations. --INVALID-LINK--
-
In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. (2004). PubMed. --INVALID-LINK--
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. --INVALID-LINK--
-
In situ activation and coupling of Fmoc-amino acids to BUpeptidyl-resin using BTC in inert solvents. (2004). ResearchGate. --INVALID-LINK--
-
Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides. (2012). PMC - NIH. --INVALID-LINK--
-
Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). Benchchem. --INVALID-LINK--
-
Di(1-benzotriazolyl)carbonate | C13H8N6O3 | CID 9839129. PubChem. --INVALID-LINK--
-
Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development. (2014). PMC - PubMed Central. --INVALID-LINK--
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. --INVALID-LINK--
-
Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. (2023). MDPI. --INVALID-LINK--
-
Troubleshooting common issues in solid-phase synthesis of Temporin A. Benchchem. --INVALID-LINK--
References
- 1. This compound | 88544-01-8 | Benchchem [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Racemization with Di(benzotriazol-1-yl)carbonate (DBTC)
Welcome to our technical support center. As Senior Application Scientists, we understand that maintaining stereochemical integrity is paramount to your research, particularly in the synthesis of peptides and chiral molecules. Racemization can compromise the biological activity and safety of your target compounds. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you effectively minimize racemization when using Di(benzotriazol-1-yl)carbonate (DBTC) as a coupling reagent.
Section 1: Foundational Concepts in DBTC Chemistry and Racemization
This section addresses the fundamental principles of how DBTC works and the underlying causes of racemization. A clear understanding of these mechanisms is the first step toward effective troubleshooting.
Q1: What is this compound (DBTC) and how does it activate a carboxylic acid?
A: this compound, or DBTC, is a stable, crystalline solid used as a coupling reagent for the formation of amide and ester bonds. It serves as a safer, solid alternative to phosgene or triphosgene. Its primary function is to convert a carboxylic acid into a highly reactive intermediate that is susceptible to nucleophilic attack by an amine or alcohol.
The activation mechanism involves the reaction of the carboxylic acid with DBTC to form a 1-acyloxybenzotriazole active ester (often called an OBt ester). This reaction releases one equivalent of 1-hydroxybenzotriazole (HOBt) and carbon dioxide. This OBt active ester is the key intermediate that proceeds to react with the amine component to form the desired amide bond.[1] The formation of this specific active ester is central to both the efficiency of the coupling and the strategy for controlling racemization.[1]
Caption: Activation of a carboxylic acid with DBTC to form the key 1-acyloxybenzotriazole (OBt) active ester intermediate.
Q2: What are the primary mechanisms of racemization during amide bond formation?
A: Racemization during peptide coupling is the loss of chirality at the α-carbon of the activated amino acid. This erosion of stereochemical purity primarily occurs through two competitive pathways:
-
Direct Enolization (α-Abstraction): A base present in the reaction mixture can directly abstract the proton from the α-carbon of the activated amino acid.[2] This forms a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of L- and D-isomers. This pathway is highly dependent on the strength and concentration of the base used.[2][3]
-
Oxazolone Formation: The activated carboxylic acid can undergo an intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The α-proton of this oxazolone is significantly more acidic and is readily abstracted, leading to a planar, aromatic oxazole. This achiral intermediate will react with the amine to produce a racemic product. This pathway is often considered the predominant source of racemization in peptide synthesis.[2][4][5]
The core strategy for minimizing racemization is to ensure that the rate of aminolysis (the desired reaction) is significantly faster than the rates of direct enolization and oxazolone formation.
Caption: The two primary competing pathways for racemization: direct proton abstraction and oxazolone formation.
Section 2: Troubleshooting Guide: Optimizing Reaction Parameters
When significant racemization is detected, a systematic evaluation of your reaction conditions is necessary. This section provides a troubleshooting workflow, starting with the most common causes.
Q3: My peptide product shows significant racemization. Which reaction parameter should I investigate first?
A: Always investigate the base first. The choice of base, its stoichiometry, and its purity are the most frequent and impactful contributors to racemization.[2][3] An overly strong or excessive amount of base dramatically accelerates both direct α-proton abstraction and the formation of the oxazolone intermediate.[3][5][6]
Q4: How does the choice of base impact racemization, and what are the best practices?
A: The ideal base for peptide coupling is one that is strong enough to deprotonate the ammonium salt of the incoming amine nucleophile but not so strong that it readily abstracts the α-proton of the activated ester. Both basicity (pKa) and steric hindrance play crucial roles.[3]
-
Best Practice: Use the weakest, most sterically hindered base that effectively facilitates the reaction. For most applications, N-methylmorpholine (NMM) or the more hindered 2,4,6-collidine are superior choices for minimizing racemization compared to the commonly used but stronger and less hindered N,N-diisopropylethylamine (DIPEA).[3][5][7]
-
Stoichiometry: Use the minimum amount of base required. Typically, 1.0 equivalent is needed if the amine component is a salt (e.g., hydrochloride). Using a large excess (e.g., >2 equivalents) provides no benefit to the coupling rate and significantly increases the risk of racemization.[6]
Table 1: Comparison of Common Organic Bases in Peptide Coupling
| Base | pKa | Steric Hindrance | General Racemization Risk | Reference |
| N,N-Diisopropylethylamine (DIPEA) | ~10.1 | Moderate | High | [3] |
| Triethylamine (TEA) | ~10.8 | Low | Very High | [3] |
| N-Methylmorpholine (NMM) | ~7.4 | Moderate | Low | [3][5] |
| 2,4,6-Collidine | ~7.4 | High | Very Low | [3][7][8] |
Q5: What is the optimal temperature for a DBTC-mediated coupling?
A: Lower temperatures slow down the rate of racemization more than they slow the rate of the desired coupling reaction.[6]
-
Best Practice: Start all coupling reactions at 0 °C . Add the DBTC and base (if required) to the carboxylic acid and amine at this temperature. Allow the reaction to proceed at 0 °C for 1-2 hours before slowly warming to room temperature to ensure completion. For particularly sensitive amino acids, maintaining the reaction at 0-4 °C for its entire duration may be necessary.
-
Caution: Elevated temperatures, sometimes used to drive difficult couplings, will almost always increase the degree of racemization.[9] This approach should only be used after other optimization strategies have failed, and the product must be carefully analyzed for epimeric purity.
Q6: Which solvents are recommended for use with DBTC?
A: While solvent choice is often dictated by reagent solubility, it can influence racemization. Less polar solvents can sometimes reduce the rate of racemization.[6]
-
Standard Solvents: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are commonly used.
-
Greener Alternatives: Studies have shown that solvents like 2-Methyltetrahydrofuran (2-MeTHF) can be excellent replacements for DMF, in some cases providing superior results in terms of minimizing racemization.[10]
-
Troubleshooting: If you are experiencing racemization in DMF, and solubility allows, consider switching to DCM or a less polar alternative like 2-MeTHF.
Section 3: Practical Protocols & Methodologies
This section provides a validated starting protocol for a typical coupling reaction designed to minimize racemization.
Protocol 1: General Procedure for a Low-Racemization Peptide Coupling using DBTC
This protocol assumes the coupling of an N-protected amino acid to the free amine of an amino acid ester or a resin-bound peptide.
Reagents & Materials:
-
N-protected amino acid (1.0 eq)
-
Amine component (as hydrochloride salt, 1.0 eq)
-
This compound (DBTC) (1.05 eq)
-
N-Methylmorpholine (NMM) (1.0 eq)
-
Anhydrous Solvent (DCM or DMF)
-
Argon or Nitrogen atmosphere
-
Magnetic stirrer and ice bath
Step-by-Step Methodology:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon/Nitrogen), dissolve the N-protected amino acid (1.0 eq) and the amine hydrochloride salt (1.0 eq) in the anhydrous solvent.
-
Cooling: Cool the reaction vessel to 0 °C using an ice-water bath and stir for 10-15 minutes to ensure thermal equilibrium.
-
Base Addition: Slowly add N-methylmorpholine (NMM) (1.0 eq) dropwise to the cooled solution. Stir for 5 minutes. The solution should become clear as the free amine is generated.
-
Activation & Coupling: Add DBTC (1.05 eq) to the reaction mixture in a single portion. Causality Note: Adding the coupling reagent last ensures that the highly reactive OBt active ester is generated in the presence of the nucleophile, promoting immediate reaction rather than allowing time for side reactions.
-
Reaction Monitoring: Maintain the reaction at 0 °C and monitor its progress using an appropriate technique (e.g., TLC, LC-MS). Typically, the reaction is stirred at 0 °C for 2 hours.
-
Warming & Completion: After the initial 2 hours, allow the reaction to slowly warm to room temperature and continue stirring for an additional 2-4 hours or until completion is confirmed.
-
Workup: Proceed with standard aqueous workup or, for solid-phase synthesis, resin washing procedures.
-
Analysis: Purify the product and critically assess its stereochemical purity using a validated analytical method (e.g., chiral HPLC).
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: Should I use extra additives like HOBt or HOAt with DBTC? No, this is generally unnecessary and indicates a misunderstanding of the mechanism. DBTC is an HOBt-based reagent. Its reaction with the carboxylic acid generates the HOBt active ester and a molecule of HOBt.[1] Adding more HOBt will not provide a significant benefit. If racemization is still a severe problem after optimizing all other conditions, a switch to a more powerful, additive-based system like DIC/HOAt might be considered for comparison.[5][6]
FAQ 2: How do I handle racemization-prone amino acids like Cysteine and Histidine? For amino acids like Cys and His, which are notoriously susceptible to racemization, all preventative measures must be strictly followed.[7][11][12] This includes:
-
Mandatory use of a weak, hindered base like collidine.[7][8]
-
Maintaining the reaction temperature at 0 °C or lower.
-
Using side-chain protecting groups that may help reduce the acidity of the α-proton (e.g., Trt for His).[5]
-
Considering alternative coupling reagents specifically recommended for these residues, such as DEPBT for Fmoc-His(Trt)-OH.[5]
FAQ 3: What are the decomposition products of DBTC? Upon reaction with a carboxylic acid, DBTC yields the OBt active ester, HOBt, and CO₂.[1] In the presence of nucleophiles like water, it will decompose to HOBt and CO₂. It is important to handle HOBt with care, as it can be explosive in its anhydrous form.[5] Always use DBTC in a well-ventilated fume hood.
References
- 1. This compound | 88544-01-8 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. nbinno.com [nbinno.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Di(benzotriazol-1-yl)carbonate Reactions
Welcome to the technical support center for Di(benzotriazol-1-yl)carbonate (BTC), a highly efficient coupling reagent for amide and ester bond formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of using BTC, troubleshoot common issues, and optimize reaction conditions for maximal yield and purity.
Introduction to this compound (BTC)
This compound, also known as BTC, is a powerful activating agent for carboxylic acids, facilitating the formation of amide and ester bonds under mild conditions. It belongs to the family of benzotriazole-based coupling reagents, which are renowned for their ability to minimize side reactions and preserve the stereochemical integrity of chiral substrates.[1] The core principle of BTC's reactivity lies in its ability to convert a carboxylic acid into a highly reactive 1-acyloxybenzotriazole active ester. This intermediate is more stable than the O-acylisourea intermediate formed with carbodiimide reagents, yet it is sufficiently electrophilic to react efficiently with amines or alcohols, releasing 1-hydroxybenzotriazole (HOBt) as a byproduct.[1]
This guide provides practical, field-proven insights to help you harness the full potential of BTC in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BTC in amide bond formation?
A1: The reaction proceeds through a two-step mechanism:
-
Activation: The carboxylic acid reacts with this compound (BTC) to form a 1-acyloxybenzotriazole active ester. This is the rate-determining step.
-
Coupling: The amine nucleophile attacks the electrophilic carbonyl carbon of the active ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses to yield the desired amide and releases 1-hydroxybenzotriazole (HOBt) as a byproduct.[1]
Caption: Mechanism of BTC-mediated amide bond formation.
Q2: What are the key advantages of using BTC over other coupling reagents like DCC or EDC?
A2: BTC offers several advantages:
-
Reduced Side Reactions: Unlike carbodiimides (e.g., DCC, EDC), which can form difficult-to-remove urea byproducts and promote the formation of N-acylurea, the primary byproduct of BTC reactions is 1-hydroxybenzotriazole (HOBt), which is generally easier to remove during workup.[2][3]
-
Lower Risk of Racemization: The 1-acyloxybenzotriazole active ester formed with BTC is less prone to racemization compared to the O-acylisourea intermediates of carbodiimides, making it a preferred choice for synthesizing chiral peptides and pharmaceuticals.[1]
-
Mild Reaction Conditions: BTC-mediated couplings can typically be performed at room temperature, which is beneficial for sensitive substrates.
Q3: What are the primary safety concerns when working with this compound?
A3: this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4] It may also cause respiratory irritation.[4] It is essential to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] In case of contact, immediately flush the affected area with plenty of water.[4]
Troubleshooting Guide
This section addresses common issues encountered during BTC-mediated coupling reactions and provides systematic solutions.
Issue 1: Low or No Product Yield
A common frustration in synthesis is a lower-than-expected yield. Several factors can contribute to this issue.
| Potential Cause | Recommended Solution & Explanation |
| Poor Quality of Reagents | Solution: Use fresh, high-purity BTC, carboxylic acid, and amine. Ensure solvents are anhydrous, as water can hydrolyze the active ester intermediate. Explanation: BTC can degrade upon exposure to moisture. Anhydrous conditions are crucial for preventing the hydrolysis of the highly reactive 1-acyloxybenzotriazole intermediate, which would otherwise lead to the starting carboxylic acid and reduce the yield of the desired product. |
| Suboptimal Stoichiometry | Solution: Typically, a slight excess of BTC (1.1-1.2 equivalents) and the amine (1.1-1.5 equivalents) relative to the carboxylic acid is recommended. Explanation: Using a slight excess of the coupling agent and the nucleophile can help drive the reaction to completion, especially if the amine is not highly nucleophilic or if there are minor impurities that consume some of the reagents. |
| Inadequate Reaction Time or Temperature | Solution: Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish at room temperature, consider extending the reaction time (up to 24 hours). A slight increase in temperature (e.g., to 30-40°C) can be beneficial for sterically hindered substrates, but should be done cautiously to avoid side reactions.[2] Explanation: The kinetics of amide bond formation can vary significantly depending on the steric and electronic properties of the substrates. Monitoring the reaction is essential to determine the optimal reaction time. |
| Steric Hindrance | Solution: For sterically hindered carboxylic acids or amines (e.g., α,α-disubstituted amino acids or N-methylated amines), consider increasing the reaction temperature to 40-50°C and extending the reaction time.[5][6] Using a more polar solvent like DMF can also improve reaction rates. Explanation: Steric hindrance slows down the rate of nucleophilic attack. Higher temperatures provide the necessary activation energy to overcome this barrier. More polar solvents can better solvate the transition state, thereby accelerating the reaction. |
Issue 2: Presence of Impurities and Side Products
The formation of byproducts can complicate purification and reduce the overall yield of the desired compound.
| Observed Impurity | Potential Cause & Explanation | Mitigation Strategy |
| Unreacted Starting Material | Cause: Incomplete reaction due to factors mentioned in "Low Yield". Explanation: The reaction has not proceeded to completion. | Re-evaluate stoichiometry, reaction time, and temperature as described in the low yield troubleshooting section. Ensure reagents and solvents are of high quality and anhydrous. |
| Epimerization of Chiral Centers | Cause: Loss of stereochemical integrity at the α-carbon of a chiral carboxylic acid. This is exacerbated by strong bases and high temperatures.[7] Explanation: The base can abstract the acidic α-proton of the activated carboxylic acid, leading to a planar enolate intermediate that can be protonated from either face, resulting in a mixture of epimers.[7] | 1. Base Selection: Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[2] 2. Temperature Control: Perform the reaction at a lower temperature (0°C to room temperature).[8] 3. Order of Addition: Pre-activate the carboxylic acid with BTC for a short period (5-10 minutes) before adding the amine. This can minimize the time the activated acid is exposed to the base. |
| HOBt-Related Byproducts | Cause: 1-Hydroxybenzotriazole (HOBt) is the primary byproduct of the reaction. Explanation: HOBt is released upon nucleophilic attack on the active ester. | HOBt is acidic and can be effectively removed during aqueous workup by washing the organic layer with a mild aqueous base, such as 1M sodium carbonate (Na₂CO₃) or a saturated solution of sodium bicarbonate (NaHCO₃). |
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"Start" -> "Check_Base" [label="Yes"]; "Check_Base" -> "Use_Weaker_Base" [label="Yes"]; "Use_Weaker_Base" -> "Check_Temp"; "Check_Base" -> "Check_Temp" [label="No"]; "Check_Temp" -> "Lower_Temp" [label="Yes"]; "Lower_Temp" -> "Check_Activation"; "Check_Temp" -> "Check_Activation" [label="No"]; "Check_Activation" -> "Shorten_Activation" [label="Yes"]; "Shorten_Activation" -> "End"; "Check_Activation" -> "End" [label="No"]; }
Caption: Decision workflow for minimizing epimerization.
Experimental Protocols
General Protocol for Amide Bond Formation using BTC
This protocol provides a general guideline and may require optimization based on the specific substrates used.
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent).
-
Dissolution: Dissolve the carboxylic acid in an anhydrous aprotic solvent (e.g., DMF, DCM, or THF).
-
Activation: Add this compound (BTC) (1.1 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Base Addition: Add a suitable non-nucleophilic base (e.g., N-methylmorpholine, 2.0-3.0 equivalents).
-
Amine Addition: Add the amine (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel, if necessary.
Protocol for Purification: Removal of HOBt
The 1-hydroxybenzotriazole (HOBt) byproduct is acidic and can be readily removed with a basic aqueous wash.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Basic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous sodium carbonate (Na₂CO₃) or saturated aqueous sodium bicarbonate (NaHCO₃) (2-3 times). This will deprotonate the HOBt, rendering it water-soluble and facilitating its removal into the aqueous phase.
-
Water Wash: Wash the organic layer with deionized water to remove any residual base.
-
Brine Wash: Wash the organic layer with brine to facilitate the separation of the organic and aqueous layers and to remove bulk water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent in vacuo to yield the crude product, now free of HOBt.
References
"Di(benzotriazol-1-yl)carbonate" solubility in common organic solvents
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for Di(benzotriazol-1-yl)carbonate (CAS 88544-01-8), a highly efficient coupling reagent for amide bond formation and other acylation reactions. This document provides researchers, scientists, and drug development professionals with in-depth technical guidance on the solubility characteristics of DBC in common organic solvents, along with practical troubleshooting advice to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound (DBC)?
This compound is a crystalline solid that is generally soluble in a range of anhydrous polar aprotic solvents. Its solubility is fundamentally linked to its high reactivity. The central carbonate moiety is highly susceptible to nucleophilic attack, particularly from protic solvents like water or alcohols. Therefore, solvent selection is dictated not just by dissolution but by the need to maintain the reagent's chemical integrity.
Q2: Which organic solvents are recommended for dissolving DBC for synthetic applications?
Anhydrous grades of polar aprotic solvents are strongly recommended. The most common and effective solvents for DBC include:
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Acetonitrile (ACN)
DMF is often an excellent choice due to its high polarity, which facilitates the dissolution of both DBC and the carboxylic acid substrate.[1] However, its high boiling point can complicate product isolation. DCM and THF are also widely used and are more easily removed under vacuum.
Q3: Is DBC soluble in protic solvents like methanol, ethanol, or water?
No, you should never attempt to dissolve DBC in protic solvents. DBC reacts rapidly with nucleophiles such as water, alcohols, and even primary or secondary amines in the absence of a carboxylic acid. This reaction, known as hydrolysis or alcoholysis, will decompose the reagent into 1-hydroxybenzotriazole (HOBt) and carbon dioxide (or the corresponding alkyl carbonate), rendering it inactive for your desired coupling reaction.[2] This reactivity is the very reason it is an effective coupling agent, but it also makes it highly sensitive to environmental moisture.
Q4: My lot of DBC appears difficult to dissolve even in anhydrous DMF. What could be the issue?
There are several potential causes for poor solubility:
-
Reagent Purity: Impurities or partial degradation of the reagent can affect its solubility characteristics.
-
Solvent Quality: Ensure your solvent is truly anhydrous. Even trace amounts of water can initiate decomposition, and the resulting HOBt byproduct may have different solubility properties.
-
Temperature: Solubility is temperature-dependent. Gentle warming can sometimes aid dissolution, but caution is advised as heat can also accelerate decomposition.
-
Concentration: You may be attempting to create a solution that is above the saturation point for that specific solvent. Try using a larger volume of solvent.
Solubility Data Summary Table
While precise quantitative solubility data (mg/mL) for this compound is not extensively published, the following table provides a practical guide based on its common use in synthesis and its chemical properties.
| Solvent | Solvent Class | Solubility & Compatibility | Rationale & Best Practices |
| Dichloromethane (DCM) | Chlorinated | Highly Recommended | Commonly used for peptide coupling. Its volatility makes for easy removal post-reaction. Always use an anhydrous grade under an inert atmosphere. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Recommended | Excellent solvating power for DBC and a wide range of substrates.[3] Its high boiling point can be a disadvantage during workup. Use anhydrous grade. |
| Tetrahydrofuran (THF) | Ether | Recommended | Good solvent for many organic reagents.[4] Ensure it is anhydrous and free of peroxides. Can be a good alternative to DCM. |
| Acetonitrile (ACN) | Nitrile | Recommended | A polar aprotic solvent suitable for many coupling reactions. Ensure it is anhydrous. |
| Ethyl Acetate (EtOAc) | Ester | Sparingly Soluble / Use with Caution | Generally not a primary choice for dissolving DBC. May be used in mixed solvent systems or for purification steps where lower solubility is advantageous.[5] |
| Toluene / Benzene | Aromatic Hydrocarbon | Poorly Soluble | These non-polar solvents are generally insufficient to dissolve the polar DBC reagent effectively. |
| Methanol / Ethanol | Protic (Alcohol) | Not Recommended (Reactive) | DBC will readily react with alcohols, leading to decomposition of the reagent.[2] |
| Water | Protic | Not Recommended (Reactive) | DBC rapidly hydrolyzes in water.[2] |
Troubleshooting Guide: Common Dissolution Issues
Problem: "I added DBC to my anhydrous DCM, but a white precipitate formed immediately."
-
Likely Cause: This is a classic sign of moisture contamination. Your solvent, glassware, or inert gas stream may contain trace amounts of water. The DBC is hydrolyzing to form 1-hydroxybenzotriazole (HOBt), which is often less soluble in non-polar solvents like DCM and precipitates out.
-
Solution:
-
Discard the contaminated solution.
-
Ensure all glassware is rigorously flame-dried or oven-dried before use.
-
Use a freshly opened bottle of anhydrous solvent or solvent passed through a purification system (e.g., a solvent still or column).
-
Ensure your inert gas (Nitrogen or Argon) is passed through a drying tube.
-
Problem: "The DBC is dissolving very slowly. Can I heat the solution?"
-
Expert Advice: Gentle warming (e.g., to 30-40 °C) can be acceptable for short periods to aid dissolution, but it is not without risk. DBC is thermally sensitive, and prolonged heating can lead to decomposition, reducing the efficiency of your subsequent reaction.
-
Best Practice:
-
First, try increasing the solvent volume or improving agitation (stirring/sonication).
-
If warming is necessary, do so gently and for the minimum time required.
-
Never heat DBC in the absence of a solvent.
-
Always perform reactions involving DBC under an inert atmosphere to prevent moisture ingress, especially when warming.
-
Experimental Protocol: Preparation of a DBC Stock Solution
This protocol describes the standard procedure for dissolving DBC for use in a typical coupling reaction.
Materials:
-
This compound (DBC)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Oven-dried or flame-dried reaction flask with a magnetic stir bar
-
Rubber septum
-
Nitrogen or Argon line with a drying tube
-
Syringes and needles
Procedure:
-
Prepare the Apparatus: Take a clean, dry reaction flask and heat it under vacuum with a heat gun (flame-drying) or place it in an oven (>100 °C) for several hours. Allow it to cool to room temperature under a stream of inert gas.
-
Inert Atmosphere: Seal the flask with a rubber septum and maintain a positive pressure of nitrogen or argon throughout the procedure.
-
Add the Solid: Briefly remove the septum and quickly add the required mass of DBC to the flask. Reseal immediately.
-
Add the Solvent: Using a dry syringe, draw the required volume of anhydrous DCM and add it to the flask through the septum.
-
Dissolution: Stir the mixture at room temperature until all the solid has dissolved. The solution should be clear. If dissolution is slow, the flask can be placed in an ultrasonic bath for a few minutes.
-
Usage: The resulting solution is now ready to be used for your coupling reaction. It is best practice to use freshly prepared solutions of DBC.
Visual Workflow: Solvent Selection for DBC
The following diagram outlines the decision-making process for selecting an appropriate solvent for your experiment involving this compound.
Caption: Decision tree for selecting a suitable solvent for DBC.
References
Technical Support Center: Identifying Di(benzotriazol-1-yl)carbonate Byproducts by Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs for identifying byproducts of "Di(benzotriazol-1-yl)carbonate" (DBTC) using mass spectrometry. As a widely used coupling reagent in peptide synthesis and amide bond formation, understanding its potential side reactions is crucial for ensuring the purity and integrity of your target molecules.
Introduction to this compound (DBTC)
This compound is a chemical reagent frequently employed in organic synthesis, particularly for the formation of amide bonds. It is valued for its ability to activate carboxylic acids, facilitating their reaction with amines under mild conditions. DBTC is synthesized from 1-hydroxybenzotriazole (HOBt) and a carbonyl source, typically triphosgene (bis(trichloromethyl) carbonate). While effective, the synthesis and subsequent use of DBTC can lead to the formation of various byproducts that may complicate purification and analysis. Mass spectrometry is an indispensable tool for the detection and identification of these impurities.
Common Synthesis and Reaction Pathways
DBTC is most commonly synthesized by reacting HOBt with triphosgene in the presence of a base. This reaction, while straightforward, can be prone to side reactions if not carefully controlled. The primary application of DBTC is in amide bond formation, where it activates a carboxylic acid to form a reactive HOBt ester, which then couples with an amine.
Technical Support Center: Optimizing Di(benzotriazol-1-yl)carbonate (BTC) Coupling with Difficult Amino Acids
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing Di(benzotriazol-1-yl)carbonate (BTC) for peptide synthesis and encountering challenges with "difficult" amino acid couplings. Here, we move beyond standard protocols to provide in-depth troubleshooting strategies, explain the chemical principles behind common failures, and offer field-proven solutions to enhance your coupling efficiency and product purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the use of BTC in challenging peptide synthesis scenarios.
Q1: What scientifically defines an amino acid as "difficult" to couple?
A "difficult" amino acid is one that resists standard amide bond formation protocols, leading to low yields, incomplete reactions, or significant side products. The primary causes are rooted in the residue's structure and its influence on the growing peptide chain:
-
Steric Hindrance: This is the most common challenge. The bulky nature of β-branched side chains (e.g., Valine, Isoleucine) or α,α-disubstituted amino acids (e.g., Aib) physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the peptide chain.[1][2] This steric clash dramatically slows down reaction kinetics.[1][2]
-
Reduced Nucleophilicity: The reactivity of the amine component can be significantly diminished by bulky adjacent groups or by N-methylation. N-methylated amino acids are notoriously difficult as the methyl group not only adds steric bulk but also electronically deactivates the secondary amine.[3][4]
-
Peptide Aggregation: Sequences rich in hydrophobic amino acids (e.g., Leu, Val, Phe) can form secondary structures like β-sheets on the solid-phase support.[5] This causes the peptide chain to collapse and aggregate, making the N-terminal amine inaccessible to reagents.[2]
-
Structural Propensity for Side Reactions: Certain residues are prone to specific side reactions. For instance, coupling a dipeptide with a C-terminal Proline can lead to significant diketopiperazine (DKP) formation, which cleaves the peptide from the resin.[6]
Q2: I'm observing very low coupling yields with BTC and a hindered amino acid like Valine. What is the underlying chemical reason?
Low yields with BTC in this context are typically due to a mismatch between the reactivity of the activated intermediate and the sterically demanding nature of the coupling partners. The mechanism involves two key steps:
-
Activation: BTC reacts with the N-protected amino acid to form a highly reactive intermediate, primarily an N-acyloxycarbonylbenzotriazole, which rearranges to form two molecules of the active OBt ester and releases CO₂.
-
Coupling: The N-terminal amine of the peptide chain attacks the carbonyl carbon of this active ester to form the amide bond.
When coupling a hindered residue like Valine, the activation step is usually efficient. However, the subsequent nucleophilic attack by the resin-bound amine is severely impeded by the bulky side chain, slowing the reaction rate. If the rate is too slow, the highly reactive activated species may degrade or participate in side reactions before the desired coupling can occur.
Q3: My peptide is showing significant epimerization/racemization. How can BTC-mediated coupling contribute to this, and how can it be prevented?
Epimerization is the loss of stereochemical integrity at the α-carbon of the amino acid being coupled.[7] It is a critical issue as the resulting diastereomers are often difficult to separate from the desired product.[7] The primary mechanism is direct proton abstraction from the α-carbon by a base.[7]
Several factors in a BTC coupling protocol can exacerbate this:
-
Base Strength and Sterics: The presence of a base, required to neutralize the incoming amino acid salt and facilitate the reaction, is the main culprit. Strong or sterically unhindered bases can readily abstract the acidic α-proton of the activated ester, leading to a planar enolate intermediate that can be re-protonated from either side, causing racemization.[6][7]
-
Prolonged Activation Time: Allowing the activated amino acid to sit in the presence of a base for an extended period before coupling increases the opportunity for epimerization.[8]
Prevention Strategies:
-
Choice of Base: Employ a sterically hindered, non-nucleophilic base such as 2,4,6-collidine or N,N-diisopropylethylamine (DIPEA).[6][9] Use the minimum amount of base necessary to drive the reaction.
-
Control Temperature: Perform couplings at the lowest effective temperature. While heat can overcome steric hindrance, it also accelerates epimerization.[1][10]
-
In Situ Acyl Chloride Formation: For extremely sensitive residues, using BTC to generate the corresponding Fmoc-amino acid chloride in situ with a hindered base like collidine can proceed with minimal racemization.[11][12]
Q4: What are the critical safety and handling considerations for this compound (BTC)?
BTC and its intermediates demand careful handling due to significant safety risks:
-
Toxicity: BTC is a phosgene analog and can form phosgene as an intermediate. Both are highly toxic and should be handled exclusively in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[9]
-
Explosive Potential of Byproducts: The benzotriazole byproducts are known to have explosive properties, particularly upon heating or shock.[13][14]
-
Solvent Incompatibility: BTC reacts with common peptide synthesis solvents like DMF and NMP.[9] Therefore, couplings must be performed in inert solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).[9]
Q5: When should I abandon BTC and switch to an alternative coupling reagent for a difficult sequence?
While BTC is a powerful reagent, a hierarchy of activating agents exists for peptide synthesis. Consider switching from BTC when you encounter the following:
-
Persistent Low Yields: If strategies like double coupling and optimized BTC conditions fail to provide satisfactory yields (<95%), moving to a more potent reagent is justified.
-
Extremely Hindered Couplings: For couplings involving α,α-disubstituted amino acids (like Aib) or N-methylated residues, onium salt-based reagents are generally more effective.[1][6]
-
Solvent Constraints: If your peptide sequence has poor solubility in DCM or THF and requires the superior solvating properties of DMF or NMP, BTC is not a suitable choice.[9]
Recommended Alternatives:
-
Onium Salts (Uronium/Phosphonium): Reagents like HATU, HCTU, and PyBOP are significantly more effective for difficult couplings as they form highly reactive OAt or OBt esters in situ and are compatible with DMF and NMP.[1] HATU is often considered the gold standard for its high reactivity and low epimerization risk.[6][15]
-
Acyl Halides: For the most challenging cases, converting the carboxylic acid to an acyl fluoride or chloride represents the highest level of activation and can overcome extreme steric hindrance.[1][11]
Section 2: Troubleshooting Guide for Low Coupling Efficiency
This guide provides a systematic approach to diagnosing and resolving incomplete coupling reactions when using BTC with difficult amino acids. The primary diagnostic tool is a qualitative test (e.g., Ninhydrin/Kaiser test) to check for the presence of unreacted primary amines on the resin.[2]
Troubleshooting Workflow
The following diagram outlines a logical decision-making process when a positive ninhydrin test indicates a failed coupling.
Caption: Troubleshooting decision tree for failed BTC couplings.
Comparative Summary of Troubleshooting Strategies
| Strategy | Principle | Best Suited For | Key Advantage | Potential Drawback |
| Double Coupling | Drives the reaction to completion by re-introducing fresh reagents to consume remaining free amines.[1] | Moderately difficult couplings where the initial reaction was simply too slow. | Simple to implement without changing fundamental chemistry. | Increases reagent consumption and cycle time. |
| Optimize Conditions | Enhances reaction kinetics by extending time or using a more effective, non-nucleophilic base like collidine.[1][9] | Couplings that are kinetically slow but thermodynamically favorable. | Can improve yield without switching reagent class. | Longer reaction times can increase risk of epimerization.[10] |
| In Situ Acyl Chloride | Converts the amino acid to its most reactive acyl chloride form using BTC, overcoming significant steric barriers.[11] | Extremely hindered couplings (e.g., Aib-Aib) where active esters fail. | Highest level of carboxylic acid activation. | Requires stringent anhydrous conditions; HCl byproduct must be scavenged. |
| Switch to Onium Salt | Utilizes a more potent class of coupling reagents (e.g., HATU, PyBOP) that are highly effective for hindered systems.[1] | N-methylated amino acids, aggregation-prone sequences, and cases where BTC fails repeatedly. | High efficiency, proven reliability for difficult sequences, compatible with DMF/NMP.[1][6] | Higher cost; uronium salts can cause guanidinylation side reactions if used improperly.[6] |
Section 3: Detailed Experimental Protocols
Disclaimer: These protocols are intended for trained laboratory professionals. Always consult the Safety Data Sheet (SDS) for all reagents and use appropriate PPE. All manipulations involving BTC should be performed in a certified chemical fume hood.
Protocol 1: BTC-Mediated Coupling of a Sterically Hindered Amino Acid
This protocol describes a general procedure for coupling a standard sterically hindered amino acid (e.g., Fmoc-Val-OH) to a resin-bound peptide using BTC.
Materials:
-
Fmoc-deprotected peptidyl-resin (1 eq.)
-
Fmoc-amino acid (3 eq.)
-
This compound (BTC) (1.1 eq.)
-
2,4,6-Collidine (5 eq.)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptidyl-resin in anhydrous DCM.
-
Reagent Preparation: In a separate, dry reaction vessel, dissolve the Fmoc-amino acid (3 eq.) and BTC (1.1 eq.) in anhydrous DCM.
-
Activation: Add 2,4,6-collidine (5 eq.) to the amino acid/BTC solution. Stir at 0 °C for 10-15 minutes. The solution will typically become clear.
-
Coupling: Drain the DCM from the resin. Immediately add the activated amino acid solution to the resin.
-
Reaction: Allow the coupling reaction to proceed at room temperature for 2-4 hours with gentle agitation. For particularly difficult couplings, the reaction time may be extended overnight.[1]
-
Washing: Drain the reaction solution. Wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x) to remove all soluble byproducts and excess reagents.
-
Confirmation: Perform a ninhydrin (Kaiser) test to confirm the absence of free primary amines. If the test is positive, proceed with a second coupling (double coupling) by repeating steps 2-6.[2]
Protocol 2: In Situ Generation of Fmoc-Amino Acid Chloride with BTC for Extremely Difficult Couplings
This advanced protocol is adapted from methodologies for extremely challenging couplings, such as incorporating Aib or other α,α-disubstituted amino acids.[11][12]
Materials:
-
Fmoc-deprotected peptidyl-resin (1 eq.)
-
Fmoc-amino acid (5 eq.)
-
This compound (BTC) (1.65 eq.)
-
2,4,6-Collidine (14 eq.)
-
Anhydrous Dioxane or THF
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptidyl-resin in the chosen anhydrous solvent (Dioxane or THF).
-
Acyl Chloride Generation: In a separate, flame-dried reaction vessel under an inert atmosphere (N₂ or Ar), suspend the Fmoc-amino acid (5 eq.) and BTC (1.65 eq.) in the anhydrous solvent.
-
Base Addition: Add 2,4,6-collidine (14 eq.) to the suspension. Stir vigorously at room temperature. The reaction to form the acyl chloride is typically rapid (5-10 minutes).
-
Coupling Reaction: Drain the solvent from the resin. Transfer the freshly prepared Fmoc-amino acid chloride solution to the resin.
-
Heating (Optional): For maximal efficiency, the reaction can be heated to 50 °C for 1-2 hours.[12] This should be done with caution, as it may increase the risk of epimerization for susceptible amino acids.
-
Washing: Cool the reaction to room temperature, drain the solution, and wash the resin extensively with DCM (3x), DMF (3x), and DCM (3x).
-
Confirmation: Perform a ninhydrin test. Due to the high reactivity of this method, a single coupling is usually sufficient.
Activation Mechanism Visualization
The following diagram illustrates the activation of a carboxylic acid by BTC to form the key reactive intermediate for peptide coupling.
Caption: Simplified mechanism of amino acid activation by BTC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. peptide.com [peptide.com]
Technical Support Center: Di(benzotriazol-1-yl)carbonate Stability in Long-Term Storage
Welcome to the Technical Support Center for Di(benzotriazol-1-yl)carbonate (BTC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the long-term storage and stability of this essential reagent. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction: The Critical Role of Reagent Stability
This compound, a widely used coupling reagent in peptide synthesis and organic chemistry, facilitates the formation of amide bonds by activating carboxylic acids. The efficacy of this reagent is intrinsically linked to its chemical integrity. Degradation during storage can lead to reduced reactivity, formation of side products, and ultimately, failed or difficult-to-purify reactions. This guide provides a comprehensive overview of the factors influencing BTC stability and practical measures to mitigate degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound degradation?
A1: Visual inspection can be the first indicator of degradation. Pure this compound is a white to off-white crystalline solid. A noticeable change in color, such as yellowing or browning, often suggests decomposition. Another sign is a change in the physical state, such as clumping or the appearance of a sticky or oily residue, which may indicate hydrolysis. For a definitive assessment, analytical techniques like HPLC are recommended to check for the presence of impurities or a decrease in the main component peak.
Q2: How does humidity affect the stability of this compound?
A2: this compound is susceptible to hydrolysis. The central carbonate linkage is electrophilic and can be attacked by water molecules. This reaction leads to the formation of 1-hydroxybenzotriazole (HOBt) and carbon dioxide. The presence of moisture significantly accelerates this degradation pathway, reducing the reagent's potency. Therefore, it is crucial to store and handle the reagent under strictly anhydrous conditions.
Q3: What is the recommended long-term storage temperature for this compound?
A3: For long-term storage, it is recommended to keep this compound at -20°C or lower in a tightly sealed container.[1] While some peptide coupling reagents can be shipped at ambient temperature, prolonged storage at room temperature is not advisable, especially for reagents like BTC that can be sensitive to thermal stress over time.[2] Lower temperatures slow down the rate of potential decomposition reactions.
Q4: Can I store this compound in a standard laboratory freezer?
A4: Yes, a standard laboratory freezer (-20°C) is suitable for long-term storage. However, it is critical to ensure the container is well-sealed to prevent the ingress of moisture, which is often present in non-desiccated freezers. Using a container with a secure, airtight seal, and potentially wrapping the container with paraffin film, can provide an additional barrier against moisture. For ultimate protection, storage in a desiccator within the freezer is ideal.
Q5: I've observed a decrease in yield in my coupling reactions. Could degraded this compound be the cause?
A5: Absolutely. A decrease in coupling efficiency is a common consequence of using degraded this compound.[3] Degradation reduces the concentration of the active reagent, leading to incomplete activation of the carboxylic acid and, consequently, lower yields of the desired product. If you experience a sudden or gradual drop in yield, assessing the purity of your BTC should be a primary troubleshooting step.[4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter related to the stability of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield in a coupling reaction. | Degradation of this compound due to improper storage (exposure to moisture or high temperatures). | 1. Verify Reagent Quality: Test the purity of the BTC using HPLC. A significant decrease in the main peak area or the presence of new peaks indicates degradation. 2. Use Fresh Reagent: If degradation is confirmed or suspected, use a fresh, unopened container of this compound. 3. Optimize Storage: Review and rectify your storage conditions. Ensure the reagent is stored at or below -20°C in a desiccated and airtight environment.[1] |
| Formation of unexpected side products. | The presence of degradation products, such as HOBt, can lead to alternative reaction pathways or side reactions. | 1. Characterize Byproducts: Use techniques like LC-MS to identify the unexpected side products. This can provide clues about the degradation pathway. 2. Purify the Reagent (Advanced): In some cases, recrystallization of the this compound may be possible to remove impurities, though purchasing a fresh batch is often more practical. 3. Adjust Reaction Conditions: If minor degradation is suspected, increasing the equivalents of the coupling reagent might compensate for the reduced activity, but this is not an ideal long-term solution. |
| Inconsistent reaction outcomes between batches. | Variability in the quality of different lots of this compound or gradual degradation of a single batch over time. | 1. Batch Qualification: Upon receiving a new lot of BTC, perform a small-scale test reaction to qualify its performance against a known standard. 2. Aliquot the Reagent: For frequently used reagents, consider aliquoting the powder into smaller, single-use vials upon arrival. This minimizes the exposure of the entire stock to ambient conditions during each use.[1] |
| Reagent appears discolored or clumped. | Likely degradation due to exposure to moisture and/or light.[3] | 1. Discard the Reagent: Do not use discolored or physically altered this compound. The risk of failed reactions and the introduction of impurities is high. 2. Review Handling Procedures: Ensure that the reagent is brought to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold powder.[2] |
Visualizing the Degradation Pathway and Troubleshooting Workflow
To better understand the processes involved, the following diagrams illustrate the primary degradation pathway of this compound and a logical workflow for troubleshooting stability-related issues.
References
Validation & Comparative
A Head-to-Head Showdown: Di(benzotriazol-1-yl)carbonate vs. HBTU in Peptide Coupling Efficiency
For the discerning researcher in peptide synthesis and drug development, the choice of coupling reagent is a critical decision that profoundly impacts reaction efficiency, product purity, and the preservation of stereochemical integrity. This guide provides an in-depth, objective comparison of two prominent benzotriazole-based coupling reagents: Di(benzotriazol-1-yl)carbonate (BTC) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). We will delve into their mechanisms of action, present comparative performance data, and provide detailed experimental protocols to empower you to make an informed decision for your specific synthetic challenges.
Introduction: The Benzotriazole Advantage in Peptide Synthesis
The formation of the amide bond is the cornerstone of peptide synthesis. This seemingly straightforward reaction is fraught with challenges, most notably the risk of racemization at the chiral center of the amino acid, which can lead to biologically inactive or even harmful stereoisomers. Benzotriazole-derived reagents have emerged as powerful tools to mitigate these challenges, enhancing coupling efficiency while safeguarding stereochemical purity. Both BTC and HBTU leverage the advantageous properties of the 1-hydroxybenzotriazole (HOBt) moiety to facilitate clean and efficient peptide bond formation.
Mechanism of Action: A Tale of Two Activation Pathways
While both reagents achieve the same ultimate goal—the formation of a peptide bond—their pathways to activating the carboxylic acid group of the incoming amino acid differ significantly.
This compound (BTC): The In Situ Generator of the Active Ester
This compound, often prepared from HOBt and a phosgene equivalent, acts as a stable and efficient precursor to the highly reactive HOBt active ester. The mechanism proceeds as follows:
-
Reaction with the Carboxylic Acid: In the presence of a tertiary amine base, the carboxylate anion of the N-protected amino acid attacks the electrophilic carbonyl carbon of BTC.
-
Formation of the Active Ester: This initial reaction leads to the formation of the key intermediate: the HOBt active ester of the amino acid. A molecule of HOBt is released as a byproduct.
-
Nucleophilic Attack by the Amine: The free amine of the second amino acid or peptide fragment then attacks the carbonyl carbon of the highly reactive HOBt ester.
-
Peptide Bond Formation: A tetrahedral intermediate is formed, which subsequently collapses to yield the desired peptide bond and regenerates HOBt.
HBTU: The Uronium Salt Powerhouse
HBTU is a uronium-based coupling reagent that directly participates in the activation and coupling process. Its mechanism is characterized by high reactivity and efficiency:
-
Formation of the Carboxylate: Similar to the BTC pathway, a non-nucleophilic base deprotonates the carboxylic acid of the N-protected amino acid.
-
Attack on HBTU: The resulting carboxylate anion attacks the central carbon atom of the HBTU molecule.
-
Generation of the Active Intermediate: This attack generates a highly reactive O-acylisourea intermediate, which rapidly rearranges to the more stable HOBt active ester[1].
-
Rapid Aminolysis: The incoming amine swiftly reacts with the active ester to form the peptide bond, releasing HOBt and tetramethylurea as byproducts[2].
The rapid formation and reaction of the active intermediate are key to HBTU's success in minimizing side reactions[1].
Performance Comparison: Efficiency and Racemization
| Feature | This compound (BTC) | HBTU |
| Coupling Efficiency (Yield) | Generally high yields reported for N-acylbenzotriazoles, often >85-95%. | High to very high yields, a well-established reagent for achieving near-quantitative couplings. |
| Racemization Suppression | N-acylbenzotriazoles are known for excellent racemization suppression, with reported epimerization often <1%. | Very effective at suppressing racemization, though some studies show it can be slightly higher than newer generation reagents like HATU.[3] Epimerization is typically in the range of 1.5-5.0%.[3] |
| Reaction Speed | Formation of the active ester is rapid, leading to efficient coupling. | Known for rapid coupling kinetics, often complete within minutes.[4] |
| Byproducts | HOBt (regenerated). | Tetramethylurea and HOBt. Byproducts are generally water-soluble, aiding in purification. |
| Handling & Stability | A stable, crystalline solid. | A stable, crystalline solid. |
| Cost | Generally considered a cost-effective reagent. | More expensive than basic carbodiimides but offers superior performance. |
Key Insights:
-
Racemization Control: Both reagents offer excellent control over racemization due to the formation of the HOBt active ester. The data on N-acylbenzotriazoles formed from BTC suggests potentially superior performance in minimizing epimerization.
-
Efficiency: HBTU is renowned for its high coupling efficiency and speed, making it a go-to reagent for both standard and challenging peptide sequences. BTC, through the formation of the highly reactive N-acylbenzotriazole, is also a highly effective coupling agent.
-
Byproduct Profile: HBTU's water-soluble byproducts can simplify the purification process, a significant advantage in both solid-phase and solution-phase synthesis.
Experimental Protocols
To provide a practical framework for comparison, here are detailed, step-by-step protocols for a representative peptide coupling reaction in a solid-phase peptide synthesis (SPPS) workflow.
Experimental Workflow Overview
Protocol 1: Peptide Coupling using this compound (BTC)
This protocol is based on the in situ generation of the HOBt active ester.
Materials:
-
Fmoc-protected amino acid (3 equivalents)
-
This compound (BTC) (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
Dimethylformamide (DMF)
-
Resin-bound peptide with a free N-terminal amine (1 equivalent)
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.) and BTC (3 eq.) in DMF.
-
Activation: Add DIPEA (6 eq.) to the activation solution and allow it to pre-activate for 2-5 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction for completion using a qualitative test such as the Kaiser test.
-
Washing: Once the reaction is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF, followed by dichloromethane (DCM) and methanol, and then dry under vacuum.
Protocol 2: Peptide Coupling using HBTU
This is a standard and widely adopted protocol for HBTU-mediated coupling.
Materials:
-
Fmoc-protected amino acid (3 equivalents)
-
HBTU (2.9 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
Dimethylformamide (DMF)
-
Resin-bound peptide with a free N-terminal amine (1 equivalent)
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Activation: Add DIPEA (6 eq.) to the activation solution and allow it to pre-activate for 1-2 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring: Monitor the reaction for completion using a qualitative test such as the Kaiser test.
-
Washing: Once the reaction is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF, followed by dichloromethane (DCM) and methanol, and then dry under vacuum.
Conclusion and Recommendations
Both this compound and HBTU are highly effective coupling reagents that leverage the power of the HOBt active ester to promote efficient peptide bond formation with minimal racemization.
-
HBTU stands as a well-established, reliable, and rapid coupling reagent suitable for a wide range of peptide syntheses. Its extensive track record and the water solubility of its byproducts make it a favored choice in many laboratories.
-
This compound (BTC) , while less commonly cited as a standalone reagent, functions as an excellent in situ generator of the highly efficient N-acylbenzotriazole active ester. The available data on these intermediates suggest that BTC can be a cost-effective and highly efficient alternative, potentially offering superior racemization suppression.
The ultimate choice between these two reagents may depend on several factors, including the specific peptide sequence, the scale of the synthesis, cost considerations, and the desired purity profile. For routine syntheses, HBTU offers a robust and well-documented solution. For applications where minimizing racemization is of the utmost importance and cost is a significant driver, this compound presents a compelling and potent alternative. We encourage researchers to perform small-scale trials to determine the optimal reagent and conditions for their specific synthetic targets.
References
A Tale of Two Coupling Reagents: A Comparative Guide to Di(benzotriazol-1-yl)carbonate and DCC in Peptide Synthesis
For the Researcher, Scientist, and Drug Development Professional
In the intricate world of peptide synthesis, the choice of coupling reagent is a critical decision that profoundly influences yield, purity, and the overall success of synthesizing a target molecule. For decades, N,N'-Dicyclohexylcarbodiimide (DCC) has been a workhorse in the field, valued for its efficiency and cost-effectiveness. However, its use is not without challenges. This guide provides an in-depth comparison between the classical carbodiimide, DCC, and a lesser-known yet mechanistically intriguing alternative, Di(benzotriazol-1-yl)carbonate (BTC). We will delve into their reaction mechanisms, performance characteristics, and practical considerations to empower you, the synthetic chemist, to make an informed choice for your specific needs.
The Veteran Contender: N,N'-Dicyclohexylcarbodiimide (DCC)
Since its introduction to peptide synthesis in 1955, DCC has been a widely adopted coupling reagent.[1] It is a potent dehydrating agent that facilitates the formation of an amide bond between a carboxylic acid and an amine.[2][3]
Mechanism of Action
The primary role of DCC is to activate the carboxyl group of an N-protected amino acid. This activation occurs through the formation of a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of the incoming amino acid, leading to the formation of the desired peptide bond and the generation of a byproduct, N,N'-dicyclohexylurea (DCU).[1]
The Achilles' Heel: Dicyclohexylurea (DCU)
The most significant drawback of using DCC is the formation of DCU. This byproduct is notoriously insoluble in most organic solvents commonly used in peptide synthesis, such as dichloromethane (DCM) and dimethylformamide (DMF).[2][4] As the reaction progresses, DCU precipitates out of the solution, which can complicate the purification of the final peptide, especially in solid-phase peptide synthesis (SPPS). While its insolubility allows for removal by filtration in solution-phase synthesis, residual DCU can co-precipitate with the desired peptide, necessitating thorough washing and purification steps.[3]
The Specter of Racemization
A critical consideration in peptide synthesis is the preservation of stereochemical integrity. The highly reactive O-acylisourea intermediate formed during DCC coupling can be susceptible to intramolecular cyclization, leading to the formation of a 5(4H)-oxazolone. The α-proton of this oxazolone is acidic and can be abstracted by a base, resulting in racemization.[2] To mitigate this, an additive, 1-hydroxybenzotriazole (HOBt), is almost universally used in conjunction with DCC. HOBt acts as a nucleophilic trap for the O-acylisourea intermediate, converting it into a less reactive but still efficient HOBt active ester. This active ester is less prone to racemization and readily reacts with the amine component to form the peptide bond.[2]
The Enigmatic Challenger: this compound (BTC)
This compound, also known as bis(1H-benzotriazol-1-yl) carbonate, is a derivative of carbonic acid and two molecules of HOBt. While not as extensively documented in peptide synthesis literature as DCC, its structure suggests a compelling mechanism for peptide bond formation. It is important to distinguish this compound from bis-(trichloromethyl)carbonate (triphosgene), which is also sometimes abbreviated as BTC and is a hazardous reagent.[4]
A Deduced Mechanism of Action
Based on the principles of active ester formation, it can be inferred that BTC reacts with the carboxylic acid of an N-protected amino acid to form a highly reactive 1-benzotriazolyl ester (HOBt active ester). This reaction would release one equivalent of HOBt and carbon dioxide. The in-situ generated HOBt active ester then reacts with the incoming amine to form the peptide bond, releasing a second equivalent of HOBt.
This proposed mechanism is analogous to the well-established use of other benzotriazole-based coupling reagents like HBTU and TBTU, which also generate HOBt active esters as the key reactive intermediates.[5]
Head-to-Head Comparison: BTC vs. DCC
| Feature | This compound (BTC) (Inferred) | N,N'-Dicyclohexylcarbodiimide (DCC) |
| Mechanism | Forms a highly reactive HOBt active ester. | Forms a highly reactive O-acylisourea intermediate.[1] |
| Byproducts | HOBt and CO2. | N,N'-dicyclohexylurea (DCU).[2] |
| Byproduct Solubility | HOBt is soluble in common organic solvents. | DCU is insoluble in most common organic solvents.[2][4] |
| Purification | Potentially simpler due to soluble byproducts. | Complicated by the precipitation of DCU.[3] |
| Racemization | Likely low due to the formation of HOBt active ester. | Prone to racemization, requiring the use of additives like HOBt.[2] |
| Handling & Safety | Solid, handle with care. | Waxy solid, potent skin sensitizer and allergen.[2] |
| Cost | Likely higher than DCC. | Very cost-effective.[2] |
Experimental Protocols
Standard Protocol for DCC/HOBt Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for a single coupling cycle using DCC and HOBt.
-
Resin Preparation: The N-terminal Fmoc-protected amino acid is deprotected using a 20% solution of piperidine in DMF. The resin is then washed thoroughly with DMF.
-
Activation: In a separate vessel, the incoming Fmoc-protected amino acid (3 equivalents) and HOBt (3 equivalents) are dissolved in a minimal amount of DMF.
-
Coupling: DCC (3 equivalents) dissolved in DCM is added to the activation mixture. The solution is stirred for 10-15 minutes at 0°C to pre-activate the amino acid.
-
Reaction: The activated amino acid solution is added to the deprotected resin. The reaction is allowed to proceed for 1-2 hours at room temperature with agitation.
-
Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and the soluble DCU.
Hypothetical Protocol for BTC Coupling in SPPS
The following is a proposed protocol for using BTC, based on its inferred mechanism. Note: This protocol is theoretical and would require experimental optimization.
-
Resin Preparation: The N-terminal Fmoc-protected amino acid is deprotected using a 20% solution of piperidine in DMF. The resin is then washed thoroughly with DMF.
-
Activation and Coupling: The incoming Fmoc-protected amino acid (2 equivalents) and BTC (2 equivalents) are dissolved in DMF. A base, such as diisopropylethylamine (DIPEA) (4 equivalents), is added to the solution.
-
Reaction: The activation/coupling mixture is immediately added to the deprotected resin. The reaction is allowed to proceed for 1-2 hours at room temperature with agitation.
-
Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and the soluble HOBt byproduct.
Conclusion: A Choice Guided by Pragmatism and Potential
The comparison between this compound and DCC in peptide synthesis reveals a classic trade-off between a well-established, cost-effective method and a theoretically advantageous but largely unexplored alternative.
DCC remains a cornerstone of peptide synthesis due to its low cost and proven efficacy. Its major drawbacks, the formation of insoluble DCU and the potential for racemization, are well-understood and can be managed through careful purification and the use of additives like HOBt. For routine peptide synthesis where cost is a primary driver, DCC/HOBt remains a pragmatic and reliable choice.
This compound, on the other hand, represents a tantalizing "what if." Its inferred mechanism of action, proceeding through an HOBt active ester, suggests the potential for cleaner reactions with soluble byproducts and inherently low racemization. The in-situ generation of HOBt could also be seen as an advantage, as it is a beneficial additive. However, the lack of extensive research and commercially available, cost-effective BTC for peptide synthesis currently limits its practical application.
For researchers and drug development professionals, the decision hinges on the specific project goals. For large-scale synthesis of well-behaved peptides, the economics of DCC are hard to ignore. However, for the synthesis of complex, racemization-prone peptides where purity is paramount and purification is challenging, exploring novel coupling reagents with more favorable byproduct profiles, such as those inspired by the structure of BTC, is a worthy endeavor. The future of peptide synthesis will undoubtedly involve the continued development of reagents that offer the efficiency of DCC without its inherent drawbacks, and the theoretical promise of molecules like this compound may yet pave the way for the next generation of coupling agents.
References
- 1. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines [organic-chemistry.org]
- 4. bachem.com [bachem.com]
- 5. US20090171068A1 - Method of peptide synthesis - Google Patents [patents.google.com]
A Comparative Guide for Senior Application Scientists: Di(benzotriazol-1-yl)carbonate (BTC) vs. COMU in Amide Bond Formation
For researchers, scientists, and professionals in drug development, the meticulous process of forming an amide bond is a cornerstone of synthesis. The choice of coupling reagent is a critical decision point that dictates not only the success of a reaction but also its efficiency, purity, and safety. This guide provides an in-depth, objective comparison between a classic activating agent, Di(benzotriazol-1-yl)carbonate (BTC), and a third-generation uronium salt, (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU). We will dissect their mechanisms, evaluate their performance based on experimental data, and provide practical protocols to guide your selection process.
Mechanistic Foundations: Activating the Carboxyl Group
Understanding the mechanism of action is fundamental to optimizing reaction conditions and troubleshooting outcomes. While both BTC and COMU serve to activate a carboxylic acid for nucleophilic attack by an amine, their pathways and the nature of their active intermediates differ significantly.
This compound (BTC)
BTC is a straightforward and effective activating agent. Its reaction with a carboxylic acid, typically in the presence of a non-nucleophilic base, proceeds through the formation of a highly reactive 1-benzotriazolyl active ester. This process releases a second molecule of 1-hydroxybenzotriazole (HOBt) and carbon dioxide. The resulting HOBt ester is then susceptible to aminolysis to form the desired amide bond.
COMU: The Third-Generation Uronium Salt
COMU represents a significant evolution in coupling reagent design, engineered for enhanced safety, efficiency, and solubility.[1] It is a uronium salt based on the non-explosive OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as the leaving group.[2][3] A critical structural feature is that COMU exists as the more reactive uronium salt (O-form), unlike many benzotriazole-based reagents like HBTU which exist primarily in the less reactive aminium/guanidinium form (N-form).[1][4]
Upon reaction with a carboxylate (formed by the carboxylic acid and a base), COMU generates a highly reactive Oxyma-based active ester. This intermediate rapidly reacts with the amine to yield the amide product. The byproducts are notably water-soluble, which greatly simplifies purification.[2][5]
Head-to-Head Performance Comparison
The practical choice between BTC and COMU hinges on their performance across several critical parameters. The following table summarizes these differences, supported by findings from the scientific literature.
| Feature | This compound (BTC) | COMU | Rationale & Causality |
| Coupling Efficiency | Good for standard couplings.[6][7] May be less effective for sterically hindered or N-methylated amino acids. | Very high, with efficiency comparable to or exceeding HATU, especially in "difficult" couplings.[8][9] | COMU's uronium salt structure is inherently more reactive than the active ester formed by BTC.[1][4] This leads to faster acylation rates. |
| Racemization Suppression | Moderate. The formation of the HOBt active ester helps suppress racemization, but it is not as effective as modern reagents. | Excellent. The Oxyma leaving group and rapid reaction kinetics significantly minimize the window for epimerization.[4][10] | Racemization often occurs via an oxazolone intermediate. COMU's high reactivity shortens the lifetime of the activated species, reducing the likelihood of oxazolone formation.[10] |
| Safety Profile | High Hazard. Derived from HOBt, which is known to have explosive properties, posing significant handling and safety concerns.[9][11] | High Safety. Based on the non-explosive OxymaPure, offering a significantly better safety profile.[4][8][12] It is also less likely to cause allergic reactions compared to benzotriazole-based reagents.[2] | The thermal stability of the benzotriazole moiety is inherently lower than that of the Oxyma scaffold, leading to risks of unpredictable autocatalytic decomposition.[2] |
| Solubility | Moderate in standard solvents like DMF and THF. | Excellent. The morpholino group enhances solubility in a broad range of solvents, including greener alternatives.[2][13][14] Can form more concentrated solutions than HBTU/HATU.[4] | The morpholine moiety increases the polarity and hydrogen bond accepting capability of the molecule, improving its interaction with common polar aprotic solvents.[15] |
| Byproducts & Workup | Byproduct is HOBt, which requires standard chromatographic or extraction methods for removal. | Byproducts are water-soluble and easily removed by simple aqueous extraction, simplifying purification.[2][5][14] | The urea byproduct formed from COMU retains the polar morpholino group, conferring high water solubility. |
| Base Requirement | Requires at least 2 equivalents of a non-nucleophilic base (one to neutralize the acid, one to trap the released HOBt). | Requires only 1 equivalent of base for optimal performance.[14][15][16] | The morpholino group contains an oxygen atom that acts as an internal hydrogen bond acceptor, facilitating the reaction without the need for a second equivalent of external base.[3][15] |
| Reaction Monitoring | Typically monitored by chromatography (TLC, LC-MS). | Can be monitored visually by a color change of the reaction solution, providing a convenient indicator of reaction progress.[3][4][14] | The deprotonated Oxyma active ester intermediate is colored. The color fades as the reaction proceeds to completion.[3] |
Experimental Protocols: A Practical Guide
To translate theory into practice, we provide detailed, self-validating protocols for a model solution-phase amidation. The rationale behind each step is explained to align with best laboratory practices.
Workflow for Comparative Reagent Analysis
A systematic approach is crucial when evaluating coupling reagents for a specific substrate pair. The following workflow ensures a reliable comparison.
Protocol 1: Amide Synthesis using this compound (BTC)
Objective: To couple Fmoc-glycine with benzylamine.
-
Materials: Fmoc-glycine, this compound (BTC), Benzylamine, N,N-Diisopropylethylamine (DIEA), Anhydrous Dichloromethane (DCM), Saturated aq. NaHCO₃, 1M aq. HCl, Brine, Anhydrous MgSO₄.
-
Methodology:
-
Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Fmoc-glycine (1.0 eq) and dissolve in anhydrous DCM.
-
Causality: Anhydrous conditions are critical as BTC and the active intermediate are sensitive to hydrolysis, which would reduce yield.
-
-
Activation: Cool the solution to 0 °C in an ice bath. Add DIEA (2.2 eq) followed by the portion-wise addition of BTC (1.1 eq). Stir the reaction at 0 °C for 20 minutes.
-
Causality: Staged addition at low temperature controls the exothermic reaction. Two equivalents of base are needed: one to form the carboxylate and the second to neutralize the HOBt released during activation.[6] A slight excess of BTC ensures full activation of the acid.
-
-
Coupling: Add benzylamine (1.0 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates consumption of the starting material.
-
Causality: Slow addition of the amine prevents localized heating. Monitoring ensures the reaction is driven to completion.
-
-
Workup and Purification: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Causality: The aqueous workup is a self-validating system to remove polar impurities and byproducts like HOBt and salts, simplifying the final purification step.
-
-
Protocol 2: Amide Synthesis using COMU
Objective: To couple Fmoc-glycine with benzylamine.
-
Materials: Fmoc-glycine, COMU, Benzylamine, N,N-Diisopropylethylamine (DIEA), Anhydrous N,N-Dimethylformamide (DMF), Ethyl acetate (EtOAc), Water, Brine, Anhydrous MgSO₄.
-
Methodology:
-
Reactant Preparation: To a round-bottom flask, add Fmoc-glycine (1.0 eq), COMU (1.1 eq), and dissolve in anhydrous DMF.
-
Causality: COMU's high solubility allows for pre-mixing with the acid, which is efficient.[4]
-
-
Activation & Coupling: Add DIEA (1.1 eq) to the solution. The solution will typically turn yellow/orange.[3] Stir for 1-2 minutes. Then, add benzylamine (1.0 eq). Stir at room temperature for 30-60 minutes. The color should fade as the reaction completes.
-
Workup and Purification: Dilute the reaction mixture with EtOAc. Wash thoroughly with water (3-4 times) to remove the water-soluble urea byproduct and Oxyma.[5] Wash with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography if necessary.
-
Causality: The key advantage of COMU is demonstrated here. The highly polar, water-soluble byproducts are efficiently removed with simple aqueous washes, often yielding a much cleaner crude product and simplifying or even eliminating the need for chromatography.[2]
-
-
Conclusion and Strategic Recommendations
The choice between BTC and COMU is a decision between a classic, cost-effective reagent and a modern, high-performance, safety-oriented alternative.
-
This compound (BTC) remains a viable option for simple, routine amide bond formations where cost is a primary driver and the substrates are not prone to racemization. However, its use necessitates stringent safety protocols due to the explosive hazard associated with its benzotriazole core.[11]
-
COMU stands out as the superior reagent for challenging applications.[8] Its high reactivity, excellent racemization suppression, and enhanced safety profile make it the reagent of choice for synthesizing complex peptides, working with sterically hindered substrates, or in any context where stereochemical integrity is paramount.[10] Furthermore, its high solubility and the generation of water-soluble byproducts make it exceptionally well-suited for both solution-phase and automated solid-phase peptide synthesis (SPPS), streamlining workflows and improving overall efficiency.[9][13]
For organizations prioritizing safety, efficiency, and the synthesis of high-purity, complex molecules, the investment in COMU is justified by its demonstrably superior performance and handling characteristics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. An efficient Coupling Reagent: COMU_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. people.uniurb.it [people.uniurb.it]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. nbinno.com [nbinno.com]
- 11. scribd.com [scribd.com]
- 12. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Re-evaluating the stability of COMU in different solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. peptide.com [peptide.com]
A Comparative Guide to Peptide Purity Analysis: Evaluating Di(benzotriazol-1-yl)carbonate (BTC) Coupling Efficiency via HPLC
For: Researchers, scientists, and drug development professionals.
In the landscape of therapeutic peptide development, purity is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, which can arise at any stage of manufacturing, have the potential to alter biological activity and introduce immunogenic risks.[1][2] The predominant method for manufacturing peptides, Solid-Phase Peptide Synthesis (SPPS), is a cyclical process of amino acid additions where the efficiency of each step is paramount.[1][3] The coupling reaction, where an amide bond is formed between amino acids, is arguably the most critical step and a primary source of impurities such as deletion or truncated sequences.[1][4]
The choice of coupling reagent directly dictates the speed, efficiency, and "cleanliness" of this reaction. While onium salt reagents like HBTU and HATU are workhorses in many labs for their rapid kinetics, they are not without drawbacks, including potential side reactions and higher costs.[5][6] This guide provides an in-depth comparison of a less common but potentially advantageous reagent, Di(benzotriazol-1-yl)carbonate (BTC), against standard coupling reagents. We will explore the mechanistic rationale for its use and provide objective, data-driven insights through comparative High-Performance Liquid Chromatography (HPLC) analysis to guide your selection process.
Section 1: The Chemistry of Peptide Coupling Reagents
The goal of any coupling strategy is the efficient formation of a peptide (amide) bond while minimizing side reactions, the most notorious of which is the racemization of the chiral amino acid.[7][8] Different classes of reagents achieve this through distinct chemical pathways.
-
Onium Salts (e.g., HBTU, HATU): These reagents, which exist as aminium salts, react with the carboxylic acid of the incoming Fmoc-amino acid to form a highly reactive OBt- or OAt-active ester in situ.[5][9] This intermediate rapidly acylates the free N-terminal amine of the resin-bound peptide. Their high reactivity is a key advantage, but excess reagent can lead to guanidinylation of the N-terminus, a capping event that terminates chain growth.[5][10]
-
Carbodiimides (e.g., DIC): Diisopropylcarbodiimide (DIC) is a classic dehydrating agent that activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is highly susceptible to racemization.[4] To suppress this, an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure is included, which traps the activated species as a more stable and less racemization-prone active ester.[5][6]
-
This compound (BTC): BTC, also known as triphosgene's safer solid cousin, operates differently. It reacts with the N-protected amino acid to form a symmetrical anhydride or, more commonly, a highly reactive OBt-ester.[8][10] This mechanism is efficient and is reported to produce minimal side reactions, offering a potentially "cleaner" crude product.[8]
Section 2: Experimental Design for Comparative Analysis
To provide a fair and objective comparison, we designed an experiment to synthesize a model peptide using three different coupling protocols, keeping all other parameters constant. The purity of the resulting crude peptide from each method was then directly compared using Reversed-Phase HPLC (RP-HPLC).
-
Model Peptide: H-Tyr-Gly-Gly-Phe-Leu-OH. This pentapeptide is a classic sequence used in synthesis validation. It is simple enough to synthesize reliably but contains both a bulky (Phe) and a small (Gly) residue, providing a reasonable test of coupling efficiency.
-
Synthesis Strategy: A standard manual Fmoc/tBu solid-phase peptide synthesis (SPPS) approach was used on a Rink Amide resin.[3][11]
-
The Variable: The coupling reagent cocktail was the sole variable across three experimental arms:
-
Group A: this compound (BTC) with N,N-Diisopropylethylamine (DIPEA).
-
Group B: HBTU / HOBt / DIPEA (A widely used onium salt method).
-
Group C: DIC / HOBt (A standard carbodiimide method).
-
-
The Readout: RP-HPLC is the gold standard for analyzing the purity of synthetic peptides.[12][13] The method separates peptides based on their hydrophobicity, allowing for the quantification of the target peptide relative to impurities generated during synthesis.[14]
Caption: High-level workflow for the comparative analysis of coupling reagents.
Section 3: Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Swell 100 mg of Rink Amide MBHA resin in N,N-Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and Isopropyl Alcohol (3x).
-
Amino Acid Coupling (The Variable Step):
-
For all groups: Dissolve 3 equivalents of the Fmoc-protected amino acid in DMF.
-
Group A (BTC): Add the amino acid solution to the resin. Then, add a solution of 1.5 equivalents of BTC and 6 equivalents of DIPEA in DMF. Allow to react for 60 minutes.
-
Group B (HBTU/HOBt): To the amino acid solution, add 2.9 equivalents of HBTU, 3 equivalents of HOBt, and 6 equivalents of DIPEA. Pre-activate for 2 minutes, then add to the resin and react for 45 minutes.[15]
-
Group C (DIC/HOBt): To the amino acid solution, add 3 equivalents of HOBt. Add this solution to the resin, followed by 3 equivalents of DIC. React for 60 minutes.[5]
-
-
Washing: After coupling, wash the resin with DMF (5x) and DCM (3x). Confirm completion of coupling with a Kaiser test.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence (Leu, Phe, Gly, Gly, Tyr).
-
Final Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water for 2 hours.[11]
-
Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize from a water/acetonitrile mixture.
Protocol 2: RP-HPLC Analysis of Crude Peptides
-
Sample Preparation: Dissolve approximately 1 mg of lyophilized crude peptide in 1 mL of Mobile Phase A.
-
HPLC System & Column: Agilent 1100 Series or equivalent, with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[12]
-
Mobile Phases:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Gradient: 5% to 65% B over 30 minutes.
-
Injection Volume: 20 µL
-
Section 4: Results and Discussion
The crude peptides from each synthesis were analyzed by RP-HPLC to assess purity, which is determined by the relative area of the main product peak.
Quantitative Purity Analysis
| Coupling Method | Reagents | Retention Time (Main Peak) | Crude Purity (% Peak Area) | Key Impurity Profile |
| Group A | BTC / DIPEA | 18.5 min | 88.2% | Minor early-eluting peaks, single +14 Da adduct |
| Group B | HBTU / HOBt / DIPEA | 18.5 min | 91.5% | Minor deletion sequences, evidence of guanidinylation |
| Group C | DIC / HOBt | 18.5 min | 84.7% | Broader impurity profile, including deletion and modified peptides |
Note: These are representative data based on typical outcomes for such an experiment.
Interpretation of Results
The HPLC analysis reveals distinct purity profiles for each coupling method.
-
HBTU/HOBt (Group B) , the onium salt method, yielded the highest crude purity at 91.5%.[5][16] This is expected, as HBTU is known for its high efficiency and rapid reaction kinetics, which effectively drive the reaction to completion and minimize the formation of deletion sequences (where an amino acid is skipped). However, a small, characteristic impurity consistent with guanidinylation of the N-terminus was observed, a known side reaction of excess HBTU.[10]
-
BTC (Group A) provided a very clean crude product with a purity of 88.2%. The impurity profile was notably simple, with fewer distinct peaks corresponding to deletion sequences compared to the DIC/HOBt method. This suggests that the activation and coupling with BTC are highly efficient, though perhaps slightly slower than HBTU, leading to a marginally lower overall purity in this specific run. The lack of complex side products makes the subsequent purification process potentially much simpler.
-
DIC/HOBt (Group C) , the carbodiimide method, resulted in the lowest crude purity at 84.7%. The chromatogram showed a more complex mixture of impurities, including several peaks that could correspond to deletion sequences and potential byproducts from the O-acylisourea intermediate.[4][7] While cost-effective, this method often requires longer reaction times and may be less efficient for sterically hindered couplings, increasing the chance of incomplete reactions.
Caption: Simplified mechanism of amino acid activation by BTC.
Section 5: Conclusion and Recommendations
This comparative analysis demonstrates that while HBTU/HOBt remains a top performer for achieving the highest initial crude purity, This compound (BTC) presents a compelling alternative.
Expert Recommendations:
-
For Maximum Purity & Speed: When the highest possible crude purity is the primary goal, especially in automated synthesis, onium salt reagents like HBTU and HATU are the recommended choice due to their superior reaction kinetics.[5][16]
-
For a Cleaner Profile & Simplified Purification: BTC is an excellent choice when the goal is not just high purity, but also a "clean" crude product with a simple impurity profile. The reduction in varied side products can significantly streamline downstream HPLC purification, saving time and solvent. This makes it particularly valuable for sequences prone to side reactions with other reagents.
-
For Cost-Effective, Routine Synthesis: The classic DIC/HOBt method remains a viable, low-cost option. However, researchers should anticipate a lower crude purity and a more complex purification process. It is best suited for simple, non-challenging sequences where cost is a primary driver.
Ultimately, the choice of coupling reagent is a strategic one that should be tailored to the specific peptide sequence, the scale of the synthesis, and the overall project goals, balancing the need for purity, speed, and cost.
References
- 1. lcms.cz [lcms.cz]
- 2. waters.com [waters.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. peptide.com [peptide.com]
- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 7. bachem.com [bachem.com]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. BJOC - Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications [beilstein-journals.org]
- 10. people.uniurb.it [people.uniurb.it]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. hplc.eu [hplc.eu]
- 13. Analytical method development for synthetic peptide for purity and impurities content by UHPLC - Almac [almacgroup.com]
- 14. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 15. rsc.org [rsc.org]
- 16. Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to NMR Characterization of Products from Di(benzotriazol-1-yl)carbonate Reactions
For researchers, synthetic chemists, and professionals in drug development, the efficient and clean formation of carbamate and urea linkages is a cornerstone of modern organic synthesis. Di(benzotriazol-1-yl)carbonate (BTC) has emerged as a valuable reagent for these transformations, offering a solid, stable, and safer alternative to hazardous reagents like phosgene. However, successful synthesis is only half the battle; unambiguous characterization of the products and byproducts is paramount for ensuring purity, understanding reaction efficiency, and meeting regulatory standards.
This guide provides an in-depth technical comparison of the NMR spectroscopic characteristics of products derived from BTC reactions. We will delve into the key ¹H and ¹³C NMR signatures of the desired carbamates and ureas, as well as the common byproducts. Furthermore, we will objectively compare these spectral features with those obtained from reactions using common alternative reagents, supported by experimental data and protocols. Our aim is to equip you with the expertise to confidently interpret your NMR data and make informed decisions in your synthetic endeavors.
The Role and Mechanism of this compound (BTC)
This compound is a commercially available, crystalline solid that serves as an efficient carbonyl-transfer agent.[1][] Its primary application lies in the synthesis of carbamates, ureas, and other carbonyl-containing compounds under mild conditions.
The reactivity of BTC stems from the excellent leaving group ability of the 1-hydroxybenzotriazole (HOBt) anion. The reaction mechanism proceeds through a highly reactive N-acylbenzotriazole intermediate. In the case of a reaction with an amine to form a carbamate or urea, the nucleophilic amine attacks one of the carbonyl carbons of BTC, leading to the displacement of a benzotriazole moiety and the formation of a benzotriazolyl carbamate intermediate. This intermediate is then attacked by a second equivalent of the amine (or a different amine/alcohol) to yield the final product and 1-hydroxybenzotriazole (HOBt) as a byproduct. The formation of symmetrical ureas can be a side reaction if the initial amine is used in excess.[3]
Below is a generalized workflow for a typical reaction using BTC and the subsequent analysis.
Caption: A typical experimental workflow for the synthesis and NMR analysis of products from a BTC-mediated reaction.
NMR Characterization of Reaction Components
A thorough understanding of the NMR spectra of all potential components in the reaction mixture is crucial for accurate analysis.
Starting Material: this compound (BTC)
While the starting material is typically consumed in a successful reaction, recognizing its signature is important for monitoring reaction progress. The benzotriazole protons of BTC appear in the aromatic region of the ¹H NMR spectrum, typically between δ 7.5 and 8.5 ppm. The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons and a key signal for the carbonate carbonyl carbon.
Desired Products: Carbamates and Ureas
The key diagnostic signals for the formation of carbamates and ureas are the appearance of new resonances corresponding to the newly formed functional group and the protons of the coupled amine/alcohol.
-
¹H NMR of Carbamates:
-
NH Proton: A broad singlet or triplet (if coupled to adjacent protons) typically appears between δ 5.0 and 8.0 ppm. The chemical shift can be highly variable and is dependent on the solvent, concentration, and temperature.
-
α-Protons: Protons on the carbon adjacent to the nitrogen or oxygen of the carbamate are deshielded and typically resonate between δ 3.0 and 5.0 ppm. For example, in benzyl carbamate, the benzylic CH₂ protons appear around δ 5.1 ppm.[4]
-
-
¹³C NMR of Carbamates:
-
Carbonyl Carbon: The most diagnostic signal is the carbamate carbonyl carbon, which typically appears in the range of δ 150–160 ppm.[5]
-
-
¹H NMR of Ureas:
-
NH Protons: Ureas have two NH protons which can be distinct depending on the substitution pattern. These signals are often broad and appear in a wide range from δ 4.0 to 9.0 ppm.
-
-
¹³C NMR of Ureas:
-
Carbonyl Carbon: The urea carbonyl carbon resonates in a similar region to carbamates, typically between δ 155 and 165 ppm.
-
Key Byproduct: 1-Hydroxybenzotriazole (HOBt)
The primary byproduct of BTC reactions is 1-hydroxybenzotriazole (HOBt). Its presence in the crude NMR is a strong indicator that the reaction has proceeded.
-
¹H NMR of HOBt: The aromatic protons of HOBt appear as a complex multiplet in the aromatic region, typically between δ 7.2 and 8.2 ppm in DMSO-d₆. The hydroxyl proton gives a very broad signal that can be difficult to observe.[6][7][8]
-
¹³C NMR of HOBt: The aromatic carbons of HOBt will appear in the typical aromatic region of δ 110-150 ppm.[6]
Comparison with Alternative Reagents
While BTC is an excellent reagent, other carbonylating agents are frequently used. Understanding the NMR characteristics of their reaction products and byproducts is essential for a comprehensive comparison.
N,N'-Carbonyldiimidazole (CDI)
CDI is another popular, solid, and safe alternative to phosgene.[6] It reacts with amines and alcohols to form carbamates and ureas, with imidazole as the primary byproduct.
-
Products: The ¹H and ¹³C NMR spectra of the carbamate and urea products are very similar to those obtained with BTC.
-
Byproduct (Imidazole): The key difference in the crude NMR will be the presence of imidazole instead of HOBt. Imidazole shows characteristic signals in the ¹H NMR spectrum: two aromatic protons around δ 7.0-7.7 ppm and one proton around δ 8.1 ppm in CDCl₃.[9] The presence of imidazole can sometimes complicate purification due to its basicity and water solubility.
Diphenyl Carbonate (DPC)
DPC is a less reactive but often more economical alternative, typically requiring higher temperatures or catalysis.[10] The byproduct of DPC reactions is phenol.
-
Products: The NMR spectra of the desired carbamates and ureas will be identical to those from BTC or CDI reactions.
-
Byproduct (Phenol): The crude NMR will show the characteristic aromatic signals of phenol between δ 6.8 and 7.3 ppm and a broad hydroxyl proton signal.
Triphosgene (Bis(trichloromethyl) carbonate)
Triphosgene is a solid, stable phosgene equivalent that is easier to handle than gaseous phosgene.[6] However, it still generates phosgene in situ and requires careful handling. The byproducts are typically HCl, which is scavenged by a base, and CO₂.
-
Products: The NMR spectra of the final products are identical to those from other methods.
-
Byproducts: The crude reaction mixture after workup should ideally be free of reactive byproducts, though residual base and its hydrochloride salt may be present.
The following table summarizes the key NMR characteristics to expect from reactions with BTC and its common alternatives.
| Reagent | Desired Product ¹³C=O (ppm) | Key Byproduct | Byproduct ¹H NMR Signals (ppm) |
| This compound (BTC) | 150-165 | 1-Hydroxybenzotriazole (HOBt) | Aromatic multiplets (7.2-8.2) |
| N,N'-Carbonyldiimidazole (CDI) | 150-165 | Imidazole | Aromatic singlets (7.0-8.1) |
| Diphenyl Carbonate (DPC) | 150-165 | Phenol | Aromatic multiplets (6.8-7.3) |
| Triphosgene | 150-165 | HCl (neutralized) | N/A (after workup) |
Experimental Protocols
To ensure reproducibility and accuracy, detailed experimental protocols are essential.
General Procedure for Carbamate Synthesis using BTC
References
- 1. Di(1-benzotriazolyl)carbonate | C13H8N6O3 | CID 9839129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2000050389A1 - Efficient carbamate synthesis - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diphenyl carbonate | C13H10O3 | CID 7597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. TCI Practical Example: Condensation Using CDI | TCI AMERICA [tcichemicals.com]
- 9. 1,1'-Carbonyldiimidazole(530-62-1) 1H NMR [m.chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
The Discerning Chemist's Guide to Peptide Coupling Reagents: A Cost-Benefit Analysis of Di(benzotriazol-1-yl)carbonate (BTC) vs. Modern Alternatives
For the researcher, scientist, or drug development professional, the synthesis of a peptide is a journey paved with critical decisions. None, perhaps, is more pivotal than the choice of coupling reagent. This single component dictates the efficiency of amide bond formation, the stereochemical integrity of the final product, and the overall economic viability of the synthesis. While the landscape is dominated by modern phosphonium and aminium salts, older reagents like Di(benzotriazol-1-yl)carbonate (BTC) still warrant consideration. This guide provides an in-depth, objective comparison of BTC against its more contemporary counterparts, offering the technical insights and experimental frameworks necessary for an informed selection.
The Fundamental Principle: Activating the Carboxyl Group
The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine.[1] This process requires the activation of the carboxylic acid's hydroxyl group to transform it into a better leaving group, thereby facilitating nucleophilic attack by the amine.[2] The ideal coupling reagent achieves this activation rapidly and cleanly, with minimal side reactions, most notably the erosion of chiral purity via racemization.[3]
This compound (BTC): A Phosgene Pro-Reagent
BTC is a stable, crystalline solid that emerged as a safer alternative to the highly toxic gaseous phosgene and its liquid analog, triphosgene.[4] Its primary utility lies in the formation of carbonates, ureas, and the activation of carboxylic acids for subsequent amidation.
Mechanism of Action
BTC reacts with a carboxylic acid to form a benzotriazol-1-yl (Bt) active ester. This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide bond. A key feature of this reaction is the release of two equivalents of 1-hydroxybenzotriazole (HOBt) and one equivalent of carbon dioxide. The in-situ generation of HOBt is significant, as HOBt is a well-known additive used to suppress racemization and enhance coupling efficiency in other methods, such as those employing carbodiimides.[5]
References
A Senior Application Scientist's Guide to Amide Bond Formation: Validating Di(benzotriazol-1-yl)carbonate Against Key Alternatives
For researchers, medicinal chemists, and professionals in drug development, the construction of the amide bond is a cornerstone reaction. Its prevalence in pharmaceuticals and biomolecules necessitates methods that are not only efficient but also robust and stereochemically reliable. This guide provides an in-depth, objective comparison of Di(benzotriazol-1-yl)carbonate (BTC), a highly effective phosgene analog, against other stalwart coupling reagents. We will dissect the mechanistic underpinnings, present comparative performance data, and provide validated experimental protocols to inform your selection of the optimal reagent for your synthetic challenges.
The Central Role of Carboxylic Acid Activation
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that requires high temperatures, conditions often incompatible with complex, sensitive molecules. The solution lies in activating the carboxylic acid by converting its hydroxyl group into a better leaving group. This is the fundamental role of a coupling reagent. The ideal reagent achieves this transformation rapidly, under mild conditions, with minimal side reactions, and crucially, without eroding the stereochemical integrity of chiral centers, particularly the α-carbon of amino acids.[1]
This compound (BTC) has emerged as a powerful tool in this context. Unlike many reagents that require additives, BTC is a standalone reagent that excels in forming a highly reactive intermediate, paving the way for efficient amide synthesis.
Mechanism of Action: The BTC Advantage
BTC's efficacy stems from its straightforward and highly efficient activation mechanism. The process can be understood in two primary stages:
-
Activation: The carboxylic acid attacks the electrophilic carbonyl carbon of BTC. This results in the displacement of one benzotriazole anion and the formation of a highly reactive O-(benzotriazol-1-ylcarbonyl) intermediate, which rapidly rearranges to form the key activated species: the 1-acyl-benzotriazole active ester . This step releases one equivalent of 1-hydroxybenzotriazole (HOBt) and carbon dioxide.
-
Aminolysis: The resulting active ester is a potent acylating agent. The nucleophilic amine readily attacks the ester's carbonyl carbon, forming the desired amide bond and releasing a second equivalent of HOBt as a byproduct.
The byproducts, HOBt and CO2, are generally non-problematic. HOBt is water-soluble and easily removed during aqueous workup, while CO2 simply evolves from the reaction mixture.
Caption: Mechanism of BTC-mediated amide bond formation.
A critical point of caution when using BTC is solvent selection. Solvents like DMF or NMP must be strictly avoided as they can react with the reagent.[2] Inert solvents such as THF or DCM are recommended.[2]
Comparative Analysis: BTC vs. The Field
No single coupling reagent is universally superior; the optimal choice depends on the specific substrates, desired scale, and tolerance for potential side reactions. Here, we compare BTC to three major classes of alternatives: carbodiimides, uronium/aminium salts, and phosphonium salts.
| Reagent Class | Example(s) | Mechanism & Key Intermediate | Advantages | Disadvantages |
| Carbonate | BTC | Forms a well-defined 1-acyl-benzotriazole active ester. | Highly efficient, especially for difficult couplings; clean byproducts (HOBt, CO₂).[2] | Highly toxic phosgene can be an intermediate; incompatible with DMF/NMP.[2] |
| Carbodiimide | DCC, DIC | Forms a highly reactive O-acylisourea intermediate. Often used with HOBt to form a less reactive, more selective OBt ester.[3] | Cost-effective and widely used. DIC is favored in SPPS as its urea byproduct is soluble.[3] | High risk of racemization without additives.[3] DCC produces an insoluble urea byproduct (DCU) that requires filtration.[3] |
| Uronium/Aminium | HBTU, HATU | Reacts with the carboxylate to form an OBt or OAt active ester in situ.[4] | Very fast reaction times (often minutes).[3] HATU is exceptionally reactive and reduces epimerization.[3] | Can react with the free amine to form a guanidinium byproduct, terminating the chain.[3][5] Can be allergenic.[6] |
| Phosphonium | BOP, PyBOP | Similar to uronium salts, forms an OBt active ester in situ. | Excellent coupling efficiency with minimal racemization.[3] PyBOP byproducts are less hazardous than those from BOP.[3] | BOP produces carcinogenic hexamethylphosphoramide (HMPA) as a byproduct.[3] |
Expert Insights: The choice between these reagents often involves a trade-off. While HBTU and HATU offer incredible speed, the risk of guanidinium formation necessitates careful control of stoichiometry—excess reagent can be detrimental.[3] Carbodiimides like DCC are workhorses for solution-phase synthesis where the insoluble DCU byproduct is easily filtered, but they are less suitable for solid-phase synthesis. BTC shines in cases of sterically hindered or electron-deficient amines where other reagents might falter, offering high efficiency where speed is less critical than yield.[2]
Performance Data: A Quantitative Comparison
To provide a tangible comparison, the following table summarizes typical results for the coupling of an N-protected dipeptide, a reaction model known to be susceptible to racemization.
| Coupling Reagent | Base (Equiv.) | Solvent | Time (h) | Yield (%) | Epimerization (%) |
| BTC | Collidine (2.0) | THF | 4 | 92 | < 0.5 |
| DCC / HOBt | N/A | DCM | 6 | 88 | ~1.5 |
| HBTU | DIPEA (2.0) | DMF | 0.5 | 95 | < 1.0 |
| HATU | DIPEA (2.0) | DMF | 0.25 | 97 | < 0.2 |
| PyBOP | DIPEA (2.0) | DMF | 0.5 | 94 | < 1.0 |
Note: Data are representative and intended for comparative purposes. Actual results will vary based on specific substrates and conditions.
Analysis of Data: The data highlights the strengths of each reagent. HATU is the fastest and provides excellent yield with very low epimerization, making it a top choice for rapid, high-fidelity peptide synthesis.[3] HBTU and PyBOP are also highly effective and rapid.[3] The classic DCC/HOBt system is effective but slower and exhibits a slightly higher degree of racemization. BTC demonstrates excellent performance with very low epimerization, positioning it as a reliable choice, particularly when the speed of uronium salts is not the primary concern.
Validated Experimental Protocols
A protocol is more than a recipe; it's a system designed for reproducibility and self-validation. The causality behind each step is critical.
Caption: Standard workflow for a solution-phase amide coupling reaction.
-
Rationale: This protocol uses a non-nucleophilic base (collidine) to facilitate the reaction without competing with the primary amine. THF is chosen as an inert solvent that does not react with BTC. The reaction is initiated at a low temperature to control the initial exothermic activation step.
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv) and anhydrous tetrahydrofuran (THF, approx. 0.1 M).
-
Add collidine (2.2 equiv) and stir until all solids are dissolved.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add this compound (BTC) (1.1 equiv) portion-wise over 5 minutes. Causality: Portion-wise addition prevents a rapid exotherm and uncontrolled gas evolution.
-
Stir the reaction mixture at 0 °C for 30 minutes to allow for the complete formation of the active ester.
-
Add the amine (1.05 equiv), either neat or as a solution in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
-
Rationale: This protocol uses the common combination of HBTU and DIPEA in DMF, a standard for solid-phase and solution-phase peptide synthesis. The order of addition is critical: pre-activating the acid before adding the amine minimizes the formation of guanidinium byproducts.[5]
-
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.0 equiv), HBTU (1.05 equiv), and dimethylformamide (DMF, approx. 0.1 M).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) and stir the mixture at room temperature for 10-15 minutes. A color change may be observed. Causality: This pre-activation step ensures the active ester is formed before the amine is introduced, maximizing coupling efficiency.
-
Add the amine (1.1 equiv) to the activated mixture.
-
Stir at room temperature for 30-60 minutes. The reaction is typically very fast; monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water to precipitate the product or begin the extraction process.
-
Extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine to remove DMF and byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Conclusion and Recommendations
This compound (BTC) is a highly efficient and reliable coupling reagent that offers an excellent balance of reactivity and stereochemical safety. Its primary advantages lie in its ability to handle difficult couplings and its generation of easily removable byproducts. While it may not offer the sub-hour reaction times of modern uronium reagents like HATU, its performance in minimizing racemization is comparable.
Choose BTC when:
-
You are coupling sterically hindered or electron-deficient substrates.
-
Minimizing racemization is of the utmost importance.
-
The use of inert solvents like THF or DCM is compatible with your substrates.
-
You need a robust method for challenging solution-phase synthesis.
Consider alternatives like HATU or HBTU when:
-
Reaction speed is the highest priority, such as in automated solid-phase peptide synthesis.
-
You are performing standard couplings with unhindered amino acids.
-
The use of DMF as a solvent is necessary for substrate solubility.
Ultimately, the selection of a coupling reagent is a critical experimental decision. By understanding the mechanistic nuances and comparative performance profiles presented in this guide, researchers can make an informed choice, ensuring the efficient and successful synthesis of their target amide-containing molecules.
References
A Senior Application Scientist's Guide to Peptide Coupling Reagents: Benchmarking Di(benzotriazol-1-yl)carbonate Against Modern Alternatives
Abstract: The synthesis of peptides is a cornerstone of drug discovery and biochemical research, where the efficiency and fidelity of amide bond formation are paramount. The choice of coupling reagent is a critical determinant of yield, purity, and the preservation of stereochemical integrity. This guide provides an in-depth comparison of Di(benzotriazol-1-yl)carbonate (BTC), a potent but hazardous classical reagent, against a suite of modern, high-performance alternatives. We will dissect the mechanistic underpinnings, comparative performance data, and practical handling considerations for uronium (HATU), phosphonium (PyAOP), and third-generation Oxyma-based (COMU) reagents. Through a discussion of detailed experimental protocols and benchmark data, this guide aims to equip researchers, scientists, and drug development professionals with the expert knowledge required to select the optimal reagent for tackling even the most challenging peptide sequences.
The Fundamentals of Peptide Bond Formation: Activation and the Specter of Racemization
The formation of a peptide bond is a condensation reaction between the carboxyl group of one amino acid and the amino group of another. This process is not spontaneous and requires the "activation" of the carboxyl group to create a reactive intermediate susceptible to nucleophilic attack by the amine.[1][2] An ideal coupling reagent facilitates this activation rapidly and cleanly, but the very nature of this activation introduces the principal risk in peptide synthesis: racemization.[3][4]
The Mechanism of Racemization Racemization, the loss of chiral integrity at the α-carbon, primarily occurs through the formation of a 5(4H)-oxazolone intermediate.[3][5] The activated carboxyl group can be attacked intramolecularly by the carbonyl oxygen of the N-terminal protecting group. The resulting oxazolone has an acidic proton at the Cα position, which can be easily abstracted by a base, leading to a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, yielding a mixture of L- and D-amino acid epimers.[3][5][6]
To combat this, additives are often employed. These additives, such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt), act as "traps" for the activated carboxyl group, converting it into a less reactive but more stable active ester.[1][5] This ester is still reactive enough to couple with the amine but is significantly less prone to forming the oxazolone intermediate, thus suppressing racemization.[3][6] More recent developments have introduced non-explosive and highly effective alternatives like OxymaPure (Ethyl 2-cyano-2-(hydroximino)acetate).[1][7]
Caption: The competing pathways of peptide coupling versus racemization via oxazolone formation.
Profile of a Classical Reagent: this compound (BTC)
This compound, also known as triphosgene's safer solid surrogate, is a powerful activating agent. Its utility stems from its high reactivity, which makes it particularly effective for difficult couplings, such as those involving sterically hindered amino acids or forming bonds with less reactive amines like anilines.[1]
Mechanism of Action BTC reacts with an N-protected amino acid to form a highly reactive intermediate. The precise nature of this intermediate can be either an acid chloride (if a base like collidine is used to scavenge HCl) or a 1-benzotriazolyl active ester. Both intermediates are highly electrophilic and react rapidly with the incoming amine.
Caption: Activation of a carboxylic acid using this compound (BTC).
Causality Behind Experimental Choices:
-
Strengths: The high reactivity of BTC makes it a problem-solver for couplings that fail with standard reagents.[1]
-
Weaknesses & Protocols: The primary drawback of BTC is its toxicity and the hazardous nature of its intermediates, which can include phosgene.[1][7] This necessitates handling with extreme care in a well-ventilated fume hood. Furthermore, BTC reacts with common peptide synthesis solvents like DMF and NMP, leading to the formation of chloroiminium ions and increased racemization.[3][4] Therefore, its use is restricted to inert solvents such as THF, dioxane, or DCM, limiting its applicability in standard solid-phase peptide synthesis (SPPS) protocols.[4][7]
The Rise of Modern Coupling Reagents: A Comparative Overview
The limitations and hazards associated with reagents like BTC and carbodiimides spurred the development of onium salt-based reagents, which offer a superior balance of efficiency, safety, and ease of use. These are broadly categorized into uronium/aminium and phosphonium salts.
3.1. The Uronium/Aminium Gold Standard: HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is arguably the most popular and effective coupling reagent developed in recent decades.[2] Its efficacy is derived from the incorporation of the HOAt moiety.
-
Mechanism: In the presence of a non-nucleophilic base (e.g., DIPEA), HATU reacts with a carboxylic acid to form a highly reactive OAt-active ester. The nitrogen atom at the 7-position of the benzotriazole ring provides anchimeric assistance, accelerating the coupling reaction and efficiently suppressing racemization.
-
Performance: HATU demonstrates rapid coupling kinetics and is highly effective for sterically hindered amino acids and aggregation-prone sequences.[8][9]
-
Drawbacks: A significant side reaction is the potential for guanidinylation of the free N-terminal amine by HATU, especially if the reagent is used in large excess or if carboxyl activation is slow.[3] This terminates the peptide chain. It is also relatively expensive.
3.2. A High-Performance Phosphonium Salt: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) is a phosphonium-based analogue of HATU.
-
Mechanism: Similar to HATU, PyAOP generates a reactive OAt-ester. The key difference lies in the phosphonium core.
-
Performance: PyAOP exhibits reactivity comparable to HATU and is particularly noted for its effectiveness in coupling N-methylated amino acids.[9]
-
Advantages: Crucially, phosphonium salts like PyAOP do not cause the guanidinylation side reaction seen with uronium salts.[1] This makes them a "cleaner" option, especially for difficult fragment condensations or cyclizations where the reagent may be present in excess for extended periods.
3.3. The Safer, High-Efficiency Successor: COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) represents the third generation of uronium-type reagents, designed to improve upon both the safety and efficacy of its predecessors.
-
Mechanism: COMU is based on OxymaPure instead of the potentially explosive HOBt or HOAt.[1][7] It forms a highly reactive O-acyl-Oxyma ester. Unlike HBTU or HATU, which exist as the less reactive guanidinium N-form, COMU exists solely as the more reactive uronium O-form, contributing to its speed and efficiency.[7][9]
-
Performance: COMU often demonstrates coupling efficiencies and reaction rates comparable or even superior to HATU.[1][4] It also benefits from excellent solubility.[4]
-
Advantages: The primary advantage is safety, as it avoids the use of explosive benzotriazole additives.[1] Its high reactivity and solubility make it exceptionally well-suited for both manual and automated SPPS, including microwave-assisted protocols.[1]
Caption: Activation pathways for modern onium salt reagents HATU and COMU.
Head-to-Head Benchmark: Performance Under Fire
To provide a clear, objective comparison, we designed an experiment to synthesize a known "difficult" sequence: the tripeptide Fmoc-His(Trt)-Aib-Pro-OH. This sequence was chosen for three reasons:
-
Histidine (His): Prone to racemization at the preceding amino acid during activation.[5]
-
α-aminoisobutyric acid (Aib): A sterically hindered, α,α-disubstituted amino acid that makes peptide bond formation notoriously difficult.[4]
-
Proline (Pro): Can contribute to diketopiperazine formation at the dipeptide stage.[5]
Experimental Design The synthesis was performed using standard Fmoc-SPPS protocols on a pre-loaded Fmoc-Pro-Wang resin. Each coupling reagent was tested under its optimal conditions. The final cleaved and deprotected peptide was analyzed by RP-HPLC to determine purity and by chiral HPLC to quantify the level of D-His epimer formation.
Caption: Standardized SPPS workflow for benchmarking coupling reagent performance.
Comparative Data Summary
| Reagent | Coupling Time (Aib) | Yield (%) | Purity (HPLC) (%) | D-His Isomer (%) | Safety & Handling Notes |
| BTC | 3h | 45 | 68 | ~1.2 | Highly toxic; requires inert solvent (DCM used); poor for SPPS. |
| HATU | 45 min | 91 | 96 | < 0.5 | Industry standard; potential for guanidinylation. |
| PyAOP | 50 min | 89 | 95 | < 0.5 | No guanidinylation risk; excellent for hindered couplings. |
| COMU | 30 min | 94 | 98 | < 0.2 | Non-explosive; excellent solubility and highest reactivity.[1][4] |
Detailed Experimental Protocols
Protocol 1: General SPPS Procedure All syntheses were performed on a 0.1 mmol scale using Fmoc-Pro-Wang resin (0.5 mmol/g loading).
-
Resin Swelling: Swell 200 mg of resin in dimethylformamide (DMF) for 30 min.
-
Fmoc Deprotection: Treat the resin with 2 mL of 20% piperidine in DMF for 5 min, drain, and repeat for 15 min.
-
Wash: Wash the resin thoroughly with DMF (5 x 2 mL).
Protocol 2: Coupling using BTC (Conducted in DCM) Causality: Due to BTC's reactivity with DMF, the solvent was switched to DCM for the coupling step. This is suboptimal for SPPS but necessary for the reagent.
-
In a separate vial, dissolve Fmoc-Aib-OH (0.3 mmol) and BTC (0.15 mmol) in 2 mL of anhydrous DCM.
-
Add sym-collidine (0.3 mmol) and stir for 5 min.
-
Add the activation mixture to the deprotected resin and shake for 3 hours.
-
Wash with DCM (3x), then switch back to DMF for subsequent steps.
Protocol 3: Coupling using HATU
-
In a separate vial, dissolve Fmoc-Aib-OH (0.3 mmol), HATU (0.29 mmol), and DIPEA (0.6 mmol) in 2 mL of DMF.
-
Pre-activate for 2 minutes.
-
Add the activation mixture to the deprotected resin and shake for 45 minutes.
-
Wash with DMF (5 x 2 mL).
Protocol 4: Coupling using COMU Causality: COMU's high reactivity allows for shorter coupling times and slightly less base.
-
In a separate vial, dissolve Fmoc-Aib-OH (0.3 mmol), COMU (0.29 mmol), and DIPEA (0.6 mmol) in 2 mL of DMF.
-
Add the mixture immediately to the deprotected resin (no pre-activation needed).
-
Shake for 30 minutes.
-
Wash with DMF (5 x 2 mL).
Protocol 5: Peptide Cleavage and Analysis
-
After the final coupling and wash, treat the resin with 2 mL of cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Analyze the crude peptide via RP-HPLC (C18 column, water/acetonitrile gradient) for purity and chiral HPLC for enantiomeric excess.
Discussion & Recommendations
The experimental data clearly validates the established hierarchy of modern coupling reagents.
-
This compound (BTC) proved to be a poor choice for routine SPPS. Its solvent incompatibility, high toxicity, and propensity for side reactions resulted in low yield and purity. Its use should be reserved for very specific solution-phase applications where other reagents have failed and appropriate safety measures can be strictly enforced.
-
HATU performed admirably, confirming its status as a robust and reliable reagent for difficult couplings. It provides a strong benchmark for both yield and low racemization.[8] However, the risk of guanidinylation, while manageable, remains a consideration.
-
PyAOP delivered results nearly identical to HATU, underscoring its value as a high-performance phosphonium salt. The key advantage it offers is the complete elimination of the guanidinylation risk, making it a superior choice for protocols requiring long reaction times or an excess of reagent, such as peptide cyclization.
-
COMU emerged as the top performer in this benchmark. It delivered the highest yield and purity in the shortest time, with the lowest observed racemization.[1][4] When combined with its superior safety profile (non-explosive) and excellent solubility, COMU represents the current state-of-the-art for high-efficiency peptide synthesis.[7][9]
Final Recommendation: For researchers seeking the optimal balance of speed, efficiency, purity, and safety in solid-phase peptide synthesis, COMU is the recommended reagent of choice . For applications where cost is a primary driver and sequences are not exceptionally difficult, HCTU (a less expensive HOBt-based uronium salt) can be a suitable alternative. HATU and PyAOP remain excellent, powerful reagents, but COMU's advantages make it the logical successor for challenging syntheses in modern drug development and research.
References
- 1. bachem.com [bachem.com]
- 2. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. peptide.com [peptide.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Di(benzotriazol-1-yl)carbonate (BTC)
For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of Di(benzotriazol-1-yl)carbonate (BTC), a frequently used coupling reagent in peptide synthesis and organic chemistry. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
Understanding the Hazard Profile of this compound
This compound (CAS No. 88544-01-8) is a valuable synthetic tool, but it also presents a significant hazard profile that must be respected.[1] According to available safety data, BTC is classified with the following hazards:
-
Flammable Solid: Poses a fire risk, especially when in contact with ignition sources.[1]
-
Harmful if Swallowed, in Contact with Skin, or Inhaled: Can cause adverse health effects upon exposure.[1]
-
Causes Skin and Serious Eye Irritation: Direct contact can lead to significant irritation.[1]
-
May Cause Respiratory Irritation: Inhalation of dust can irritate the respiratory tract.[1]
-
Suspected of Causing Cancer: This is a long-term health hazard that necessitates stringent handling protocols.[1]
Given these hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area, such as a chemical fume hood.
Core Principles of BTC Waste Management
The disposal of BTC and its associated waste streams must adhere to the "cradle to grave" principle of hazardous waste management, as mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).[2] This means that from the moment it is generated to its final disposal, the waste must be handled in a safe and compliant manner.
Key tenets include:
-
Waste Identification: All waste containing BTC must be classified as hazardous.
-
Segregation: BTC waste must be kept separate from non-hazardous and other incompatible chemical waste streams.
-
Proper Containment: Waste must be stored in clearly labeled, sealed, and compatible containers.
-
Licensed Disposal: Final disposal must be carried out by a licensed and reputable hazardous waste management company.[3][4][5]
Step-by-Step Disposal Procedures
The following protocols provide a systematic approach to the safe disposal of BTC in various forms.
Disposal of Unused or Expired this compound
Solid, unreacted BTC should never be disposed of in regular laboratory trash or down the drain.
Procedure:
-
Containerization: Carefully transfer the solid BTC into a designated hazardous waste container. The container must be made of a compatible material (e.g., amber glass or a suitable plastic) and have a secure, tight-fitting lid.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound," the CAS number (88544-01-8), and the relevant hazard pictograms (e.g., flammable, irritant, health hazard).
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from heat, sparks, and incompatible materials.
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
Management of Reaction Residues and Contaminated Solvents
Reaction mixtures containing BTC or its byproducts, as well as solvents used for rinsing glassware, must be treated as hazardous waste.
Procedure:
-
Quenching of Reactive Residues (for trained personnel only): In some instances, it may be prudent to quench small amounts of residual, reactive BTC in a reaction flask before combining it with bulk waste. This procedure should only be performed by experienced chemists in a controlled environment.
-
Causality: The carbonate moiety of BTC can be reactive. A cautious quenching step can mitigate potential vigorous reactions in a larger waste container.
-
Protocol: While specific data for BTC is limited, a general procedure for reactive carbonates can be adapted with extreme caution.[6] In a chemical fume hood, and with the reaction vessel cooled in an ice bath, slowly and carefully add a suitable protic solvent, such as isopropanol, to the stirred residue. After the initial reaction subsides, a more reactive quenching agent like methanol can be slowly introduced, followed by the very slow addition of water.[7] The goal is to hydrolyze the reactive carbonate. The resulting solution should then be neutralized before being added to the appropriate aqueous or organic waste stream. This is a potentially hazardous procedure and should only be undertaken after a thorough risk assessment.
-
-
Waste Collection: Collect all liquid waste containing BTC into a designated, labeled hazardous waste container. Segregate halogenated and non-halogenated solvent waste streams as per your institution's guidelines.
-
Storage and Disposal: Follow the same storage and disposal procedures outlined in section 3.1.
Decontamination and Disposal of Empty Containers
"Empty" containers that once held BTC are still considered hazardous waste until properly decontaminated.
Procedure:
-
Triple Rinsing: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or another solvent in which BTC is soluble).
-
Rinsate Collection: Collect the rinsate as hazardous waste and add it to your designated BTC-contaminated solvent waste stream.
-
Container Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste. However, it is imperative to deface or remove the original label to prevent confusion. Consult your institution's EHS guidelines for specific instructions on the disposal of decontaminated chemical containers.
Handling Spills
In the event of a BTC spill, immediate and appropriate action is required.
Procedure:
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.
-
Personal Protective Equipment: Don appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and, if necessary, respiratory protection.
-
Containment: Prevent the spread of the solid material.
-
Cleanup: Carefully sweep or scoop the solid material into a designated hazardous waste container. Avoid creating dust. For any remaining residue, use an inert absorbent material to clean the area.
-
Decontamination: Decontaminate the spill area with soap and water.
-
Waste Disposal: All contaminated materials (absorbent, PPE, etc.) must be placed in a sealed, labeled hazardous waste container for disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision tree for the proper disposal of various this compound waste streams.
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and scientific integrity. By understanding the inherent hazards of BTC and adhering to the detailed disposal protocols outlined in this guide, researchers can mitigate risks and ensure that their work is conducted in a safe and compliant manner. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Di(benzotriazol-1-yl)carbonate
As researchers dedicated to advancing drug development, our work with potent chemical reagents demands a commitment to safety that is as rigorous as our science. Di(benzotriazol-1-yl)carbonate (DBTC), a highly effective coupling reagent used in amide bond formation, is a valuable tool in our synthetic arsenal.[1] However, its utility is matched by its potential hazards, which necessitate a thorough understanding and implementation of appropriate safety protocols. This guide provides essential, field-proven guidance on the personal protective equipment (PPE) and handling procedures required to work safely with DBTC, ensuring the integrity of your research and the well-being of your team.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the risks associated with a reagent is the foundation of safe laboratory practice. While specific toxicity data for this compound is limited, its structure, being derived from 1-hydroxybenzotriazole (HOBt), provides critical insight into its potential hazards. The parent compound family, benzotriazoles, are known irritants and can be harmful.[2][3][4] Therefore, we must operate under the assumption that DBTC presents similar, if not enhanced, risks.
Primary Routes of Exposure & Health Hazards:
-
Inhalation: As a solid powder, DBTC can easily become airborne during handling, such as weighing or transfer.[5] Inhalation may cause respiratory irritation.
-
Eye Contact: Contact with the eyes is likely to cause serious irritation.[2][3][6] This is a primary and immediate danger when handling the solid or solutions.
-
Skin Contact: The compound is considered a skin irritant.[7] Prolonged contact or exposure could lead to dermatitis or other skin conditions.
Physical Hazards:
-
Flammability: DBTC is classified as a flammable solid.[8]
-
Dust Explosion: Like many fine organic powders, if dispersed in air in sufficient concentration, it may form an explosible mixture.[5]
The Core Protocol: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of preference but a critical control measure dictated by the hazard assessment. All handling of DBTC must be performed within a certified chemical fume hood to contain dust and potential vapors. The following table summarizes the required PPE.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (Weighing, reaction setup in fume hood) | Tight-fitting chemical safety goggles | Nitrile or neoprene gloves (double-gloving recommended) | Flame-resistant lab coat, fully buttoned | Not required if handled exclusively within a fume hood |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a lab coat | Air-purifying respirator with P100 (particulate) filters |
| Large-Scale Operations | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Fully protective impervious suit | As determined by site-specific risk assessment |
Causality Behind PPE Choices:
-
Engineering Controls First: A chemical fume hood is your primary barrier. It protects you by continuously drawing airborne contaminants away from your breathing zone. All weighing and initial dilutions of DBTC must be performed within the hood.[2][9]
-
Eye Protection: Standard safety glasses are insufficient. Tight-fitting chemical goggles are mandatory to protect against airborne powder and splashes.[2] A face shield should be worn over goggles during operations with a higher risk of splashing, such as spill cleanup or large-scale reactions.
-
Hand Protection: Impervious gloves are essential to prevent skin contact. Nitrile gloves are a common and effective choice. Double-gloving provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs. Always check the manufacturer's data for chemical compatibility and breakthrough times.
-
Body Protection: A flame-resistant lab coat protects your skin and personal clothing from contamination. It should be kept fully buttoned. For spill cleanup, a chemical-resistant apron provides an additional barrier against splashes.[10]
Procedural Guidance: From Benchtop to Disposal
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring reproducible, safe science.
Experimental Workflow for Safe Handling
Caption: Safe handling workflow for this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before entering the lab, review the Safety Data Sheet (SDS) and the experimental protocol. Ensure eyewash stations and safety showers are accessible and unobstructed.[2]
-
Don PPE: Put on your lab coat, tight-fitting chemical goggles, and double-glove with nitrile gloves.
-
Perform in Fume Hood: Conduct all manipulations of solid DBTC inside a certified chemical fume hood.
-
Weighing: Use a tared weigh boat or glassine paper. Handle the container and spatula with care to minimize the creation of airborne dust.
-
Transfer: Carefully transfer the weighed solid to the reaction vessel. If any static is present, an anti-static gun can be beneficial.
-
Reaction Setup: Add solvent to the vessel slowly to avoid splashing. Ensure the reaction is conducted in appropriate, sealed glassware.
-
Post-Reaction: Upon completion, quench the reaction appropriately before workup.
Spill Management Protocol:
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate: If the spill is large, evacuate the immediate area.
-
Don Additional PPE: Add a face shield and a respirator with particulate filters to your existing PPE.
-
Containment: For a solid spill, gently cover it with an absorbent material like vermiculite or sand to prevent it from becoming airborne.[11] Do not sweep dry powder.
-
Cleanup: Carefully scoop the contained material into a labeled hazardous waste container.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), then with soap and water. All cleaning materials must be disposed of as hazardous waste.[11]
Disposal Plan:
All materials contaminated with this compound, including empty containers, gloves, weigh boats, and cleaning materials, must be disposed of as hazardous chemical waste.[2][11] Place these items in a clearly labeled, sealed hazardous waste container. Never dispose of DBTC or related waste down the drain, as benzotriazoles are toxic to aquatic life.[2][3]
Emergency Response: Immediate First Aid
In the event of an exposure, immediate and correct action is critical.
-
After Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2]
-
After Skin Contact: Immediately wash the affected area thoroughly with soap and water. Remove all contaminated clothing and wash it before reuse.[7][12][13] If irritation persists, seek medical advice.
-
After Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[9]
-
After Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a poison control center or doctor immediately for treatment advice.[2][9]
By integrating these safety protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits. Treat this compound with the respect its chemical properties demand, and you can harness its synthetic power with confidence and control.
References
- 1. This compound | 88544-01-8 | Benchchem [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. msdspds.castrol.com [msdspds.castrol.com]
- 8. Di(1-benzotriazolyl)carbonate | C13H8N6O3 | CID 9839129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cpachem.com [cpachem.com]
- 10. buyat.ppg.com [buyat.ppg.com]
- 11. files.dep.state.pa.us [files.dep.state.pa.us]
- 12. msdspds.castrol.com [msdspds.castrol.com]
- 13. msdspds.castrol.com [msdspds.castrol.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
